molecular formula C21H14O7 B1673169 Lignan J1 CAS No. 27041-98-1

Lignan J1

货号: B1673169
CAS 编号: 27041-98-1
分子量: 378.3 g/mol
InChI 键: WOELDRZIQLRDQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Justicidin D (CAS 27041-98-1), with the molecular formula C21H14O7 and a molecular weight of 378.3 g/mol, is an arylnaphthalene lignan supplied as a high-purity reference standard . This compound is also known by the chemical name 9-(Benzo[d][1,3]dioxol-5-yl)-5-methoxyfuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one and the synonym Neojusticine A .Justicidin D is a core bioactive component of Justicia species and has demonstrated significant research value in pharmacological studies. It has been identified as a key anti-thrombotic agent, with network pharmacology and experimental validation revealing its ability to reduce thrombosis by regulating key targets such as F2, MMP9, CXCL12, MET, RAC1, PDE5A, and ABCB1 . This places Justicidin D as a promising candidate for research into novel treatments for thrombotic diseases. Furthermore, as a member of the arylnaphthalene lignan family, its structural relatives, such as diphyllin and justicidin B, are known to exhibit potent biological activities including V-ATPase inhibition, anti-tumor, and anti-viral effects . The mechanism of action for this compound class often involves V-ATPase inhibition, which disrupts pH-dependent cellular processes in cancer cells and viral replication cycles . This product is intended for Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) applications, particularly in the context of pharmaceutical research and development . Traceability to major pharmacopeial standards (USP/EP) can be provided based on feasibility. Justicidin D is for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment when handling this compound .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELDRZIQLRDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181521
Record name Justicidin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27041-98-1
Record name Justicidin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027041981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justicidin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUSTICIDIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64H3QN80N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide on the Isolation of Lignan J1 from Justicia procumbens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and purification of Lignan (B3055560) J1, a bioactive compound found in the plant Justicia procumbens. This document details the necessary experimental protocols, quantitative data from relevant studies, and visual representations of the isolation workflow and a potential signaling pathway associated with the pharmacological activity of related lignans (B1203133).

Introduction

Justicia procumbens, commonly known as "Juechuang" in Chinese traditional medicine, is a plant rich in lignans, which are a major class of polyphenols.[1] These compounds have garnered significant attention from the scientific community due to their diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and cytotoxic properties.[1][2][3] Lignan J1 is one of the arylnaphthalide lignans isolated from this plant and is a subject of interest for its potential therapeutic applications.[1][2] This guide focuses on the technical aspects of isolating this compound for research and drug development purposes.

Experimental Protocols

The isolation and purification of this compound from Justicia procumbens typically involves extraction followed by chromatographic separation. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be an effective method for this purpose.[1][2][4]

Plant Material and Crude Sample Preparation
  • Plant Material : The whole plant of Justicia procumbens is collected, dried, and powdered.

  • Extraction : The powdered plant material is extracted with a suitable solvent, such as ethanol, to obtain a crude extract.[5]

  • Partitioning : The crude extract is then typically suspended in water and partitioned with an organic solvent like ethyl acetate (B1210297) to enrich the lignan content.

High-Speed Counter-Current Chromatography (HSCCC) Isolation of this compound

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption.[1] A stepwise elution procedure has been successfully employed for the separation of this compound and other lignans from the crude extract.[1][2][4]

Instrumentation : A preparative HSCCC instrument equipped with a pump, a sample injection valve, and a UV detector is required.

Solvent Systems : A two-phase solvent system is crucial for successful separation. A commonly used system is composed of n-hexane–ethyl acetate–methanol–water. The selection of the appropriate volume ratio is determined by the partition coefficient (K) of the target compounds. For the isolation of this compound along with other lignans like justicidin B, justicidin A, and 6'-hydroxyjusticidin C, a stepwise elution with the following two solvent systems has been reported:[1][2][4]

  • Solvent System A : n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)

  • Solvent System B : n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)

HSCCC Procedure :[1][2][4][5]

  • Preparation of Two-Phase Solvents : The selected solvent mixtures are thoroughly shaken in a separation funnel and allowed to stand until two distinct phases (upper and lower) are formed. The two phases are then separated for use.

  • Column Filling and Equilibration : The HSCCC column is first entirely filled with the stationary phase (the upper phase of Solvent System A). The mobile phase (the lower phase of Solvent System A) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 1000 rpm). The system is equilibrated until the mobile phase emerges from the outlet.

  • Sample Injection : The crude sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

  • Stepwise Elution :

    • The sample is first eluted with the lower phase of Solvent System A. This allows for the separation of less polar lignans like justicidin B and justicidin A.

    • After the elution of the initial compounds, the mobile phase is switched to the lower phase of Solvent System B to elute the more polar lignans, including 6'-hydroxyjusticidin C and this compound.

  • Fraction Collection and Analysis : The effluent from the column is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected at regular intervals. The collected fractions are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compounds.

  • Purification : Fractions containing this compound with a purity of over 95% are combined and the solvent is evaporated to yield the purified compound.[1][2]

Data Presentation

The following tables summarize the quantitative data from a representative study on the isolation of this compound and other lignans from a 300 mg crude sample of Justicia procumbens using HSCCC.[1][2][5]

Table 1: Yield and Purity of Lignans Isolated by HSCCC

CompoundYield (mg)Purity (%)
Justicidin B19.7>95
Justicidin A9.86>95
6'-hydroxyjusticidin C11.26>95
This compound 2.54 >95

Table 2: HSCCC Operational Parameters [5]

ParameterValue
Column Capacity320 mL
Rotation Speed1000 rpm
Column Temperature25 °C
Flow Rate3.0 mL/min
Detection Wavelength254 nm
Sample Size300 mg
Stationary Phase Retention56%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Justicia procumbens.

G cluster_0 Preparation cluster_1 HSCCC Purification cluster_2 Analysis & Final Products A Justicia procumbens (Dried Powder) B Ethanol Extraction A->B C Crude Extract B->C D Crude Sample (300 mg) C->D E HSCCC Separation (Stepwise Elution) D->E F Fraction Collection E->F G HPLC Analysis F->G H Purified Lignans G->H I This compound (2.54 mg, >95% purity) H->I J Other Lignans (Justicidin A, B, etc.) H->J

Workflow for this compound Isolation.
Potential Signaling Pathway

While the specific signaling pathway of this compound is still under investigation, studies on structurally similar arylnaphthalide lignans, such as Justicidin B, suggest involvement in the intrinsic apoptosis pathway.[6] Lignans, in general, are also known to modulate inflammatory and oxidative stress pathways, such as NF-κB and Nrf2.[7] The following diagram illustrates a plausible signaling pathway for the anticancer and anti-inflammatory effects of an arylnaphthalide lignan.

G cluster_0 Cellular Stress/Stimulus cluster_1 Signaling Cascades cluster_2 Downstream Effects A Arylnaphthalide Lignan (e.g., this compound) B Mitochondrial Pathway A->B Induces C NF-κB Pathway A->C Inhibits D Nrf2 Pathway A->D Activates E Caspase-9 Activation B->E H Inhibition of IκBα Degradation C->H J Nrf2 Nuclear Translocation D->J F Caspase-3 Activation E->F G Apoptosis F->G I ↓ Pro-inflammatory Cytokines H->I K ↑ Antioxidant Enzyme Expression J->K

References

A Technical Guide to Procumbenoside H: A Novel Lignan Glycoside from Justicia procumbens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of procumbenoside H, a novel lignan (B3055560) glycoside isolated from the medicinal plant Justicia procumbens. This guide details its discovery, structural elucidation, and cytotoxic activity, presenting key data and experimental methodologies for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

Justicia procumbens L., a member of the Acanthaceae family, is a perennial herb with a history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and cancer.[1][2] The plant is a rich source of bioactive compounds, particularly lignans (B1203133), which have demonstrated a range of pharmacological activities such as anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5] Recent phytochemical investigations of Justicia procumbens have led to the isolation and characterization of several new lignans.[6][7] This guide focuses on a recently identified lignan glycoside, procumbenoside H, which has shown notable cytotoxic effects.[8]

Isolation and Structure Elucidation of Procumbenoside H

Procumbenoside H was isolated from the whole plant of Justicia procumbens.[8] The structure of this new lignan glycoside was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8]

Table 1: Spectroscopic Data for Procumbenoside H

Data Type Measurement Value/Observation
Mass Spectrometry High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data not fully available in abstract
¹H NMR Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz Specific shifts and couplings not detailed in abstract
¹³C NMR Chemical Shifts (δ) in ppm Specific shifts not detailed in abstract

| 2D NMR | COSY, HSQC, HMBC | Correlations established the connectivity of the molecule |

Note: The detailed NMR and MS data required for full structural confirmation would be found in the full research article. The provided information is based on the abstract of the cited study.

Biological Activity: Cytotoxicity

Procumbenoside H has been evaluated for its in vitro cytotoxic activity against human colon carcinoma cells (LoVo). The results indicate that this novel lignan glycoside possesses significant cytotoxic properties.[8]

Table 2: Cytotoxic Activity of Procumbenoside H

Cell Line Assay Type IC₅₀ Value (μM)

| Human LoVo colon carcinoma | Cytotoxicity Assay | 17.908 ± 1.949[8] |

The IC₅₀ value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, the proliferation of LoVo cancer cells. The potent cytotoxic activity of procumbenoside H suggests its potential as a lead compound for the development of new anticancer agents.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, characterization, and bioactivity testing of procumbenoside H, based on standard practices in natural product research.

The whole plants of Justicia procumbens were collected, dried, and powdered. The powdered plant material was then extracted with a suitable solvent, such as ethanol (B145695) or methanol, to obtain a crude extract. This extract was subsequently partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their solubility.

The isolation of procumbenoside H from the active fraction of the crude extract was achieved through a combination of chromatographic techniques. This multi-step process typically involves:

  • Column Chromatography: The fraction is first subjected to column chromatography over silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to separate the mixture into sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the target compound are further purified using preparative HPLC to yield the pure compound.

The workflow for the isolation and purification of procumbenoside H is illustrated in the diagram below.

G plant Whole Plant of Justicia procumbens powder Dried and Powdered Plant Material plant->powder extract Crude Solvent Extract powder->extract partition Solvent Partitioning extract->partition fraction Bioactive Fraction partition->fraction cc Column Chromatography fraction->cc subfraction Enriched Sub-fraction cc->subfraction hplc Preparative HPLC subfraction->hplc pure_compound Pure Procumbenoside H hplc->pure_compound

Caption: Isolation and Purification Workflow for Procumbenoside H.

The chemical structure of the isolated pure compound was elucidated using a suite of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provided information about the types and numbers of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Established the connectivity between protons and carbons, allowing for the complete structural assignment of procumbenoside H.

The logical relationship of the structure elucidation process is depicted below.

G cluster_nmr NMR Analysis start Isolated Pure Compound ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr formula Molecular Formula ms->formula nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) structure Final Structure of Procumbenoside H formula->structure connectivity Structural Connectivity connectivity->structure nmr_1d->connectivity nmr_2d->connectivity

Caption: Structure Elucidation Workflow for Procumbenoside H.

The cytotoxic activity of procumbenoside H was assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human LoVo colon carcinoma cells were cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of procumbenoside H and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value was determined from the dose-response curve.

Conclusion and Future Directions

Procumbenoside H is a newly discovered lignan glycoside from Justicia procumbens with demonstrated cytotoxic activity against human colon cancer cells.[8] Its novel structure and biological activity make it a promising candidate for further investigation in the field of cancer research and drug development. Future studies should focus on:

  • Elucidating the mechanism of action underlying its cytotoxic effects.

  • Evaluating its efficacy and safety in preclinical animal models.

  • Conducting structure-activity relationship (SAR) studies to optimize its anticancer properties.

The continued exploration of natural products from medicinal plants like Justicia procumbens remains a vital strategy for the discovery of new therapeutic agents.

References

The Botanical Treasury: An In-depth Technical Guide to the Natural Sources of Arylnaphthalene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylnaphthalene lignans (B1203133), a significant class of polyphenolic compounds, have garnered substantial interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of these valuable secondary metabolites, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an exploration of their mechanisms of action through signaling pathway diagrams.

Principal Natural Sources and Quantitative Distribution

Arylnaphthalene lignans are predominantly found in a select number of plant families, with significant concentrations reported in the genera Phyllanthus, Justicia, Haplophyllum, Linum, and Cleistanthus[1][2][3]. The distribution and concentration of specific arylnaphthalene lignans can vary considerably between species, plant part, and even geographical location[2]. Below are tables summarizing the quantitative data for prominent arylnaphthalene lignans found in various plant sources.

Table 1: Concentration of Justicidin B in Various Plant Species

Plant SpeciesPlant PartConcentration (mg/g Dry Weight)Reference(s)
Justicia procumbensWhole Plant0.010 - 0.269[2]
Linum leoniiHairy Roots10.8[4]
Linum perenneHairy RootsUp to 37[5]
Phyllanthus anisolobusLeaves and Twigs0.6% of Dry Weight[2]
Phyllanthus piscatorumAerial Part3-4% of Dry Weight[2]

Table 2: Concentration of Diphyllin (B1215706) and its Derivatives in Various Plant Species

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Cleistanthus collinusNot SpecifiedDiphyllinPresent[6]
Haplophyllum bucharicumNot SpecifiedDiphyllinPresent[6]
Justicia gendarussaNot SpecifiedDiphyllinPresent[6]
Linum perenneHairy RootsDiphyllin, Diphyllin glycosidesIdentified[7]
Phyllanthus poilaneiVariousPhyllanthusmin D (a diphyllin derivative)Not Quantified[8]

Table 3: Other Notable Arylnaphthalene Lignans and Their Sources

Plant SpeciesPlant PartCompound(s)Reference(s)
Phyllanthus oligospermusStems and RootsPhyllanthusmins A, B, C[9][10]
Phyllanthus reticulatusWhole PlantReticulatusides A and B[11]
Justicia patentifloraLeaves and StemsJusticidin A, Taiwanin E, Diphyllin[12]

Experimental Protocols: From Extraction to Analysis

The isolation and quantification of arylnaphthalene lignans from plant matrices involve a series of meticulous steps, from initial extraction to final analytical determination. The choice of methodology can significantly impact the yield and purity of the target compounds.

Extraction Methodologies

a) Soxhlet Extraction

A classic and exhaustive extraction method suitable for obtaining a wide range of compounds.

  • Protocol:

    • Air-dry and finely powder the plant material.

    • Defat the powdered material with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar constituents[13].

    • Discard the non-polar solvent and dry the plant material.

    • Extract the defatted material with a polar solvent such as methanol (B129727) or ethanol (B145695) in a clean Soxhlet apparatus for 12-24 hours[13].

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude lignan (B3055560) extract.

b) Ultrasound-Assisted Extraction (UAE)

A more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Protocol:

    • Mix the powdered plant material with a selected solvent (e.g., 70% ethanol) in a flask[14][15]. A solid-to-solvent ratio of 1:20 to 1:50 (g/mL) is commonly used[15].

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 28-56 kHz) and power for a defined period (e.g., 15-60 minutes)[14][15].

    • Maintain a constant temperature during the extraction process.

    • After extraction, filter the mixture and concentrate the filtrate to yield the crude extract.

c) Supercritical Fluid Extraction (SFE)

A green and highly selective extraction technique that employs a supercritical fluid, typically carbon dioxide, as the solvent.

  • Protocol:

    • Pack the ground plant material into the extraction vessel of a supercritical fluid extractor[16][17].

    • Pressurize and heat the carbon dioxide to its supercritical state (e.g., 35-45 MPa and 40-60 °C)[18].

    • Introduce a co-solvent, such as ethanol (e.g., 10-20 mol%), to the supercritical CO2 to enhance the extraction of polar lignans[16][18].

    • Pass the supercritical fluid through the plant material to dissolve the lignans.

    • De-pressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the lignans to precipitate for collection.

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC)

The most widely used technique for the separation, identification, and quantification of arylnaphthalene lignans.

  • Protocol:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject an aliquot of the filtered solution into an HPLC system equipped with a C18 reversed-phase column[19][20].

    • Elute the compounds using a gradient mobile phase, typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol[1][19].

    • Detect the lignans using a photodiode array (PDA) or UV detector at a specific wavelength (e.g., 254 nm or 280 nm).

    • Quantify the compounds by comparing their peak areas to those of a calibration curve constructed with pure standards[19].

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful tool for the structural elucidation of isolated arylnaphthalene lignans.

  • Protocol:

    • Dissolve a purified sample of the lignan in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra using a high-field NMR spectrometer[8][9][21].

    • Analyze the chemical shifts, coupling constants, and correlation signals to determine the complete chemical structure of the molecule[22].

c) Mass Spectrometry (MS)

Used for the determination of molecular weight and fragmentation patterns, often coupled with HPLC (LC-MS) for enhanced analytical power.

  • Protocol:

    • Introduce the sample into the mass spectrometer, either directly or as the eluent from an HPLC system.

    • Ionize the molecules using a suitable technique, such as electrospray ionization (ESI).

    • Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information based on the fragmentation patterns[1].

Signaling Pathways and Mechanisms of Action

Arylnaphthalene lignans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Cytotoxic Mechanism of Justicidin B

Justicidin B has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways. It can trigger the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively[23][24]. Furthermore, in some cancer cell lines, it has been observed to downregulate the expression of the anti-apoptotic protein NF-κB[24].

JusticidinB_Pathway JusticidinB Justicidin B Mitochondrion Mitochondrion JusticidinB->Mitochondrion Induces Mitochondrial Dysfunction NFkB NF-κB (Anti-apoptotic) JusticidinB->NFkB Inhibits Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Proposed apoptotic signaling pathway of Justicidin B.

Mechanism of Action of Diphyllin

Diphyllin is a potent inhibitor of vacuolar H+-ATPases (V-ATPases), which are proton pumps responsible for acidifying intracellular compartments like endosomes and lysosomes[6][25]. By inhibiting V-ATPase, diphyllin disrupts endosomal acidification, a process crucial for the entry of many enveloped viruses into host cells. In the context of cancer, V-ATPase inhibition can disrupt cellular processes such as autophagy and signaling pathways dependent on pH gradients, like the mTORC1/HIF-1α/VEGF pathway, leading to reduced angiogenesis and tumor growth[25].

Diphyllin_Pathway Diphyllin Diphyllin VATPase Vacuolar H+-ATPase Diphyllin->VATPase Inhibits Endosome Endosomal Acidification VATPase->Endosome Mediates mTORC1 mTORC1 Signaling VATPase->mTORC1 Regulates ViralEntry Enveloped Virus Entry Endosome->ViralEntry Required for HIF1a HIF-1α mTORC1->HIF1a Activates VEGF VEGF HIF1a->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Figure 2. Dual mechanism of action of Diphyllin.

General Experimental Workflow

The process of discovering and characterizing arylnaphthalene lignans from a new plant source follows a logical progression from extraction to biological evaluation.

Experimental_Workflow PlantMaterial Plant Material (Collection & Drying) Extraction Extraction (Soxhlet, UAE, SFE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (Prep-HPLC) Fractions->Isolation PureCompound Pure Arylnaphthalene Lignan Isolation->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Activity Screening PureCompound->Bioassays

Figure 3. General workflow for the isolation of arylnaphthalene lignans.

This guide provides a foundational understanding of the natural sources, extraction, analysis, and mechanisms of arylnaphthalene lignans. Further research into underexplored plant species and the application of advanced analytical and biological screening techniques will undoubtedly unveil new compounds and therapeutic applications for this promising class of natural products.

References

Preliminary Biological Screening of Lignan J1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Lignan (B3055560) J1, a natural product isolated from the plant Justicia procumbens, belongs to a class of compounds known for a wide array of biological activities. While specific quantitative data on the biological screening of Lignan J1 is not extensively available in publicly accessible literature, this technical guide provides a comprehensive overview of the biological activities of other closely related lignans (B1203133) isolated from the same plant source. This document summarizes the existing data on the cytotoxic, antiviral, and anti-inflammatory properties of these related compounds, offering valuable insights into the potential therapeutic applications of lignans from Justicia procumbens. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Introduction to Lignans from Justicia procumbens

Justicia procumbens is a plant rich in lignans, a diverse group of polyphenolic compounds. Several lignans, including Justicidin A, B, C, D, Diphyllin, and this compound, have been isolated from this plant[1][2]. These compounds have attracted significant interest due to their potent biological activities, which include cytotoxic, antiviral, and anti-inflammatory effects[3][4][5][6]. This guide focuses on the available biological screening data for lignans from Justicia procumbens to provide a foundational understanding for researchers interested in this compound and related molecules.

Cytotoxic Activity of Lignans from Justicia procumbens

Several studies have investigated the cytotoxic effects of lignans from Justicia procumbens against various cancer cell lines. While specific data for this compound is not provided in the reviewed literature, the activities of other co-isolated lignans offer valuable comparative data.

Data Presentation
LignanCell LineIC50 (µM)Reference
Justicidin A LoVo0.89 ± 0.12[3]
BGC-8231.25 ± 0.18[3]
Justicidin B LoVo0.54 ± 0.08[3]
BGC-8230.76 ± 0.11[3]
Diphyllin LoVo> 10[3]
BGC-823> 10[3]
Procumbenoside J LoVo1.56 ± 0.21[3]
BGC-8232.14 ± 0.33[3]

Table 1: Cytotoxic activity of selected lignans from Justicia procumbens against human colon adenocarcinoma (LoVo) and human gastric carcinoma (BGC-823) cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the isolated lignans was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (LoVo and BGC-823) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the lignan compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Logical Relationship Diagram

cluster_0 Cytotoxicity Screening Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seeding MTT Assay MTT Assay Compound Treatment->MTT Assay Incubation Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculation

Caption: Workflow for determining the cytotoxic activity of lignans.

Antiviral Activity of Lignans from Justicia procumbens

Lignans from Justicia procumbens have demonstrated significant antiviral properties, particularly against Vesicular Stomatitis Virus (VSV) and Human Immunodeficiency Virus (HIV)[6][7].

Data Presentation
LignanVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Justicidin A VSV< 0.25 µg/mL> 31 µg/mL> 124[6]
Justicidin B VSV< 0.25 µg/mL> 31 µg/mL> 124[6]
Diphyllin VSV< 0.25 µg/mL> 31 µg/mL> 124[6]
Procumbenoside A HIV-14.95> 31> 6.2[7]
Diphyllin HIV-10.382.015.3[7]

Table 2: Antiviral activity of selected lignans from Justicia procumbens.

Experimental Protocols

Anti-HIV-1 Assay (TZM-bl Cell Line)

  • Cell Preparation: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, were used.

  • Infection: Cells were infected with HIV-1 in the presence of varying concentrations of the test compounds.

  • Incubation: The infected cells were incubated for 48 hours.

  • Luciferase Assay: The antiviral activity was quantified by measuring the luciferase activity in the cell lysates.

  • Data Analysis: The EC50 (50% effective concentration) was calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) was determined in parallel using an MTT assay on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Signaling Pathway Diagram

cluster_1 HIV-1 Entry and Replication Cycle HIV-1 HIV-1 Host Cell Host Cell HIV-1->Host Cell Attachment & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Budding Budding Replication->Budding Assembly Lignans Lignans Lignans->Host Cell Inhibition of Entry

Caption: Simplified overview of the HIV-1 life cycle and the potential inhibitory point for lignans.

Anti-inflammatory Activity of Lignans

While specific anti-inflammatory data for lignans from Justicia procumbens is less detailed in the available literature, the general class of lignans is well-known for its anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory cytokines and enzymes[8].

Potential Mechanisms of Action

Lignans have been reported to exert anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation.

  • Downregulation of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (e.g., IL-6).

  • Modulation of Signaling Pathways: Including the NF-κB and MAPK pathways, which are central to the inflammatory response.

Experimental Workflow for Anti-inflammatory Screening

cluster_2 Anti-inflammatory Assay Workflow Macrophage Culture Macrophage Culture LPS Stimulation LPS Stimulation Macrophage Culture->LPS Stimulation Lignan Treatment Lignan Treatment LPS Stimulation->Lignan Treatment Measurement of NO Measurement of NO Lignan Treatment->Measurement of NO Griess Assay Measurement of Cytokines Measurement of Cytokines Lignan Treatment->Measurement of Cytokines ELISA

Caption: General workflow for assessing the anti-inflammatory activity of compounds.

Conclusion

Although specific biological screening data for this compound remains elusive in the current scientific literature, the extensive research on other lignans isolated from Justicia procumbens provides a strong foundation for inferring its potential biological activities. The potent cytotoxic and antiviral effects exhibited by its sister compounds suggest that this compound is a promising candidate for further investigation in drug discovery programs. Future studies should focus on the comprehensive biological evaluation of purified this compound to elucidate its specific mechanisms of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The absence of specific data for this compound highlights an area for future research.

References

An In-depth Technical Guide to Lignan J1: Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignan (B3055560) J1 is a naturally occurring lignan compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, botanical origin, and known biological effects of Lignan J1, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound has been isolated from at least two distinct plant species: Justicia procumbens and Leonurus sibiricus.[1]

  • Justicia procumbens , a plant belonging to the Acanthaceae family, is a significant source of this compound. A study focused on the preparative isolation of lignans (B1203133) from this plant successfully purified this compound, among other lignans, from a crude extract.[1]

  • Leonurus sibiricus , a member of the Lamiaceae family, has also been identified as a botanical source of this compound.[1]

While the initial discovery and naming of this compound are not extensively documented in readily available literature, its presence in these traditionally used medicinal plants suggests a potential role in their therapeutic properties.

Chemical Profile
  • Molecular Formula: C₂₁H₁₄O₇

  • Molecular Weight: 378.33 g/mol

  • CAS Number: 27041-98-1

Quantitative Data Summary

The biological activity of this compound has been quantified in preliminary studies, highlighting its potential as a cytotoxic and antiplatelet agent.

Biological ActivityCell Line/SystemParameterValueReference
CytotoxicityHuman KB cellsED₅₀9 µg/mL[1]
Platelet Aggregation InhibitionArachidonic acid-induced rabbit platelet-rich plasmaIC₅₀1.1 µM[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited for this compound.

Isolation of this compound from Justicia procumbens

Method: High-Speed Counter-Current Chromatography (HSCCC)

This method was successfully used for the preparative isolation and purification of this compound.

Procedure:

  • Sample Preparation: A crude ethanol (B145695) extract of Justicia procumbens is prepared.

  • HSCCC System: A two-phase solvent system is utilized in a stepwise elution mode.

  • Separation: 300 mg of the crude sample is subjected to HSCCC separation.

  • Yield: From the initial 300 mg of crude extract, 2.54 mg of this compound was obtained.

  • Purity: The purity of the isolated this compound was determined to be over 95% by HPLC analysis.

  • Structure Elucidation: The chemical structure of the isolated compound was confirmed using Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Cytotoxicity Assay against KB Cells

Method: In vitro cell viability assay (specific assay details for the reported ED₅₀ are not available in the provided search results, but a general protocol is outlined below).

Procedure:

  • Cell Culture: Human KB cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Method: Turbidimetric analysis of platelet aggregation in rabbit platelet-rich plasma (PRP).

Procedure:

  • PRP Preparation: Whole blood is collected from rabbits into tubes containing an anticoagulant. Platelet-rich plasma is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

  • Aggregation Measurement: The aggregation is monitored using a platelet aggregometer. The light transmission through the PRP suspension is set to 0%, and through the PPP to 100%.

  • Assay: A specific volume of PRP is pre-incubated with either this compound at various concentrations or a vehicle control.

  • Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.

  • Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • IC₅₀ Determination: The concentration of this compound that inhibits platelet aggregation by 50% (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited in the available literature, the broader class of lignans is known to influence several key cellular signaling cascades, primarily related to inflammation and apoptosis.

Putative Anti-inflammatory Signaling

Lignans are generally known to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

anti_inflammatory_pathway cluster_nucleus Nuclear Events Lignan_J1 This compound (putative) IKK IKK Complex Lignan_J1->IKK Inhibition MAPKKK MAPKKK Lignan_J1->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α, IL-6) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1->Nucleus NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes AP1_n AP-1 AP1_n->Pro_inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Potential Pro-Apoptotic Signaling

The cytotoxic effects of lignans are often attributed to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptotic_pathway Lignan_J1 This compound (putative) Death_Receptors Death Receptors (e.g., Fas, TNFR) Lignan_J1->Death_Receptors Mitochondrion Mitochondrion Lignan_J1->Mitochondrion Bcl2 Bcl-2 Lignan_J1->Bcl2 Inhibition Caspase8 Caspase-8 Death_Receptors->Caspase8 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pro-apoptotic signaling pathways induced by this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic and antiplatelet activities in vitro. Its isolation from medicinal plants such as Justicia procumbens and Leonurus sibiricus provides a basis for further investigation into its pharmacological potential. The current body of knowledge, however, lacks detailed information regarding its specific molecular targets and the precise signaling pathways it modulates.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound in its source plants.

  • Conducting comprehensive in vitro and in vivo studies to validate and expand upon the initial findings of its biological activities.

  • Investigating the specific molecular mechanisms of action, including its effects on the NF-κB, MAPK, and apoptotic signaling pathways.

  • Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a lead compound in drug discovery programs.

References

A Technical Guide to the Phytochemical Analysis of Lignans from Justicia procumbens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of lignans (B1203133) from Justicia procumbens, a plant with a rich history in traditional medicine for treating ailments such as fever, pain, and cancer.[1][2] Lignans, the primary bioactive constituents of this plant, have garnered significant attention for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] This document details the key lignans identified, their quantitative analysis, and the experimental protocols for their isolation and characterization, alongside an exploration of their known signaling pathways.

Core Lignans and Quantitative Analysis

Numerous lignans have been isolated and identified from Justicia procumbens, primarily categorized as arylnaphthalides and diarylbutanes, along with their glycosides.[1][4] High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of these compounds.

A study utilizing High-Speed Counter-Current Chromatography (HSCCC) for the preparative isolation of lignans from a crude ethanol (B145695) extract of J. procumbens yielded significant quantities of four major lignans from a 300 mg sample. The contents of these lignans in the initial extract and their recovery rates post-separation are detailed below.[1]

LignanContent in Crude Extract (%)Amount Yielded (mg)Purity (%)Recovery Rate (%)
Justicidin B7.019.7>9593.8
Justicidin A3.69.86>9591.3
6'-hydroxyjusticidin C4.211.26>9589.4
Lignan J10.932.54>9591.0

Furthermore, a comparative analysis of wild and cultivated J. procumbens using HPLC-DAD revealed variations in the content of the marker compound, justicidin B. The study reported an average content of 0.80 ± 0.25 mg/g in cultivated samples and 0.63 ± 0.30 mg/g in wild samples, with a total range of 0.22 to 1.38 mg/g in dried plant material.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and characterization of lignans from J. procumbens. The following sections outline the key experimental protocols cited in the literature.

Extraction of Lignans

A common initial step involves the extraction of dried plant material with a solvent. For instance, air-dried whole plants (5 kg) of J. procumbens were chipped and extracted with methanol (B129727) at room temperature to yield a crude extract (150 g).[6] Another protocol involves the preparation of a crude ethanol extract for subsequent analysis and purification.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is extensively used for both the analysis and purification of lignans from J. procumbens. A typical analytical method is as follows:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: Shiseido Capcell Pak C18 column (250 × 4.6 mm i.d., 5 µm).[7]

  • Mobile Phase: A gradient elution of methanol-water is often employed. For example, a gradient of 10% to 90% methanol over 60 minutes, followed by 90% methanol for the next 10 minutes.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm or 256 nm.[1][7]

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

HSCCC is an effective technique for the preparative separation of lignans without a solid support matrix, thus avoiding irreversible sample adsorption.[1]

  • Instrumentation: Preparative HSCCC instrument.

  • Solvent Systems: A stepwise elution with a pair of two-phase solvent systems is utilized. A common combination is n-hexane–ethyl acetate–methanol–water at volumetric ratios of (1.3:1:1.3:1) and (2.5:1:2.5:1).[1][3]

  • Sample Preparation: 300 mg of the crude extract is dissolved in 10 mL of the solvent mixture.[1]

  • Separation Temperature: 25 °C.[1]

  • Detection: The effluent is monitored with a UV detector at 254 nm.[1]

Structural Elucidation

The identification and structural confirmation of isolated lignans are achieved through various spectroscopic techniques, including:

  • Mass Spectrometry (MS)[1][3]

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR)[1][3]

  • ¹³C-Nuclear Magnetic Resonance (¹³C-NMR)[1][3]

Signaling Pathways and Bioactivities

The lignans from Justicia procumbens exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[8][9] Some of these activities are linked to specific signaling pathways.

Justicidin B, for example, has been shown to activate the intrinsic mitochondrial cell death signaling pathway. This process involves the activation of caspase-9 and caspase-3, key executioners of apoptosis.[10]

Furthermore, certain lignans from J. procumbens, such as justicidin A and tuberculatin, have been observed to enhance the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[8]

The antiviral activity of several lignans, including justicidins A and B, and diphyllin, has been demonstrated against vesicular stomatitis virus with low cytotoxicity.[11] Diphyllin, in particular, has been identified as a potent broad-spectrum antiviral agent that acts on the entry stage of viral infection.[12] Additionally, a number of arylnaphthalide lignans have shown significant inhibitory effects on platelet aggregation.[13]

Visualizations

To further elucidate the experimental and biological processes, the following diagrams have been generated.

experimental_workflow plant_material Justicia procumbens (Dried Whole Plant) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract hplc_analysis HPLC Analysis (Analytical) crude_extract->hplc_analysis hsccc_prep HSCCC (Preparative Isolation) crude_extract->hsccc_prep quantification Quantification hplc_analysis->quantification isolated_lignans Isolated Lignans (e.g., Justicidin A, B) hsccc_prep->isolated_lignans structural_elucidation Structural Elucidation (MS, NMR) isolated_lignans->structural_elucidation identified_lignans Identified Lignans structural_elucidation->identified_lignans identified_lignans->quantification

Caption: Experimental workflow for the phytochemical analysis of Justicia procumbens lignans.

justicidin_b_pathway justicidin_b Justicidin B mitochondrion Mitochondrion justicidin_b->mitochondrion Induces Intrinsic Pathway caspase9 Caspase-9 Activation mitochondrion->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of Justicidin B-induced apoptosis.

References

Structural Analogues of Lignan J1: A Technical Guide to Synthesis, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of phenylpropanoid dimers found in plants, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Among these, the arylnaphthalene lactone lignans represent a particularly promising scaffold for drug discovery. Lignan (B3055560) J1, a naturally occurring arylnaphthalene lignan isolated from Justicia procumbens and Leonurus sibiricus, has emerged as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogues of Lignan J1, detailing their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of lignan-based drug candidates.

Structural Analogues and Biological Activity

A number of structural analogues of this compound, both naturally occurring and synthetic, have been investigated for their cytotoxic and other biological activities. These compounds typically belong to the arylnaphthalene lactone class of lignans. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several analogues demonstrating potent activity.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogues against various human cancer cell lines.

Table 1: Cytotoxicity of Naturally Occurring Arylnaphthalene Lignans from Justicia procumbens

CompoundK562 (Leukemia) IC50 (µM)HCT-8 (Colon) IC50 (µM)Bel-7402 (Liver) IC50 (µM)HL-60 (Leukemia) IC50 (µM)L1210 (Leukemia) IC50 (µM)P388D1 (Leukemia) IC50 (µM)
6'-hydroxy justicidin B (HJB)20>100>1003.926.215.8
6'-hydroxy justicidin A (HJA)43.9>100>100---
Justicidin B (JB)45.4>100>100---
Chinensinaphthol methyl ether (CME)106.2>100>100---
Taiwanin E methyl ether (TEME)>150>100>100---

Data sourced from[2][3][4]

Table 2: Cytotoxicity of Synthetic Arylnaphthalene Lignan Analogues

CompoundA549 (Lung) IC50 (µM)HS683 (Glioblastoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)B16-F1 (Melanoma) IC50 (µM)
Retrojusticidin B1-101-101-101-101-10
Justicidin C1-101-101-101-101-10
Methoxy-vitedoamine A1-101-101-101-101-10
Analogue 1>10>10>10>10>10
Analogue 21-101-101-101-101-10

*Specific structures for Analogue 1 and 2 are detailed in the cited literature.[5]

Table 3: Cytotoxicity of Other Related Lignans

CompoundKB (Oral) IC50 (µg/mL)P-388 (Leukemia) IC50 (µg/mL)
Phyllanthusmin A< 4< 4
Phyllanthusmin B> 4> 4
Phyllanthusmin C> 4> 4

Data sourced from[6]

Mechanism of Action

The cytotoxic effects of this compound analogues are primarily attributed to the induction of apoptosis, a form of programmed cell death.[1][7] Mechanistic studies have revealed that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] A key molecular target for some arylnaphthalene lignans, such as diphyllin, is the vacuolar-type H+-ATPase (V-ATPase).[9][10] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to downstream effects that promote apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cytotoxic action of this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_bioassay Biological Evaluation start Starting Materials synthesis Chemical Synthesis / Natural Product Isolation start->synthesis purification Purification (e.g., HPLC) synthesis->purification treatment Treatment with Lignan Analogues purification->treatment cell_culture Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assays (Flow Cytometry) treatment->apoptosis_assay mechanism_studies Mechanism of Action Studies (e.g., Caspase, V-ATPase) apoptosis_assay->mechanism_studies

General Experimental Workflow

apoptosis_pathway cluster_stimulus Stimulus cluster_targets Cellular Targets cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway lignan Arylnaphthalene Lignan Analogue vatpase V-ATPase Inhibition lignan->vatpase other_targets Other Cellular Targets lignan->other_targets mitochondria Mitochondrial Disruption vatpase->mitochondria death_receptors Death Receptors (e.g., Fas, TNFR) other_targets->death_receptors other_targets->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Synthesis of Justicidin B (A Representative Arylnaphthalene Lignan)

This protocol is adapted from the total synthesis of Justicidin B and provides a general framework for the synthesis of arylnaphthalene lactone lignans.[2][5][7]

Step 1: Preparation of Pinacolyl Borate (B1201080) Intermediate Commercially available bromo-aldehyde is protected as its acetal (B89532) using ethylene (B1197577) glycol. Subsequent halogen-lithium exchange with n-butyllithium followed by borylation affords the corresponding pinacolyl borate.

Step 2: Suzuki Cross-Coupling The pinacolyl borate is subjected to a Suzuki cross-coupling reaction with a suitable aryl halide or triflate to construct the core arylnaphthalene skeleton.

Step 3: Intramolecular Cation-Induced Cyclization The product from the Suzuki coupling is treated with a Lewis acid, such as BF3·Et2O, to induce an intramolecular cyclization, forming the dihydronaphthalene ring system.

Step 4: Aromatization and Lactonization The dihydronaphthalene intermediate is aromatized, often through oxidation. Subsequent functional group manipulation, such as a Stille cross-coupling with tributylstannyl methanol, followed by spontaneous lactonization, yields the final arylnaphthalene lactone product, Justicidin B.

For detailed reaction conditions, reagents, and purification methods, please refer to the specific literature.[2][5]

Cytotoxicity Assay (MTT Assay)

This is a general protocol for determining the cytotoxic effects of compounds on cultured cells.[9][10][11][12][13]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (this compound analogues) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours.

4. Formazan (B1609692) Solubilization:

  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

5. Absorbance Measurement:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Caspase Activity Assay (Flow Cytometry)

This protocol describes the detection of activated caspases in apoptotic cells using a fluorescently labeled caspase inhibitor.[1][4][14][15][16]

1. Cell Treatment:

  • Treat cells with the this compound analogue at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.

2. Staining with Fluorescent Caspase Inhibitor:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a binding buffer provided with the caspase activity assay kit.

  • Add the fluorescently labeled caspase inhibitor (e.g., a FAM-labeled pan-caspase inhibitor) to the cell suspension.

  • Incubate the cells according to the kit manufacturer's instructions, typically for 1 hour at 37°C, protected from light.

3. Washing:

  • After incubation, wash the cells with the provided wash buffer to remove any unbound fluorescent inhibitor.

4. Flow Cytometry Analysis:

  • Resuspend the cells in the wash buffer.

  • Analyze the cells using a flow cytometer. The fluorescent signal from the cells that have taken up the labeled inhibitor is a direct measure of caspase activity.

V-ATPase Inhibition Assay

This is a general method to assess the inhibitory effect of compounds on V-ATPase activity.[6][17][18][19][20]

1. Preparation of Membrane Vesicles:

  • Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., yeast vacuoles, insect midgut, or mammalian kidney microsomes).

2. Acridine (B1665455) Orange Quenching Assay:

  • This assay measures the ATP-dependent proton pumping activity of V-ATPase by monitoring the quenching of acridine orange fluorescence.

  • Prepare a reaction buffer containing a fluorescent pH indicator like acridine orange.

  • Add the prepared membrane vesicles to the buffer.

  • Add the test compound (this compound analogue) at various concentrations. Include a known V-ATPase inhibitor (e.g., bafilomycin A1) as a positive control and a vehicle control.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the V-ATPase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition of V-ATPase activity for each concentration of the test compound relative to the control.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The structural analogues of this compound, particularly those belonging to the arylnaphthalene lactone class, represent a promising area for the development of novel anticancer agents. Their potent cytotoxic activity, coupled with a well-defined mechanism of action involving the induction of apoptosis and inhibition of V-ATPase, provides a strong foundation for further preclinical and clinical investigation. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to advance the exploration of this important class of natural product derivatives. Future efforts should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on conducting in vivo studies to validate the therapeutic potential of these promising compounds.

References

An In-Depth Technical Guide to Lignan J1 (Neojusticin A)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27041-98-1

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Lignan (B3055560) J1, also known as Neojusticin A. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Chemical and Physical Properties

Lignan J1 is a naturally occurring arylnaphthalene lactone lignan found in various plant species, notably in the genus Justicia. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 27041-98-1[1][2]
Synonyms Neojusticin A, Justicidin D
Molecular Formula C₂₁H₁₄O₇
Molecular Weight 378.33 g/mol
Appearance Data not available
Melting Point Data not available
Solubility Lignans (B1203133) are generally soluble in organic solvents and sparingly soluble or insoluble in water. The glycosides are more soluble in alcohols and water.[3]

Biological and Pharmacological Properties

Lignans as a class exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] These effects are often attributed to their ability to modulate various cellular signaling pathways.

Mechanism of Action: The precise mechanism of action for this compound is still under investigation. However, research on related lignans and initial studies on this compound (Justicidin D) suggest potential involvement in several key pathways:

  • Anti-thrombotic Activity: A network pharmacology study has indicated that Justicidin D (this compound) may exert anti-thrombotic effects by regulating key proteins such as Factor II (F2), Matrix Metalloproteinase-9 (MMP9), C-X-C Motif Chemokine Ligand 12 (CXCL12), MET Proto-Oncogene (MET), Rac Family Small GTPase 1 (RAC1), Phosphodiesterase 5A (PDE5A), and ATP Binding Cassette Subfamily B Member 1 (ABCB1).[8]

  • General Lignan Activity: Many lignans are known to modulate the Nrf2 signaling pathway , which is a key regulator of cellular antioxidant responses.[6][9] They can also suppress inflammatory responses by inhibiting the NF-κB pathway .[6]

Workflow for Investigating Anti-thrombotic Action:

G cluster_0 Network Pharmacology cluster_1 Experimental Validation Justicia_compounds Justicia Compounds PPI_Network Protein-Protein Interaction Network Justicia_compounds->PPI_Network Thrombosis_targets Thrombosis-Related Targets Thrombosis_targets->PPI_Network Core_Targets Identify Core Bioactive Components & Targets PPI_Network->Core_Targets Lignan_J1 This compound (Justicidin D) Core_Targets->Lignan_J1 Identifies this compound as key component Biological_Assay Biological Assays (e.g., Platelet Aggregation) Lignan_J1->Biological_Assay Mechanism_Study Mechanism of Action Studies Biological_Assay->Mechanism_Study

Figure 1. Workflow for identifying and validating the anti-thrombotic activity of this compound.

Experimental Protocols

Isolation and Purification of this compound from Justicia procumbens

A preparative method for isolating this compound utilizes high-speed counter-current chromatography (HSCCC).[1][2][10]

3.1.1. Crude Sample Preparation:

  • Air-dried and powdered whole plant material of Justicia procumbens is extracted with 95% ethanol (B145695) three times at room temperature.

  • The ethanol extracts are combined and evaporated to dryness under reduced pressure.

  • The residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which contains this compound, is concentrated to dryness to yield the crude sample for HSCCC.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC):

  • Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil separation column.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. A stepwise elution is employed.[1][8]

    • System A (for initial elution): n-hexane-ethyl acetate-methanol-water (1.3:1:1.3:1, v/v/v/v)

    • System B (for eluting this compound): n-hexane-ethyl acetate-methanol-water (2.5:1:2.5:1, v/v/v/v)

  • Procedure:

    • The HSCCC column is first filled with the upper phase (stationary phase) of solvent system A.

    • The crude sample (e.g., 300 mg) is dissolved in a mixture of the upper and lower phases of system A and injected into the column.

    • The apparatus is rotated at a specific speed (e.g., 1000 rpm), and the lower phase (mobile phase) of solvent system A is pumped through the column at a defined flow rate (e.g., 3.0 mL/min).

    • After the elution of earlier components, the mobile phase is switched to the lower phase of solvent system B to elute this compound.

    • The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected.

    • Fractions containing this compound are combined and evaporated to yield the purified compound. Purity is typically assessed by HPLC.[1][5]

HSCCC Experimental Workflow:

G start Crude Extract (EtOAc Fraction) prep_solv Prepare HSCCC Solvent Systems (A and B) start->prep_solv fill_col Fill Column with Stationary Phase (Upper Phase of A) prep_solv->fill_col inject Inject Sample fill_col->inject elute_A Elute with Mobile Phase (Lower Phase of A) inject->elute_A switch_solv Switch to Solvent System B elute_A->switch_solv elute_B Elute with Mobile Phase (Lower Phase of B) switch_solv->elute_B collect Collect Fractions (Monitor UV at 254 nm) elute_B->collect purify Combine & Evaporate This compound Fractions collect->purify analyze Purity Analysis (HPLC) purify->analyze

Figure 2. Workflow for the isolation of this compound using HSCCC.
Synthesis of Arylnaphthalene Lactone Lignans

While a specific protocol for the total synthesis of this compound (Neojusticin A) is not detailed in the provided search results, a general and flexible strategy for the synthesis of related natural arylnaphthalene lactone lignans, such as Justicidin B, has been developed.[7][11] This approach can likely be adapted for the synthesis of this compound.

Key Synthetic Steps:

  • Aryl-alkyl Suzuki cross-coupling: To introduce a key structural unit.

  • Cation-induced cyclization: To construct the aryl dihydronaphthalene core.

  • Base-mediated oxidative aromatization: To furnish the final arylnaphthalene skeleton.

General Synthetic Pathway Concept:

G start Commercially Available Materials step1 Aryl-alkyl Suzuki Cross-coupling start->step1 intermediate1 Coupled Intermediate step1->intermediate1 step2 Intramolecular Cation-induced Cyclization intermediate1->step2 intermediate2 Aryl Dihydronaphthalene Intermediate step2->intermediate2 step3 Base-mediated Oxidative Aromatization intermediate2->step3 final_product Arylnaphthalene Lactone Lignan (e.g., this compound) step3->final_product

References

A Technical Guide to the Bioactivity of Lignans from Justicia Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Justicia, belonging to the Acanthaceae family, comprises over 600 species and is a prolific source of diverse secondary metabolites.[1][2] For centuries, various species of Justicia have been integral to traditional medicine systems for treating a wide range of ailments, including infections, inflammation, and gastrointestinal disorders.[3][4] Among the myriad of phytochemicals isolated from this genus, lignans (B1203133) have emerged as a class of significant therapeutic interest.[2][5]

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1][6] Their complex chemical structures give rise to a broad spectrum of pharmacological properties.[5][6] Lignans isolated from Justicia species, particularly arylnaphthalene lignans like justicidin B and diphyllin, have demonstrated potent anticancer, anti-inflammatory, and antiviral activities, making them promising candidates for novel drug development.[1][5]

This technical guide provides a comprehensive overview of the current understanding of the bioactivity of Justicia lignans. It consolidates quantitative data on their biological effects, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and workflows involved in their characterization.

Anticancer and Cytotoxic Activity

Lignans from various Justicia species exhibit potent cytotoxic effects against a multitude of human cancer cell lines.[6][7][8] Arylnaphthalene lignans are particularly noteworthy for their anticancer potential.[9] The mechanisms often involve the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapeutics.[10][11]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Justicia lignans is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Lignan (B3055560)Source SpeciesCancer Cell LineIC50 (µM)Reference
Justicidin AJusticia procumbensK562 (Leukemia)20[10]
Justicidin AJusticia ciliataT-24 (Bladder)< 0.02[9]
Justicidin AJusticia ciliataCaSki (Cervical)< 0.02[9]
Justicidin AJusticia ciliataSiHa (Cervical)< 0.02[9]
Justicidin AJusticia ciliataHT-3 (Cervical)< 0.02[9]
DiphyllinJusticia procumbensA549 (Lung)0.81[12]
DiphyllinJusticia procumbensMCF-7 (Breast)0.54[12]
TuberculatinJusticia procumbensHepG2 (Liver)0.19[12]
TuberculatinJusticia procumbensHT-29 (Colon)0.23[12]
Pronaphthalide AJusticia procumbensLoVo (Colon)0.07[7]
Pronaphthalide AJusticia procumbensBGC-823 (Gastric)0.05[7]
Depauperatin (Comp. 6)Justicia depauperataKB-3-1 (Cervical)4.1[13]
Depauperatin (Comp. 9)Justicia depauperataKB-3-1 (Cervical)9.5[13]
Mechanism of Action: Apoptosis Induction

Several studies suggest that the anticancer activity of Justicia lignans is mediated through the induction of apoptosis. For instance, certain lignans have been shown to decrease cell proliferation and activate caspase-3, a key executioner enzyme in the apoptotic cascade, in K562 leukemia cells.[10][11] This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_legend Legend Lignan_node Justicia Lignan Pathway_node Cellular Component Outcome_node Cellular Outcome Lignan Justicia Lignan (e.g., HJC) Mito Mitochondrial Pathway Lignan->Mito Induces Casp9 Pro-Caspase-9 Mito->Casp9 Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Activated Caspase-3 (Executioner) Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Fig. 1: Proposed apoptotic pathway induced by Justicia lignans.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to determine the cytotoxic potential of compounds against cancer cell lines.[14][15]

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Justicia lignan in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various lignan concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[16] Lignans from Justicia species have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and pathways.[3][5]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of Justicia lignans have been evaluated by measuring their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines (e.g., TNF-α), as well as enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[12][17]

LignanAssayConcentration% InhibitionReference
JustirumalinCOX-1 Inhibition25 µg/mL89.2[17]
JustirumalinCOX-2 Inhibition25 µg/mL67.2[17]
Jusmicranthin methyl etherCOX-2 Inhibition25 µg/mL73.0[17]
SimplexolinCOX-2 Inhibition25 µg/mL72.8[17]
Justicidin ECOX-1 Inhibition25 µg/mL80.1[17]
LariciresinolLipid Peroxidation25 µg/mL79.6[17]
IsolariciresinolLipid Peroxidation25 µg/mL86.2[17]
TiruneesiinLipid Peroxidation25 µg/mL95.9[17]
Mechanism of Action: Inhibition of Inflammatory Pathways

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2.[19] Justicia lignans may interfere with this pathway, thereby reducing the production of NO and prostaglandins.

cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators Expression leads to Lignan Justicia Lignan Lignan->IKK Inhibits

Fig. 2: Inhibition of the NF-κB inflammatory signaling pathway.
Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[20] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test lignan solution (at various concentrations, e.g., 25-100 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA). A control consists of 0.5 mL of distilled water and 0.5 mL of 1% BSA.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[21]

  • Cooling and Measurement: After heating, cool the mixtures to room temperature and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.[21]

  • Calculation: Use a standard anti-inflammatory drug like diclofenac (B195802) as a positive control.[21] Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Antiviral Activity

The emergence of viral diseases poses a continuous threat to global health.[22] Justicia lignans have been identified as potent inhibitors of a broad spectrum of viruses, including Vesicular Stomatitis Virus (VSV), Human Immunodeficiency Virus (HIV), and coronaviruses.[22]

Quantitative Antiviral Data

The antiviral activity of Justicia lignans is assessed by their ability to inhibit viral replication or infectivity, often expressed as a minimal inhibitory concentration (MIC), 50% effective concentration (EC50), or 50% inhibitory concentration (IC50). The selectivity index (SI), the ratio of cytotoxicity to antiviral activity, is a critical parameter for evaluating a compound's therapeutic potential.

LignanVirusAssay MetricValue (µM or µg/mL)Selectivity Index (SI)Reference
Justicidin AVesicular Stomatitis VirusMIC< 0.25 µg/mL> 124[23]
Justicidin BVesicular Stomatitis VirusMIC< 0.25 µg/mL> 124[23]
DiphyllinVesicular Stomatitis VirusMIC< 0.25 µg/mL> 124[23]
DiphyllinHIV-1IC500.38 µM5.3
DiphyllinVSV/HIV PseudovirusEC5030-100 nM-[22]
DiphyllinH5N1/HIV PseudovirusEC5030-100 nM-[22]
Procumbenoside AHIV-1IC504.95 µM> 6.2[24]
Justicidin GSARS-CoV-2 Mpro (in silico)Binding Energy-9.1 kcal/mol-[25]
Mechanism of Action: Inhibition of Viral Entry and Replication

The antiviral mechanisms of Justicia lignans are diverse. Some, like diphyllin, are thought to act primarily at the entry stage of viral infection, potentially by targeting host cell factors required for viral entry, which could explain their broad-spectrum activity.[22] Others may inhibit viral enzymes essential for replication, such as the main protease (Mpro) of SARS-CoV-2, as suggested by in silico docking studies.[25] For HIV, lignans have demonstrated inhibitory activity against viral replication in infected cells.[8][24]

Experimental Protocol: Virus-Induced Cytopathic Effect (CPE) / MTS Assay

This assay is a high-throughput method to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).[26]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for SARS-CoV) in 96-well plates and grow to confluence.

  • Infection and Treatment: Remove the growth medium. In separate tubes, pre-incubate the virus with serial dilutions of the test lignan for 1 hour at 37°C. Add the virus-compound mixtures to the cell monolayers. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 2-4 days).

  • Viability Measurement: Assess cell viability using the MTS assay, which is similar to the MTT assay but uses a water-soluble tetrazolium salt. Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Collection: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 (the concentration that protects 50% of cells from CPE) from a dose-response curve. Simultaneously, run a parallel assay without the virus to determine the 50% cytotoxic concentration (CC50) of the compound. The Selectivity Index (SI = CC50/EC50) can then be calculated.

Start Start: Plant Material (Justicia sp.) Extract Crude Extraction (e.g., Methanol) Start->Extract Fractionate Fractionation (e.g., Column Chromatography) Extract->Fractionate Screen Bioassay Screening (Antiviral, Anticancer, etc.) Fractionate->Screen Active Active Fraction? Screen->Active Isolate Purification of Compounds (e.g., HPLC) Active->Isolate Yes Inactive Inactive Fraction: Discard or Re-test Active->Inactive No Identify Structure Elucidation (NMR, MS) Isolate->Identify Test Test Pure Compound (Dose-Response) Identify->Test End Lead Compound Identified Test->End

Fig. 3: Workflow for bioassay-guided isolation of Justicia lignans.

Conclusion

Lignans isolated from the Justicia genus represent a class of natural products with remarkable and diverse biological activities. The potent cytotoxic, anti-inflammatory, and antiviral properties demonstrated by compounds such as justicidin, diphyllin, and their derivatives underscore their significant potential as lead structures in modern drug discovery.[5] The data compiled in this guide highlight the efficacy of these compounds in various in vitro models. Further research, including in vivo studies and mechanistic elucidation, is warranted to fully explore their therapeutic applications and to develop novel pharmaceuticals for the treatment of cancer, inflammatory disorders, and viral infections.

References

Technical Guide: Initial Cytotoxicity Screening of Lignan J1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial cytotoxicity screening of Lignan (B3055560) J1, a compound isolated from Justicia procumbens[1][2][3]. It outlines the methodologies for evaluating its anti-proliferative effects on various cancer cell lines, presents exemplary data in a structured format, and discusses potential mechanisms of action, including the induction of apoptosis via the intrinsic signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Lignan J1.

Introduction

Lignans (B1203133) are a class of diphenolic compounds found widely in plants that have garnered significant interest for their diverse biological activities, including anticancer properties[4][5]. These compounds can modulate various cellular processes, such as cell cycle progression, apoptosis, and migration[4]. This compound is a specific lignan found in the plant Justicia procumbens[1][2][3]. Preliminary studies on related lignans suggest that they can exert cytotoxic effects against cancer cells, making this compound a compound of interest for oncological research[6][7].

Initial cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of a compound to inhibit cancer cell growth. This guide details the standardized protocols used for this evaluation and provides a framework for interpreting the resulting data.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population. While specific data for this compound is limited, one study reported an ED50 value of 9 μg/mL against human KB cells[1][2]. The following table presents a representative dataset illustrating how IC50 values for this compound could be displayed across a panel of human cancer cell lines after a 72-hour exposure period.

Table 1: Representative Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma18.9 ± 2.1
HCT116Colorectal Carcinoma12.4 ± 1.5
HeLaCervical Adenocarcinoma22.7 ± 2.5
HL-60Promyelocytic Leukemia7.3 ± 0.9

Note: The data presented are exemplary and intended for illustrative purposes to demonstrate standard data presentation for a cytotoxicity screening report.

Experimental Protocols

The following protocol details the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity[8][9][10].

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product[9][10][11]. The quantity of this formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells[8].

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours[9].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals[12]. Mix gently by shaking the plate for 15 minutes on an orbital shaker[8][11].

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm[9]. A reference wavelength of >650 nm can be used to subtract background noise[9].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay workflow.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Add this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Add Solubilizer (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate IC50 read->calculate

Fig 1. Workflow for MTT-based cytotoxicity screening.

4.2. Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Lignans often exert their anticancer effects by inducing programmed cell death, or apoptosis[4]. The intrinsic (or mitochondrial) pathway is a major mechanism for apoptosis initiated by intracellular stress, such as that caused by cytotoxic agents[13][14][15][16]. This pathway is tightly regulated by the Bcl-2 family of proteins[14][17].

Upon receiving a stress signal from a compound like this compound, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted[17]. Pro-apoptotic proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm[14][17]. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9, the initiator caspase in this pathway[13][14][16]. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis[13][14][16].

The diagram below outlines this proposed signaling cascade.

Intrinsic_Apoptosis cluster_stimulus Induction cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade LignanJ1 This compound (Cellular Stress) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) LignanJ1->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) LignanJ1->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Fig 2. Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The initial screening data, exemplified herein, suggest that this compound possesses cytotoxic properties against various cancer cell lines. The standardized MTT assay provides a robust and high-throughput method for quantifying this activity. The proposed mechanism involves the induction of apoptosis via the mitochondrial-mediated intrinsic pathway, a common mechanism for anticancer lignans.

Further research should focus on:

  • Confirming the IC50 values in a broader panel of cancer cell lines, including drug-resistant models.

  • Validating the apoptotic mechanism through assays such as Annexin V/PI staining, caspase activation assays, and analysis of Bcl-2 family protein expression.

  • Investigating effects on other cellular processes like cell cycle arrest and angiogenesis.

  • Proceeding to in vivo studies using xenograft models to evaluate the therapeutic efficacy and safety profile of this compound.

This technical guide provides the foundational knowledge for researchers to build upon in the development of this compound as a potential anticancer agent.

References

The Therapeutic Potential of Lignan J1: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignan (B3055560) J1, a phenolic compound isolated from Justicia procumbens, belongs to a class of phytoestrogens known for their diverse pharmacological activities. While direct and extensive research on Lignan J1 is still emerging, the broader family of lignans (B1203133) has demonstrated significant therapeutic potential, particularly in the realms of oncology, inflammation, and neuroprotection. This technical guide synthesizes the available information on this compound and related lignans, providing a comprehensive overview of its potential mechanisms of action, proposed experimental protocols for its evaluation, and a forward-looking perspective on its application in drug discovery and development. Due to the limited specific data on this compound, this paper extrapolates from studies on structurally similar lignans to outline its therapeutic promise and guide future research.

Introduction to this compound

This compound is a naturally occurring lignan found in the plant Justicia procumbens, a traditional herb used in some cultures for its medicinal properties.[1] Lignans, as a chemical class, are characterized by their diphenolic structure and are recognized for a wide array of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[2] While several lignans from Justicia procumbens have been isolated and studied for their cytotoxic and antiviral properties, specific in-depth research into the therapeutic potential of this compound is in its early stages.[1][3] This document aims to provide a foundational guide for researchers by summarizing the knowns about related lignans and proposing a roadmap for the systematic evaluation of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of other lignans, this compound is hypothesized to possess therapeutic potential in several key areas.

Anticancer Activity

Lignans have been extensively studied for their anticancer properties.[4] They have been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapies.[5][6]

Potential Mechanisms:

  • Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspase cascades.[7][8]

  • Cell Cycle Arrest: Some lignans have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[9]

  • Inhibition of Pro-survival Signaling: Key signaling pathways that promote cancer cell survival, such as the PI3K/Akt and MAPK pathways, are often inhibited by lignans.

A proposed mechanism for the induction of apoptosis by lignans is outlined in the following diagram.

Lignan_J1 This compound Bcl2_family Modulation of Bcl-2 family proteins Lignan_J1->Bcl2_family potential inhibition Mitochondria Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation cytochrome c release Bcl2_family->Mitochondria regulates Apoptosis Apoptosis Caspase_activation->Apoptosis execution

Caption: Proposed apoptotic pathway induced by this compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Lignans have demonstrated potent anti-inflammatory effects in various preclinical models.[2]

Potential Mechanisms:

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Many lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10][11]

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in the inflammatory response. Lignans can modulate these pathways to exert their anti-inflammatory effects.

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), lignans can reduce oxidative stress, which is closely linked to inflammation.

The potential anti-inflammatory signaling pathway of this compound is depicted below.

LPS Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway LPS->NFkB_pathway MAPK_pathway MAPK Pathway LPS->MAPK_pathway Lignan_J1 This compound Lignan_J1->NFkB_pathway potential inhibition Lignan_J1->MAPK_pathway potential modulation Inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB_pathway->Inflammatory_mediators upregulation MAPK_pathway->Inflammatory_mediators upregulation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Neuroprotective Effects

Several lignans have shown promise in protecting neurons from damage and have been investigated for their potential in neurodegenerative diseases.[12][13]

Potential Mechanisms:

  • Antioxidant and Anti-inflammatory Effects: As mentioned, these activities are crucial in protecting the brain from oxidative stress and neuroinflammation, which are implicated in neurodegeneration.

  • Modulation of NMDA Receptors: Some lignans have been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.[14][15]

  • Regulation of Apoptotic Pathways: Lignans can protect neurons by inhibiting apoptotic cell death pathways.[14]

Quantitative Data Summary

Table 1: Cytotoxicity of Various Lignans against Cancer Cell Lines

LignanCancer Cell LineIC50 (µM)Reference
Nordihydroguaiaretic acid (NDGA)SW480 (Colon)1.9 ± 0.5 (as µg/mL)[7][8]
EpiashantinSW480 (Colon)9.8 ± 4.5[7][8]
ArctigeninSW480 (Colon)16.5 ± 8.5[7][8]
Procumbenoside HLoVo (Colon)17.908 ± 1.949[16]
(-)-9,9′-O-diferuloyl-secoisolariciresinolOVCAR3 (Ovarian)0.51[17]

Table 2: In Vivo Antitumor Activity of a Lignan

LignanAnimal ModelDosageOutcomeReference
7-hydroxymatairesinol (HMR)Athymic mice with LNCaP xenografts0.15% and 0.30% in dietInhibition of tumor growth, increased apoptosis[18]

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments based on standard protocols used for other lignans.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., LoVo, BGC-823) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

cluster_0 MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with significant therapeutic potential. Based on the well-documented activities of the broader lignan family, it is plausible that this compound possesses valuable anticancer, anti-inflammatory, and neuroprotective properties. This whitepaper provides a foundational framework for initiating a comprehensive investigation into this compound.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating and purifying this compound from Justicia procumbens to obtain sufficient quantities for preclinical studies.

  • In Vitro Efficacy: Systematically evaluating the cytotoxicity of this compound against a panel of cancer cell lines and elucidating its anti-inflammatory and neuroprotective effects in relevant cell-based assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to optimize its therapeutic properties.

The exploration of this compound holds the potential to yield novel therapeutic agents for a range of debilitating diseases. A concerted research effort, guided by the principles outlined in this document, will be crucial in unlocking its full therapeutic value.

References

Methodological & Application

Quantitative Analysis of Lignan J1 in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignan (B3055560) J1 is a bioactive compound found in select plant species, notably Justicia procumbens and Leonurus sibiricus[1]. As a member of the lignan family of polyphenols, it is investigated for its potential pharmacological activities, which may include antioxidant, anti-inflammatory, and anticancer effects[2][3][4]. Accurate and precise quantification of Lignan J1 in plant extracts is crucial for quality control, standardization of herbal preparations, and further research into its therapeutic applications.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts, focusing on robust and validated methodologies. These guidelines are intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in establishing reliable analytical workflows.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data for this compound and other relevant lignans (B1203133) from plant extracts. This information can be used as a reference for expected concentration ranges and for comparison of different analytical methods.

Table 1: Quantitative Analysis of this compound in Justicia procumbens

CompoundAmount Isolated from 300 mg Crude ExtractPurityRelative Content in Extract (%)Analytical MethodReference
This compound2.54 mg>95%0.93%HSCCC, HPLC[5]
Justicidin B19.7 mg>95%7.0%HSCCC, HPLC[5]
Justicidin A9.86 mg>95%3.6%HSCCC, HPLC[5]
6'-hydroxyjusticidin C11.26 mg>95%4.2%HSCCC, HPLC[5]

Table 2: General Lignan Content in Various Plant Materials (for comparative purposes)

Plant MaterialLignan(s) QuantifiedConcentration RangeAnalytical MethodReference
Cereal GrainsSecoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol, Syringaresinol18.166 to 85.930 µ g/100 gLC-MS/MS[6]
Anthriscus sylvestris (roots)Deoxypodophyllotoxin, Nemorosin, Yatein, and others2.0–42.8 mg/gHPLC-UV[7]
FlaxseedSecoisolariciresinol Diglucoside (SDG)5.7 to 13 mg/gHPLC[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Justicia procumbens

This protocol is based on established methods for lignan extraction from plant materials.

1. Materials and Reagents:

  • Dried, powdered aerial parts of Justicia procumbens

  • Ethanol (B145695) (95%)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

2. Extraction Procedure:

  • Weigh 10 g of powdered plant material and place it in a flask.

  • Add 100 mL of 95% ethanol.

  • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Redissolve a known amount of the crude extract in methanol for HPLC or LC-MS/MS analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the simultaneous determination of multiple lignans in Justicia procumbens[9].

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: Shiseido Capcell Pak C18 (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile (B52724) (A) and Water (B).

  • Gradient Elution:

    • 0-15 min: 20-40% A

    • 15-30 min: 40-60% A

    • 30-40 min: 60-80% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

3. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared plant extract sample.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 1.8 µm, 4.6 × 50 mm).

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).

  • Gradient Elution: A suitable gradient to ensure separation from other lignans.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

2. Sample and Standard Preparation:

  • Follow the same procedures as for the HPLC analysis for both sample and standard preparation.

3. Quantification:

  • Establish the MRM transitions for this compound.

  • Generate a calibration curve using the standard solutions.

  • Analyze the plant extract and quantify this compound based on the peak area of the specific MRM transition.

Mandatory Visualizations

experimental_workflow plant_material Dried Plant Material (Justicia procumbens) extraction Solvent Extraction (Ethanol, Ultrasonication) plant_material->extraction filtration Filtration & Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Lignan Extract evaporation->crude_extract sample_prep Sample Preparation (Redissolve & Filter) crude_extract->sample_prep hplc_analysis HPLC-PDA Analysis sample_prep->hplc_analysis lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of this compound hplc_analysis->quantification lcms_analysis->quantification lignan_biosynthesis cluster_pathway Phenylpropanoid Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa coniferyl_alcohol Coniferyl Alcohol coumaroyl_coa->coniferyl_alcohol pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Dirigent Proteins (DIRs) lariciresinol Lariciresinol pinoresinol->lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) other_lignans Other Lignans (e.g., this compound) pinoresinol->other_lignans secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol PLR lariciresinol->other_lignans secoisolariciresinol->other_lignans lignan_signaling cluster_inflammation Anti-inflammatory Pathways cluster_antioxidant Antioxidant Response cluster_cardioprotective Cardioprotective Effects lignans Lignans (e.g., this compound) nf_kb NF-κB Pathway lignans->nf_kb Inhibition mapk MAPK Pathway lignans->mapk Modulation nrf2 Nrf2 Activation lignans->nrf2 ampk AMPK Activation lignans->ampk inflammation ↓ Pro-inflammatory Cytokines nf_kb->inflammation mapk->inflammation antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1) nrf2->antioxidant_enzymes foxo3a FOXO3a Modulation ampk->foxo3a cardiac_protection Cardiac Protection foxo3a->cardiac_protection

References

Application Note: Protocol for Lignan J1 Isolation Using High-Speed Counter-Current Chromatography (HSCCC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignan J1, a bioactive compound found in plants such as Justicia procumbens, has garnered interest for its potential pharmacological activities. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient liquid-liquid partition method for the preparative isolation of such natural products, as it avoids the irreversible adsorption issues associated with solid stationary phases.[1] This document provides a detailed protocol for the isolation of this compound from a crude plant extract using HSCCC, based on established methodologies.[1][2]

Data Presentation

The following table summarizes the quantitative data from a successful preparative HSCCC separation of this compound from a crude extract of Justicia procumbens.

ParameterValueReference
Starting Material
Crude Sample Amount300 mg[1]
Isolated this compound
Yield2.54 mg[1]
Purity (by HPLC)>95%[1]
HSCCC System
Instrument ModelTBE-300C[1]
Column Capacity320 mL[3]

Experimental Protocols

This section details the methodologies for crude sample preparation, HSCCC solvent system selection and preparation, and the HSCCC separation process for isolating this compound.

1. Preparation of Crude Sample

The initial step involves extracting the lignans (B1203133) from the dried plant material.

  • Extraction: The dried whole plant of Justicia procumbens is powdered and extracted with 95% ethanol (B145695) three times at room temperature, with each extraction lasting 24 hours.

  • Concentration: The ethanol extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in lignans, is concentrated to dryness for subsequent HSCCC separation.

2. HSCCC Solvent System Selection and Preparation

The choice of the two-phase solvent system is critical for a successful HSCCC separation.[3] For the isolation of this compound along with other lignans, a stepwise elution approach with two different solvent systems has been shown to be effective.[1][3][4]

  • Solvent System Composition: A two-phase solvent system of n-hexane–ethyl acetate–methanol–water is used. For the elution of this compound, the specific volume ratio is 2.5:1:2.5:1 (v/v/v/v) .[1]

  • Preparation:

    • The four solvents are mixed together in the specified ratio in a separatory funnel.

    • The mixture is shaken vigorously and then allowed to stand at room temperature until two distinct phases are fully separated.

    • The upper (organic) phase is designated as the stationary phase, and the lower (aqueous) phase is used as the mobile phase.[1]

3. HSCCC Separation Protocol

This protocol utilizes a stepwise elution method where an initial solvent system is used to elute less polar lignans, followed by a switch to the solvent system for eluting more polar compounds, including this compound.[1]

  • Apparatus: A High-Speed Counter-Current Chromatography instrument (e.g., TBE-300C) is used.[1]

  • Procedure:

    • Filling the Column: The multilayer coil column is first entirely filled with the upper phase (stationary phase) of the initial solvent system (n-hexane–ethyl acetate–methanol–water at 1.3:1:1.3:1, v/v).

    • Rotation and Equilibration: The apparatus is then rotated at a speed of 1000 rpm , and the lower phase (mobile phase) of the initial solvent system is pumped into the column at a flow rate of 3.0 mL/min .[1][3] The system is equilibrated until the mobile phase emerges from the tail outlet and a stable retention of the stationary phase is achieved (hydrodynamic equilibrium).

    • Sample Injection: A 300 mg sample of the crude ethyl acetate extract is dissolved in 10 mL of a 1:1 mixture of the upper and lower phases of the initial solvent system and injected into the column through the sample loop.[1][3]

    • Initial Elution: The elution with the initial mobile phase proceeds.

    • Stepwise Elution: After the elution of the earlier peaks (at approximately 83 minutes), the mobile phase is switched to the lower phase of the second solvent system (n-hexane–ethyl acetate–methanol–water at 2.5:1:2.5:1, v/v) to elute this compound and other remaining compounds.[1]

    • Detection and Fraction Collection: The effluent from the column outlet is continuously monitored with a UV detector at 254 nm .[3] Fractions are collected at regular intervals using a fraction collector.

    • Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound at a high purity. The pure fractions are then combined and evaporated to dryness.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound using HSCCC.

G cluster_prep Sample Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis & Final Product A Dried Justicia procumbens B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Ethyl Acetate Fraction (Lignan-rich) D->E H Inject Sample E->H Dissolve in Biphasic Mixture F Prepare Solvent Systems (A: 1.3:1:1.3:1 & B: 2.5:1:2.5:1) G Equilibrate HSCCC with Stationary Phase (Upper Phase A) F->G G->H I Elute with Mobile Phase A (Lower Phase) H->I J Switch to Mobile Phase B (Lower Phase) I->J K Monitor at 254 nm & Collect Fractions J->K L HPLC Analysis of Fractions K->L M Combine Pure Fractions L->M N Evaporate Solvent M->N O Isolated this compound (>95% Purity) N->O

Caption: Workflow for this compound isolation using stepwise elution HSCCC.

References

Application Notes and Protocols for Lignan J1 in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in cancer research due to their potential as chemotherapeutic agents. Lignan (B3055560) J1, a constituent of Justicia procumbens, belongs to this promising group of natural products. While specific research on Lignan J1 is emerging, extensive studies on structurally related lignans isolated from the same plant, such as justicidin A and diphyllin (B1215706), have demonstrated potent cytotoxic and anti-cancer activities across a range of cancer cell lines. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

These application notes provide a comprehensive overview of the use of this compound and its closely related analogs in cancer cell line assays. The protocols detailed below are based on established methodologies for evaluating the anti-cancer effects of lignans and can be adapted for the specific investigation of this compound.

Data Presentation: Cytotoxicity of Lignans from Justicia procumbens and Related Compounds

The following tables summarize the 50% inhibitory concentration (IC50) values of various lignans, including those found in Justicia procumbens and other sources, against a panel of human cancer cell lines. This data highlights the potent cytotoxic nature of this class of compounds.

Table 1: IC50 Values of Diphyllin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TE-1Esophageal Cancer0.2058[1]
ECA-109Esophageal Cancer0.2792[1]
HT-29Colorectal Adenocarcinoma2.9 (µg/mL)[2]
SW-480Colorectal Adenocarcinoma1.3 (µg/mL)[2]
HCT-15Colorectal Adenocarcinoma3.9 (µg/mL)[2]
A549Lung Cancer6.46[3]
HT-29Colorectal Adenocarcinoma30.73[3]
MGC-803Gastric CarcinomaSubmicromolar[3]
U251GliomaSubmicromolar[3]
SKOV3Ovary CarcinomaSubmicromolar[3]
MCF-7Breast Cancer0.09[3]
HCT116Colon Cancer1.2[3]
KBOral Epidermoid Cancer5.1[3]

Table 2: IC50 Values of Justicidin A and B in Various Cancer Cell Lines

LignanCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Justicidin BRPMI-8226Lymphoma0.1772[4]
Justicidin BU-266Lymphoma18324[4]
Justicidin BHD-MY-ZLymphoma>20024 and 48[4]
Justicidin BNSCLCN6Non-Small Cell Lung28Not Specified[5]
Justicidin BKB HeLaCervical Cancer0.2Not Specified[5]
Justicidin BJurkat TT-cell Leukemia3.2Not Specified[5]
Justicidin BL6Rat Skeletal Muscle3.3Not Specified[5]
Justicidin BPBM CsNot Specified4.7Not Specified[5]
Justicidin BMDA-MB-231Breast Cancer38.91 (µg/mL)72[6]
Justicidin BMCF-7Breast Cancer14.09 (µg/mL)72[6]
Justicidin BLAMA-8Chronic Myeloid LeukemiaNot SpecifiedNot Specified[7]
Justicidin BK-562Chronic Myeloid LeukemiaNot SpecifiedNot Specified[7]
Justicidin BSKW-3Chronic Lymphoid LeukemiaNot SpecifiedNot Specified[7]
Justicidin BL0V0Colorectal CarcinomaNot SpecifiedNot Specified[7]
Justicidin BBGC-823Gastric CancerNot SpecifiedNot Specified[7]
Justicidin BHeLaCervical CancerNot SpecifiedNot Specified[7]

Table 3: Cytotoxicity of Other Lignans from Justicia procumbens

LignanCell LineCancer TypeActivityReference
TuberculatinVariousNot SpecifiedPotent cytotoxic effects[8]
Pronaphthalide ALoVo, BGC-823Colon, GastricPotent cytotoxicity[9]
Procumbenoside JLoVo, BGC-823Colon, GastricPotent cytotoxicity[9]
JuspurpudinLoVo, BGC-823Colon, GastricPotent cytotoxicity[9]
HJCK562LeukemiaRemarkably inhibited growth[10][11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, SW-480, HCT-15)

  • This compound (dissolved in DMSO)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% (v/v).

  • After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC negative and PI negative cells are viable.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • 6-well plates

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Signaling Pathways and Visualizations

Lignans from Justicia procumbens, such as justicidin A and diphyllin, have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

V-ATPase/mTORC1/HIF-1α/VEGF Pathway (Diphyllin)

Diphyllin has been identified as an inhibitor of vacuolar H+-ATPase (V-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other organelles. Inhibition of V-ATPase disrupts cellular processes that are dependent on pH homeostasis, including autophagy and protein degradation. This can lead to the suppression of the mTORC1 signaling pathway, which in turn downregulates Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key players in tumor growth and angiogenesis.[1]

G cluster_0 This compound (Diphyllin) cluster_1 Cellular Effects cluster_2 Outcome Lignan_J1 This compound (e.g., Diphyllin) V_ATPase V-ATPase Lignan_J1->V_ATPase inhibits Inhibition_of_Metastasis Inhibition of Metastasis mTORC1 mTORC1 V_ATPase->mTORC1 activates HIF_1a HIF-1α mTORC1->HIF_1a activates VEGF VEGF HIF_1a->VEGF activates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports

Caption: Diphyllin-mediated inhibition of the V-ATPase pathway.

AKT/mTOR and PI3K/Beclin 1 Pathways (Justicidin A)

Justicidin A has been reported to induce autophagy in human colorectal cancer cells by inhibiting the AKT/mTOR signaling pathway.[12][13] Concurrently, it activates the type III PI3K/beclin 1 pathway, a key initiator of autophagy. This dual action on critical autophagy-regulating pathways highlights a complex mechanism of action that can lead to cancer cell death.

G cluster_0 This compound (Justicidin A) cluster_1 Signaling Pathways cluster_2 Outcome Lignan_J1 This compound (e.g., Justicidin A) AKT AKT Lignan_J1->AKT inhibits PI3K Type III PI3K Lignan_J1->PI3K activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Beclin1 Beclin 1 PI3K->Beclin1 activates Beclin1->Autophagy induces Cell_Death Cancer Cell Death Autophagy->Cell_Death leads to

Caption: Justicidin A's dual modulation of autophagy pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound in vitro.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Pathway_Analysis Signaling Pathway Investigation Western_Blot->Pathway_Analysis Data_Interpretation Data Interpretation & Conclusion Pathway_Analysis->Data_Interpretation

Caption: In vitro workflow for this compound anti-cancer evaluation.

Conclusion

This compound and its related compounds from Justicia procumbens represent a promising avenue for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a solid framework for researchers to investigate the cytotoxic and mechanistic properties of this compound in various cancer cell line models. The data on related lignans suggest that this compound is likely to exhibit potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways. Further research is warranted to elucidate the specific molecular targets and full therapeutic potential of this compound.

References

Lignan J1: In Vitro Anti-Inflammatory Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lignans (B1203133), a major class of phytoestrogens, are naturally occurring polyphenolic compounds found in a variety of plants. Extensive research has demonstrated their diverse pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.[2][3] This document provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of a novel lignan, designated as Lignan J1. The methodologies described herein are based on established assays and findings from studies on structurally related lignans, particularly those isolated from Vitex negundo.

Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. The activation of signaling cascades, including the NF-κB and MAPK pathways, leads to the production of pro-inflammatory mediators. Lignans have been shown to inhibit the production of these mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7] They can achieve this by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[6][7] The inhibitory action of lignans on these pathways makes them promising candidates for the development of new anti-inflammatory agents.

Key Experimental Assays

A series of in vitro assays are essential to characterize the anti-inflammatory profile of this compound. These assays, performed using a suitable cell line such as the murine macrophage cell line RAW 264.7, will determine the compound's efficacy and mechanism of action.

  • Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO, a key inflammatory mediator.

  • Pro-inflammatory Cytokine Assays (TNF-α and IL-6): To measure the reduction in cytokine secretion.

  • Western Blot Analysis (iNOS, COX-2, and NF-κB pathway proteins): To investigate the effect of this compound on the expression of key inflammatory proteins and signaling molecules.

Data Presentation

The quantitative results from these assays should be systematically organized to facilitate analysis and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Table 3: Densitometric Analysis of Western Blots for iNOS and COX-2

TreatmentiNOS (relative density)COX-2 (relative density)
Control
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours (for iNOS and COX-2) or for shorter time points (e.g., 30-60 minutes) for signaling proteins.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints culture RAW 264.7 Cell Culture seeding Seed cells in plates culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment viability Cell Viability (MTT) seeding->viability stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation no_assay NO Production (Griess) stimulation->no_assay elisa Cytokine (ELISA) stimulation->elisa western Western Blot stimulation->western cytotoxicity Cytotoxicity Profile viability->cytotoxicity no_levels Nitric Oxide Levels no_assay->no_levels cytokine_levels TNF-α & IL-6 Levels elisa->cytokine_levels protein_expression iNOS, COX-2, NF-κB & MAPK protein expression western->protein_expression

Fig 1. Experimental workflow for in vitro anti-inflammatory assays of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces LignanJ1 This compound LignanJ1->IKK Inhibits LignanJ1->IκBα Inhibits Degradation LignanJ1->NFκB Inhibits Translocation mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes LignanJ1 This compound LignanJ1->ERK Inhibits LignanJ1->JNK Inhibits LignanJ1->p38 Inhibits

References

Application Note & Protocol: Development of a Cell-Based Assay for Evaluating the Bioactivity of Lignan J1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] Lignan J1, a compound isolated from Justicia procumbens, is a member of this promising class of natural products.[6] To facilitate the investigation of this compound's therapeutic potential, this document provides a detailed protocol for a cell-based assay to characterize its bioactivity.

This application note outlines a workflow to assess the anti-inflammatory and cytotoxic properties of this compound. The primary assay will determine the ability of this compound to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8] A preliminary cytotoxicity assay is also described to establish a suitable concentration range for the compound in subsequent functional assays.

Core Assays

  • Cytotoxicity Assay: To determine the concentration range of this compound that is non-toxic to cells, a vital first step before assessing its biological activity.

  • Anti-Inflammatory Assay: To investigate the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.

Experimental Workflow

The overall experimental workflow is depicted below. It begins with cell culture and a cytotoxicity assessment to determine the appropriate concentrations of this compound. Subsequently, the anti-inflammatory assay is performed, involving the stimulation of cells to induce an inflammatory response and treatment with this compound to assess its inhibitory effects.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-Inflammatory Assay A Seed Cells in 96-well Plate B Treat with this compound (serial dilutions) A->B C Incubate for 24-48h B->C D Perform MTT/MTS Assay C->D E Determine Non-Toxic Concentration Range D->E G Pre-treat with Non-Toxic this compound E->G Inform Concentration Selection F Seed Cells in 96-well Plate F->G H Stimulate with LPS/TNF-α G->H I Incubate H->I J Measure NF-κB Activity / Cytokine Production I->J

Caption: Overall experimental workflow for assessing this compound activity.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Upon stimulation by agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation and nuclear translocation of the NF-κB transcription factor, which then drives the expression of pro-inflammatory genes.[7][8][9]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Nrf2 Signaling Pathway

Given that many lignans exhibit antioxidant properties, assessing the activation of the Nrf2 pathway is a logical next step.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[10][11][12]

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Genes induces

Caption: Simplified diagram of the Nrf2 antioxidant response pathway.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is safe to use in subsequent cell-based assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (DMSO control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway using a cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[16][17]

Materials:

  • HEK293 or similar cell line stably expressing an NF-κB-luciferase reporter construct.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • Inducing agent: TNF-α (10 ng/mL) or LPS (1 µg/mL).

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Stimulation: Add the inducing agent (TNF-α or LPS) to the wells to activate the NF-κB pathway.[18][9] Include appropriate controls: unstimulated cells, stimulated cells with vehicle, and stimulated cells with the positive control inhibitor.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) to account for any potential cytotoxic effects.

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on THP-1 Cells

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle)1.25 ± 0.08100%
11.22 ± 0.0997.6%
51.18 ± 0.0794.4%
101.15 ± 0.1092.0%
251.05 ± 0.0684.0%
500.85 ± 0.0568.0%
1000.45 ± 0.0436.0%

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound

TreatmentThis compound Conc. (µM)Relative Luciferase Units (RLU) ± SD% Inhibition of NF-κB Activity
Unstimulated0150 ± 25-
Stimulated (TNF-α)01500 ± 1200%
Stimulated + this compound11350 ± 11011.1%
Stimulated + this compound5980 ± 9538.5%
Stimulated + this compound10650 ± 7063.0%
Stimulated + this compound25400 ± 5081.5%
Positive Control10300 ± 4088.9%

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of this compound's bioactivity. By first establishing a non-toxic concentration range and then proceeding to a functional assay for NF-κB inhibition, researchers can effectively screen and validate the anti-inflammatory potential of this compound. These foundational assays can be expanded to include the measurement of downstream inflammatory mediators (e.g., cytokines like IL-6 and TNF-α via ELISA) and the investigation of other relevant signaling pathways, such as the Nrf2 antioxidant response pathway, to build a comprehensive biological profile of this compound.

References

Application Notes and Protocols for In Vivo Studies of Lignan J1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in plants that have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] This document provides a comprehensive experimental design for the in vivo evaluation of a novel lignan, designated as Lignan J1. The following protocols and application notes are intended to guide researchers in conducting preclinical animal studies to assess the pharmacokinetics, safety, and efficacy of this compound.

Lignans are metabolized by gut microbiota into enterolignans, such as enterolactone (B190478) and enterodiol (B191174), which are believed to be responsible for many of their biological effects.[3][4] Therefore, the experimental design must consider the analysis of both the parent compound and its key metabolites. The protocols outlined below are based on established methodologies for studying lignans and similar natural products in vivo.

Pharmacokinetic Profiling of this compound in Rodents

Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites following oral and intravenous administration in a rodent model.

Experimental Protocol

1.1. Animal Model:

  • Species: Male Wistar rats (8-10 weeks old, 200-250g).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

1.2. Dosing and Administration:

  • Formulation: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral Administration (PO): A single dose of 50 mg/kg is administered by oral gavage.

  • Intravenous Administration (IV): A single dose of 10 mg/kg is administered via the tail vein.

1.3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

1.4. Bioanalytical Method:

  • A validated LC-MS/MS method should be used to quantify the concentrations of this compound and its primary metabolites (e.g., enterodiol and enterolactone) in plasma samples.

1.5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis software.

  • Oral bioavailability is calculated using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

ParameterThis compound (IV, 10 mg/kg)This compound (PO, 50 mg/kg)Metabolite M1 (PO, 50 mg/kg)Metabolite M2 (PO, 50 mg/kg)
Cmax (ng/mL)1500 ± 180350 ± 4585 ± 12120 ± 20
Tmax (h)0.252.08.012.0
AUC(0-t) (ng·h/mL)4500 ± 5501800 ± 210950 ± 1101500 ± 180
Half-life (h)2.5 ± 0.34.1 ± 0.56.2 ± 0.87.5 ± 0.9
Clearance (mL/h/kg)2200 ± 250---
Volume of Distribution (L/kg)3.5 ± 0.4---
Oral Bioavailability (%)-8.0%--

Data are presented as mean ± SD (n=6 per group).

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis A Animal Acclimatization C Oral Dosing (50 mg/kg) A->C D IV Dosing (10 mg/kg) A->D B This compound Formulation B->C B->D E Serial Blood Sampling C->E D->E F Plasma Separation E->F G Sample Storage (-80°C) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I

Caption: Workflow for Pharmacokinetic Study of this compound.

In Vivo Anti-inflammatory Efficacy Study

Objective: To evaluate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Experimental Protocol

2.1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Groups (n=8 per group):

    • Vehicle Control (0.5% CMC)

    • LPS Control (1 mg/kg)

    • This compound (25 mg/kg) + LPS

    • This compound (50 mg/kg) + LPS

    • Dexamethasone (1 mg/kg) + LPS (Positive Control)

2.2. Dosing and LPS Challenge:

  • This compound or vehicle is administered orally for 7 consecutive days.

  • One hour after the final dose, inflammation is induced by an intraperitoneal (IP) injection of LPS (1 mg/kg).

2.3. Sample Collection:

  • Four hours after the LPS injection, animals are euthanized.

  • Blood is collected via cardiac puncture for serum separation.

  • Lung and liver tissues are harvested for histopathological and biochemical analysis.

2.4. Biomarker Analysis:

  • Serum Cytokines: Levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.

  • Tissue Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.

  • Histopathology: Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

Data Presentation

Table 2: Effect of this compound on Inflammatory Markers in LPS-Treated Mice

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Lung MPO (U/g tissue)
Vehicle Control50 ± 880 ± 1235 ± 61.2 ± 0.3
LPS Control1200 ± 1502500 ± 300800 ± 958.5 ± 1.1
This compound (25 mg/kg)850 ± 1101800 ± 220600 ± 706.1 ± 0.8
This compound (50 mg/kg)550 ± 70 1100 ± 130400 ± 50 4.2 ± 0.5
Dexamethasone300 ± 40 600 ± 75250 ± 30 2.5 ± 0.4

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS Control.

Signaling Pathway

Lignans often exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[1][2][5]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates LignanJ1 This compound LignanJ1->IKK Inhibits Keap1 Keap1 LignanJ1->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Genes Inflammatory Genes (TNF-α, IL-6) NFκB_nuc->Genes Induces Transcription ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to

Caption: Proposed Anti-inflammatory Signaling Pathways of this compound.

Conclusion

The described protocols provide a foundational framework for the in vivo characterization of this compound. The pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion of the compound, which informs dosing regimens for subsequent efficacy studies. The LPS-induced inflammation model is a robust and well-established method for assessing the potential anti-inflammatory activity of novel compounds. The data generated from these studies will be critical for the continued development of this compound as a potential therapeutic agent. Future studies may explore other relevant models based on the specific therapeutic indications of interest, such as models for cancer, cardiovascular disease, or neurodegeneration, where lignans have shown promise.[1]

References

Lignan J1: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignan (B3055560) J1 is a naturally occurring lignan isolated from the plant Justicia procumbens.[1] Lignans (B1203133), a class of polyphenolic compounds, have garnered significant interest in cancer research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][3][4] While specific research on the apoptotic mechanisms of Lignan J1 is limited, studies on other lignans isolated from Justicia procumbens, such as Justicidin A and B, have demonstrated potent cytotoxic and pro-apoptotic effects, suggesting that this compound may hold similar potential as an anticancer agent.[2][5][6]

These application notes provide a comprehensive overview of the presumed molecular mechanisms of this compound-induced apoptosis based on related compounds and established knowledge of lignan bioactivity. Detailed protocols for key experiments are included to enable researchers to investigate the apoptotic effects of this compound in various tumor cell lines.

Proposed Mechanism of Action

Based on studies of structurally similar lignans, this compound is hypothesized to induce apoptosis in tumor cells through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This process is likely to be characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.

Key Signaling Pathways in Lignan-Induced Apoptosis
  • Intrinsic Pathway: Lignans have been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This is often mediated by the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Extrinsic Pathway: Some lignans can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TRAIL (TNF-related apoptosis-inducing ligand), by upregulating death receptors on the cell surface.

  • Caspase Activation: Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Role of Reactive Oxygen Species (ROS): The generation of ROS is a common mechanism by which natural compounds, including lignans, induce apoptosis. Increased intracellular ROS can lead to oxidative stress, mitochondrial damage, and the activation of apoptotic signaling pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments used to evaluate the pro-apoptotic activity of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Example: MCF-7Breast48Data to be determined
Example: A549Lung48Data to be determined
Example: PC-3Prostate48Data to be determined
Example: HCT116Colon48Data to be determined

IC50 (half-maximal inhibitory concentration) values should be determined using a cell viability assay such as the MTT or SRB assay.

Table 2: Quantification of this compound-Induced Apoptosis by Annexin V-FITC/PI Staining

Cell LineThis compound Conc. (µM)Treatment Time (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Example: MCF-70 (Control)24Data to be determinedData to be determinedData to be determined
X24Data to be determinedData to be determinedData to be determined
2X24Data to be determinedData to be determinedData to be determined

Data to be obtained via flow cytometry analysis.

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins

ProteinThis compound Conc. (µM)Treatment Time (h)Relative Expression Level (Fold Change vs. Control)
Pro-Apoptotic
BaxX24Data to be determined
Cleaved Caspase-3X24Data to be determined
Cleaved Caspase-9X24Data to be determined
Cleaved PARPX24Data to be determined
Anti-Apoptotic
Bcl-2X24Data to be determined

Protein expression levels to be quantified by Western blot analysis, with band intensities normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Detailed methodologies for key experiments to elucidate the apoptotic effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as desired, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Lignan_J1_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LignanJ1_ext This compound DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) LignanJ1_ext->DeathReceptor Sensitization DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 LignanJ1_int This compound ROS ROS Generation LignanJ1_int->ROS Bcl2 Bcl-2 (Anti-apoptotic) LignanJ1_int->Bcl2 Bax Bax (Pro-apoptotic) LignanJ1_int->Bax Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Tumor Cell Culture Treatment Treat with this compound (Varying concentrations and times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability FlowCytometry Flow Cytometry (Annexin V/PI Staining) Treatment->FlowCytometry WesternBlot Western Blot (Apoptotic Proteins) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Quantification Quantification of Apoptotic Cells FlowCytometry->Quantification ProteinExpression Analysis of Protein Expression Levels WesternBlot->ProteinExpression

Caption: General experimental workflow for investigating this compound-induced apoptosis.

References

Application Notes and Protocols: Assessing the Effect of Lignan J1 on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a diverse group of polyphenolic compounds found in various plants that have garnered significant interest for their potential therapeutic properties, including anticancer effects.[1][2][3] Many lignans exert their anticancer activity by modulating cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells.[1][4] Lignan (B3055560) J1, a compound isolated from Justicia procumbens, is a member of this promising class of natural products. While specific data on Lignan J1's effect on the cell cycle is still emerging, this document provides a comprehensive set of protocols and application notes for assessing the cell cycle-modulating effects of this compound and other similar lignan compounds.

The methodologies outlined below describe how to determine the effect of a lignan on cell cycle distribution, analyze the underlying molecular mechanisms, and present the quantitative data in a clear and structured format.

Postulated Signaling Pathway for Lignan-Induced Cell Cycle Arrest

Lignans have been reported to influence various signaling pathways that regulate the cell cycle. A common mechanism involves the modulation of pathways such as the PI3K/Akt or JAK/STAT pathways, which can, in turn, affect the expression and activity of key cell cycle regulatory proteins. The following diagram illustrates a plausible signaling cascade that could be investigated when assessing the effects of this compound.

Lignan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Lignan_J1 This compound Akt Akt Lignan_J1->Akt Inhibits PI3K->Akt Activates MDM2 MDM2 Akt->MDM2 Activates p53 p53 MDM2->p53 Inhibits (Degradation) p21 p21 p53->p21 Induces Transcription CDK2_CyclinE CDK2 Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition (Blocked) CDK4_6_CyclinD CDK4/6 Cyclin D CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes

Caption: Postulated signaling pathway for this compound-induced G1/S phase cell cycle arrest.

Experimental Workflow for Assessing Cell Cycle Effects

A systematic approach is crucial for accurately determining the impact of a compound on the cell cycle. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Lignan_Treatment 2. Treat cells with this compound (Dose-response and Time-course) Cell_Culture->Lignan_Treatment Cell_Harvest 3. Harvest Cells Lignan_Treatment->Cell_Harvest Flow_Cytometry 4a. Cell Cycle Analysis (Flow Cytometry with PI Staining) Cell_Harvest->Flow_Cytometry Western_Blot 4b. Protein Expression Analysis (Western Blot) Cell_Harvest->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the effects of this compound on the cell cycle.

Data Presentation

Quantitative data from cell cycle analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line]

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)045.3 ± 2.135.1 ± 1.819.6 ± 1.51.2 ± 0.3
This compound1055.2 ± 2.528.4 ± 1.916.4 ± 1.32.5 ± 0.5
This compound2568.7 ± 3.1 15.6 ± 1.515.7 ± 1.25.8 ± 0.9
This compound5075.4 ± 3.58.9 ± 1.1 15.7 ± 1.412.3 ± 1.7
Positive Control [e.g., Etoposide][Specify][Value][Value][Value][Value]

Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the control is denoted by *p < 0.05 and **p < 0.01.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture a suitable cancer cell line and treat it with varying concentrations of this compound for different time points.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well for a 6-well plate).

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in a complete growth medium from the stock solution. Ensure the final concentration of DMSO in the medium is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes.

  • Discard the ethanol and wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

The protocols detailed in this document provide a robust framework for investigating the effects of this compound on the cell cycle. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, researchers can gain a comprehensive understanding of the compound's mechanism of action. The provided templates for data presentation and visualization of signaling pathways and workflows will aid in the clear and effective communication of experimental findings. It is important to note that the specific effects and optimal experimental conditions for this compound will need to be determined empirically for each cell line under investigation.

References

Lignan J1: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their broad range of biological activities, including potent antiviral properties. These natural products have been shown to interfere with various stages of the viral life cycle, from entry and replication to assembly and release. This document provides detailed application notes and protocols for the investigation of Lignan (B3055560) J1, a novel lignan, as a potential antiviral agent. While specific data for Lignan J1 is not yet publicly available, this document outlines the established methodologies and expected outcomes based on studies of structurally related lignans.

Data Presentation: Antiviral Activity and Cytotoxicity of Representative Lignans

The antiviral efficacy and cytotoxicity of lignans are critical parameters in assessing their therapeutic potential. The following table summarizes quantitative data for representative antiviral lignans, (-)-asarinin (B1665185) and sesamin, against Foot-and-Mouth Disease Virus (FMDV). These values provide a benchmark for the expected performance of novel lignan compounds like this compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
(-)-AsarininFMDVBHK-2115.11>100>6.62[1]
SesaminFMDVBHK-2152.98>100>1.89[1]

Experimental Protocols

Detailed below are standard protocols for evaluating the antiviral activity and mechanism of action of this compound.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells. This is crucial for distinguishing between antiviral activity and general cytotoxicity.

Materials:

  • Host cell line (e.g., Vero, A549, BHK-21, depending on the target virus)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours (time corresponding to the duration of the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To quantify the inhibitory effect of this compound on viral replication.

Materials:

  • Host cell line

  • Target virus stock with a known titer (PFU/mL)

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Infect the cell monolayers with the virus (approximately 100 plaque-forming units (PFU) per well) for 1 hour at 37°C.

  • During the infection, prepare the overlay medium containing different non-toxic concentrations of this compound (determined from the cytotoxicity assay).

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the this compound concentration.

Signaling Pathways and Mechanism of Action

Lignans are known to modulate several host signaling pathways to exert their antiviral effects. Understanding these interactions is key to elucidating the mechanism of action of this compound.

Involvement of NF-κB, MAPK, and Nrf2 Signaling Pathways

Viruses often manipulate host signaling pathways to facilitate their replication and evade the immune response. Lignans can counteract these viral strategies by modulating key signaling cascades.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the innate immune response.[2][3] Many viruses activate this pathway to promote their replication.[4] Lignans may inhibit viral-induced NF-κB activation, thereby suppressing viral gene expression and replication.

  • MAPK Signaling Pathway: The MAPK signaling cascade is involved in diverse cellular processes, including cell proliferation and apoptosis, and is often exploited by viruses for their replication.[5][6] Lignans can interfere with the activation of MAPK pathway components like ERK, JNK, and p38, thus inhibiting viral replication.[7]

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[8] Activation of Nrf2 can protect cells from viral-induced oxidative stress and has been shown to have antiviral effects.[9][10] Some lignans are known to activate the Nrf2 pathway, which may contribute to their antiviral activity.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating this compound and the potential signaling pathways involved in its antiviral mechanism.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Lignan_J1 This compound Stock Cytotoxicity Cytotoxicity Assay (MTT) Lignan_J1->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Lignan_J1->Antiviral Host_Cells Host Cell Culture Host_Cells->Cytotoxicity Host_Cells->Antiviral Virus_Stock Virus Stock Virus_Stock->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: Experimental workflow for antiviral evaluation of this compound.

signaling_pathways cluster_virus Virus Infection cluster_host Host Cell cluster_pathways Signaling Pathways cluster_response Cellular Response Virus Virus NFkB NF-κB Virus->NFkB Activates MAPK MAPK Virus->MAPK Activates Oxidative_Stress Oxidative Stress Virus->Oxidative_Stress Induces Replication Viral Replication NFkB->Replication Promotes Immune Immune Response NFkB->Immune Modulates MAPK->Replication Promotes Nrf2 Nrf2 Nrf2->Immune Modulates Nrf2->Oxidative_Stress Reduces Replication->Virus Progeny Oxidative_Stress->Replication Promotes Lignan_J1 This compound Lignan_J1->NFkB Inhibits Lignan_J1->MAPK Inhibits Lignan_J1->Nrf2 Activates

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising candidate for the development of a novel antiviral therapeutic. The protocols and background information provided in this document offer a solid framework for its preclinical evaluation. By systematically assessing its cytotoxicity, antiviral efficacy, and mechanism of action through the modulation of key host signaling pathways, researchers can build a comprehensive profile of this compound's therapeutic potential. Further studies are warranted to isolate and characterize this compound and validate its antiviral activity in relevant in vitro and in vivo models.

References

Application of Lignan J1 in Natural Product Synthesis: A General and Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Extensive literature searches did not yield specific examples of Lignan (B3055560) J1 being used as a precursor in natural product synthesis. The following application notes and protocols are based on general methodologies applied to other structurally similar lignans (B1203133) and are provided as a hypothetical guide for researchers.

Introduction to Lignan J1

This compound is a naturally occurring lignan found in plants such as Justicia procumbens and Leonurus sibiricus[1]. Lignans, as a class of compounds, are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the biological properties of this compound itself may be a subject of investigation, its application as a synthetic precursor has not been documented.

This document outlines a generalized approach to the synthetic manipulation of a lignan scaffold, using hypothetical applications of a "this compound"-type structure based on common transformations of other lignans.

Hypothetical Synthetic Applications of a Lignan Scaffold

The chemical structure of a lignan, with its multiple functional groups (hydroxyls, methoxys, lactones), offers several handles for chemical modification. These modifications can be used to explore structure-activity relationships (SAR) or to synthesize other known natural products or novel analogs.

Key potential transformations include:

  • Modification of Hydroxyl Groups: Alkylation, acylation, or glycosylation to modulate solubility and bioavailability.

  • Demethylation/Methylation of Methoxy (B1213986) Groups: To probe the importance of these groups for biological activity.

  • Reduction/Oxidation of the Lactone Ring: To create diols or other modified core structures.

  • Aromatic Substitution: Introduction of new functional groups onto the phenyl rings.

Data Presentation: Representative Yields for Lignan Modifications

The following table summarizes typical yields for common chemical transformations performed on various lignans, which could be hypothetically applied to a this compound-type structure. This data is compiled from studies on other lignans and is for illustrative purposes only.

TransformationReagents and ConditionsSubstrate Lignan ExampleProductTypical Yield (%)Reference (Illustrative)
Methylation CH₃I, K₂CO₃, Acetone, refluxSecoisolariciresinolTetramethylsecoisolariciresinol85-95General knowledge
Acetylation Ac₂O, Pyridine (B92270), rtMatairesinolDiacetylmatairesinol90-98General knowledge
Demethylation BBr₃, CH₂Cl₂, -78 °C to rtPinoresinol dimethyl etherPinoresinol60-75General knowledge
Lactone Reduction LiAlH₄, THF, 0 °C to rtMatairesinolSecoisolariciresinol70-85General knowledge
Oxidative Coupling FeCl₃, CH₂Cl₂, rtConiferyl alcohol (monolignol)Pinoresinol30-50General knowledge

Experimental Protocols: General Methodologies for Lignan Modification

The following protocols are generalized procedures based on the chemical literature for the modification of lignans. Caution: These are representative examples and would require optimization for a specific substrate like this compound.

Protocol 1: General Procedure for Acetylation of a Lignan

Objective: To protect hydroxyl groups and/or evaluate the effect of acetylation on biological activity.

Materials:

  • Lignan (e.g., Matairesinol as a stand-in for a dihydroxy lignan) (1 equivalent)

  • Anhydrous Pyridine

  • Acetic Anhydride (B1165640) (2-4 equivalents per hydroxyl group)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the lignan in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the mixture with DCM (3 x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the acetylated lignan.

Protocol 2: General Procedure for Demethylation of a Lignan

Objective: To convert methoxy groups to hydroxyl groups, which can be important for biological activity or serve as a handle for further functionalization.

Materials:

  • Lignan (e.g., a dimethoxy lignan) (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃) (1 M solution in DCM, 1.2-1.5 equivalents per methoxy group)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the lignan in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Warm to room temperature and stir for 30 minutes.

  • Wash the mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., DCM/methanol gradient) to afford the demethylated lignan.

Visualization of Workflows and Concepts

The following diagrams illustrate the logical flow of the described synthetic strategies.

G cluster_0 General Workflow for Lignan Derivatization Start Isolated Natural Lignan (e.g., this compound) FuncGroup Identify Reactive Functional Groups (e.g., -OH, -OCH3, Lactone) Start->FuncGroup Select Select Target Transformation FuncGroup->Select Mod Perform Chemical Modification Select->Mod Purify Purification and Characterization (Chromatography, NMR, MS) Mod->Purify End Bio-assay of New Derivative Purify->End

Caption: General workflow for the chemical modification of a natural lignan.

G cluster_1 Hypothetical Synthetic Pathways from a Lignan Core Core Lignan Core Structure (e.g., this compound) Path1 Modification of Hydroxyl Groups Core->Path1 Path2 Modification of Methoxy Groups Core->Path2 Path3 Modification of Lactone Ring Core->Path3 Prod1a Acetylation Path1->Prod1a Prod1b Alkylation Path1->Prod1b Prod1c Glycosylation Path1->Prod1c Prod2a Demethylation Path2->Prod2a Prod2b Selective Demethylation Path2->Prod2b Prod3a Reduction to Diol Path3->Prod3a Prod3b Oxidative Opening Path3->Prod3b

Caption: Potential synthetic pathways from a lignan core structure.

G cluster_2 Logic for Structure-Activity Relationship (SAR) Studies Start Lead Lignan (Bioactive) Hypo Formulate Hypothesis (e.g., 'Hydroxyl groups are key for activity') Start->Hypo Synth Synthesize Analogs (e.g., Acetylated, Methylated) Hypo->Synth Test Test Biological Activity of Analogs Synth->Test Analyze Analyze Results and Refine Hypothesis Test->Analyze Analyze->Hypo Iterate Conclusion Establish SAR Analyze->Conclusion

Caption: Logical flow for conducting SAR studies on a lignan.

Conclusion

While the direct application of this compound in natural product synthesis is not yet reported, the rich chemistry of the lignan family provides a robust framework for its potential use. The protocols and workflows presented here, based on established transformations of other lignans, offer a starting point for researchers who may wish to explore the synthetic potential of this compound and its derivatives for the development of new therapeutic agents. Further research is needed to isolate this compound in sufficient quantities and to investigate its reactivity and potential as a synthetic building block.

References

Lignan J1: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Lignan (B3055560) J1, a naturally occurring compound isolated from the plant Justicia procumbens, has emerged as a molecule of interest in the field of drug discovery.[1] Lignans (B1203133), a class of polyphenolic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] Lignan J1, alongside other lignans from Justicia procumbens such as Justicidin A and B, has demonstrated significant biological activity, positioning it as a valuable lead compound for the development of novel therapeutics.[4][5] This document provides a comprehensive overview of the current knowledge on this compound and related compounds, including its potential applications, experimental data, and detailed protocols for its investigation.

Potential Applications

Based on the biological activities of lignans isolated from Justicia procumbens, this compound holds potential as a lead compound in the following areas:

  • Anticancer Drug Discovery: Several lignans from Justicia procumbens have exhibited potent cytotoxic effects against various cancer cell lines.[6][7] This suggests that this compound could be a valuable scaffold for the development of new chemotherapeutic agents. The proposed mechanism of action for some related lignans involves the induction of apoptosis through caspase-dependent pathways.[8][9]

  • Anti-inflammatory Therapeutics: Lignans have been shown to possess anti-inflammatory properties, and this compound's potential in this area warrants further investigation.[1] The anti-inflammatory effects of some lignans are attributed to the inhibition of pro-inflammatory mediators and modulation of signaling pathways such as NF-κB.

  • Antioxidant Agents: The antioxidant potential of lignans is well-documented.[3] this compound may contribute to cellular protection against oxidative stress, a key factor in various pathological conditions.

  • Antiplatelet Agents: this compound has demonstrated inhibitory effects on platelet aggregation, suggesting its potential in the prevention and treatment of cardiovascular diseases.[5][10][11]

Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant lignans isolated from Justicia procumbens. It is important to note that specific cytotoxic data for this compound against cancer cell lines is not yet available in the reviewed literature. The data for other lignans from the same plant are provided as an indication of the potential of this class of compounds.

Table 1: Biological Activity of this compound

Biological ActivityAssayTargetIC50 ValueReference
Antiplatelet AggregationArachidonic acid-induced platelet aggregationRabbit Platelets1.1 μM[10]

Table 2: Cytotoxic Activity of Lignans from Justicia procumbens

CompoundCell LineCell TypeIC50 Value (μM)Reference
Justicidin BHL-60Human promyelocytic leukemia3.6 ± 0.07[12]
Procumbenoside HLoVoHuman colon carcinoma17.908 ± 1.949[7]
DiphyllinHIV-1 Infected T-cellsHuman T-cells0.38[13]
Procumbenoside AHIV-1 Infected T-cellsHuman T-cells4.95[13]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action of this compound and the experimental procedures for its investigation, the following diagrams are provided in DOT language.

cluster_0 This compound-Induced Apoptosis (Hypothesized) Lignan_J1 This compound Mitochondria Mitochondria Lignan_J1->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Seed Cancer Cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

cluster_2 Potential Anti-inflammatory Mechanism via NF-κB Inhibition LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Lignan_J1 This compound Lignan_J1->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LoVo, BGC-823)

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis by detecting key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • LPS (Lipopolysaccharide)

  • This compound stock solution

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples based on the standard curve. The inhibition of NO production by this compound is an indicator of its anti-inflammatory activity.

DPPH Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of this compound.

Materials:

  • This compound stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

This compound, a constituent of Justicia procumbens, presents a compelling starting point for drug discovery programs, particularly in the areas of oncology and inflammatory diseases. While direct and extensive biological data for this compound is still emerging, the potent activities of co-occurring lignans from the same plant source provide a strong rationale for its further investigation. The protocols and data presented herein offer a foundational resource for researchers to explore the therapeutic potential of this promising natural product. Future studies should focus on elucidating the specific cytotoxic and anti-inflammatory mechanisms of this compound and evaluating its efficacy in preclinical in vivo models.

References

Synthetic Approaches to Lignan J1 Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignan (B3055560) J1 and its derivatives, belonging to the arylnaphthalene lactone class of lignans (B1203133), have garnered significant interest within the scientific community due to their diverse and potent biological activities. Found in plants of the Justicia genus, these compounds exhibit promising pharmacological properties, making them attractive targets for synthetic and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of Lignan J1 derivatives, focusing on established and efficient methodologies. The protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Key Synthetic Strategies

The synthesis of the arylnaphthalene lignan core, characteristic of this compound, typically involves the construction of a substituted naphthalene (B1677914) ring system followed by the annulation of a lactone ring. Two powerful and widely employed methods for achieving this are the Hauser-Kraus annulation and the Suzuki-Miyaura cross-coupling reaction. These methods offer a versatile and convergent approach to a variety of this compound derivatives.

A plausible and efficient retrosynthetic analysis for this compound is outlined below. The synthesis converges on the formation of the arylnaphthalene lactone core through a Suzuki-Miyaura coupling of a key triflated naphthalene lactone intermediate with an appropriate boronic acid or its equivalent. This key intermediate can be synthesized via a Hauser-Kraus annulation.

Retrosynthesis of this compound Lignan_J1 This compound Intermediate_1 Triflated Naphthalene Lactone Lignan_J1->Intermediate_1 Suzuki-Miyaura Coupling Intermediate_2 Piperonyl Boronic Acid Lignan_J1->Intermediate_2 Suzuki-Miyaura Coupling Intermediate_3 Cyanophthalide Intermediate_1->Intermediate_3 Hauser-Kraus Annulation Intermediate_4 Substituted Crotonolactone Intermediate_1->Intermediate_4 Hauser-Kraus Annulation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from established synthetic routes for structurally related arylnaphthalene lignans, such as Justicidin B, and are proposed for the synthesis of this compound.[1][2][3][4]

Protocol 1: Synthesis of the Triflated Naphthalene Lactone Intermediate via Hauser-Kraus Annulation

This protocol describes the synthesis of the key triflated naphthalene lactone intermediate, a crucial building block for the subsequent Suzuki-Miyaura cross-coupling.

Hauser-Kraus Annulation Workflow start Start | 6-Methoxymethoxy-7-methoxy-cyanophthalide + γ-Crotonolactone step1 Step 1: Annulation Reagents: LiHMDS, THF Conditions: -78 °C to rt start->step1 step2 Step 2: Protection Reagents: Acetic Anhydride (B1165640), Pyridine (B92270) Conditions: rt step1->step2 step3 Step 3: Deprotection & Aromatization Reagents: DDQ, Toluene (B28343) Conditions: Reflux step2->step3 step4 Step 4: Triflation Reagents: Triflic Anhydride, Pyridine, CH2Cl2 Conditions: 0 °C to rt step3->step4 end End | Triflated Naphthalene Lactone step4->end

Caption: Workflow for the synthesis of the triflated naphthalene lactone intermediate.

Materials:

  • 6-Methoxymethoxy-7-methoxy-cyanophthalide

  • γ-Crotonolactone

  • Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic anhydride

  • Pyridine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene, anhydrous

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Hauser-Kraus Annulation:

    • To a solution of 6-methoxymethoxy-7-methoxy-cyanophthalide (1.0 eq) and γ-crotonolactone (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution (2.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Protection of the Hydroxyl Group:

    • Dissolve the crude product from the previous step in pyridine and add acetic anhydride (2.0 eq).

    • Stir the mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.

  • Aromatization:

    • Dissolve the protected intermediate (1.0 eq) in anhydrous toluene and add DDQ (1.5 eq).

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction to room temperature, filter off the solid byproduct, and wash with toluene.

    • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to afford the aromatized naphthalene lactone.

  • Triflation:

    • To a solution of the aromatized naphthalene lactone (1.0 eq) and pyridine (3.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add trifluoromethanesulfonic anhydride (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Quench the reaction with water and extract with CH₂Cl₂.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired triflated naphthalene lactone intermediate.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the final step in the synthesis of this compound, coupling the triflated intermediate with a commercially available boronic acid.

Suzuki-Miyaura Coupling Workflow start Start | Triflated Naphthalene Lactone + Piperonylboronic Acid step1 Step 1: Coupling Reaction Reagents: Pd(PPh3)4, K2CO3, Dioxane/H2O Conditions: 90 °C start->step1 step2 Step 2: Work-up and Purification Procedure: Extraction and Column Chromatography step1->step2 end End | this compound step2->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Triflated naphthalene lactone intermediate (from Protocol 1)

  • 3,4-(Methylenedioxy)phenylboronic acid (Piperonylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453), anhydrous

  • Deionized water

  • Standard glassware for inert atmosphere reactions, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the triflated naphthalene lactone intermediate (1.0 eq), 3,4-(methylenedioxy)phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Suzuki-Miyaura Coupling:

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps leading to arylnaphthalene lignans, based on published data for structurally similar compounds.[1][2][3][4] Actual yields may vary depending on the specific substrate and reaction conditions.

StepReaction TypeStarting MaterialsProductTypical Yield (%)
1Hauser-Kraus AnnulationSubstituted Cyanophthalide + γ-CrotonolactoneNaphthalene Lactone Precursor60-75
2AromatizationNaphthalene Lactone PrecursorAromatized Naphthalene Lactone70-85
3TriflationAromatized Naphthalene LactoneTriflated Naphthalene Lactone85-95
4Suzuki-Miyaura CouplingTriflated Naphthalene Lactone + Arylboronic AcidArylnaphthalene Lignan (e.g., this compound)70-90

Conclusion

The synthetic strategies and detailed protocols presented herein provide a robust framework for the laboratory-scale synthesis of this compound and its derivatives. The combination of Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling offers a flexible and efficient route to these biologically important molecules. These application notes are intended to empower researchers in their efforts to explore the therapeutic potential of this fascinating class of natural products. Further optimization of the reaction conditions may be necessary for specific derivatives to achieve maximum yields and purity.

References

Application Notes and Protocols for the Investigation of Lignan J1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for Lignan (B3055560) J1 is limited in publicly available scientific literature. The following application notes and protocols are based on the established activities of other lignans (B1203133) isolated from Justicia procumbens and the broader family of lignan compounds. These protocols provide a foundational framework for investigating the potential anticancer effects of Lignan J1.

Introduction

Lignans are a class of polyphenolic compounds found in plants, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This compound is a compound isolated from Justicia procumbens, a plant with a history of use in traditional medicine.[1][2] Several other lignans from Justicia procumbens, such as Justicidin A, Justicidin B, and Diphyllin, have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5][6] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8][9]

These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound, focusing on its potential to induce apoptosis and cause cell cycle arrest in cancer cells.

Data Presentation: Efficacy of Related Lignans

The following tables summarize the cytotoxic activities of various lignans, including those from Justicia procumbens, against different cancer cell lines. This data serves as a reference for designing experiments with this compound.

Table 1: Cytotoxic Activity of Lignans from Justicia procumbens

CompoundCell LineIC50 (µM)Reference
Justicidin AVarious cancer cellsPotent cytotoxicity reported[3]
DiphyllinVarious cancer cellsPotent cytotoxicity reported[3]
TuberculatinVarious cancer cellsPotent cytotoxicity reported[3]
Procumbenoside JLoVo, BGC-823Potent cytotoxicity reported[4]
Procumbenoside HLoVo17.908 ± 1.949[10]

Table 2: General Cytotoxic and Apoptotic Effects of Lignans

Lignan CompoundCancer Cell LineEffectKey FindingsReference
Nordihydroguaiaretic acid (NDGA)Colorectal cancer cellsApoptosis, G2/M cell cycle arrestDown-regulation of bcl-xl, loss of mitochondrial membrane potential.[8]
MatairesinolProstate cancer cellsSensitization to TRAIL-induced apoptosisInhibition of Akt signaling.[11]
AP9-cd (lignan mixture)Molt-4, HL-60, PC-3, A-549ApoptosisChromatin condensation, formation of apoptotic bodies.[12]
Unnamed Lignan (Compound 6)HL-60Apoptosis, Sub-G1 cell cycle arrestIncreased early and late apoptotic cell populations.[9]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 (half-maximal inhibitory concentration).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows for investigating this compound's mechanism of action.

Lignan_Apoptosis_Pathway Lignan_J1 This compound Bax Bax (Pro-apoptotic) Lignan_J1->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Lignan_J1->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.

Lignan_Cell_Cycle_Arrest Lignan_J1 This compound p21_p27 p21/p27 (CDK Inhibitors) Lignan_J1->p21_p27 Upregulates CyclinD1_CDK4 Cyclin D1/CDK4 Complex p21_p27->CyclinD1_CDK4 Inhibits G1_Phase G1 Phase G1_S_Transition CyclinD1_CDK4->G1_S_Transition Promotes G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

Caption: Proposed Mechanism of this compound-Induced G1 Cell Cycle Arrest.

Experimental_Workflow Start Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Staining Annexin V/PI Staining IC50->Apoptosis_Staining Cell_Cycle_Staining PI Staining IC50->Cell_Cycle_Staining Western_Blot Western Blot Analysis IC50->Western_Blot Flow_Cytometry_Apoptosis Flow Cytometry Analysis (Quantify Apoptosis) Apoptosis_Staining->Flow_Cytometry_Apoptosis Conclusion Elucidate Mechanism of Action Flow_Cytometry_Apoptosis->Conclusion Flow_Cytometry_Cell_Cycle Flow Cytometry Analysis (Cell Cycle Distribution) Cell_Cycle_Staining->Flow_Cytometry_Cell_Cycle Flow_Cytometry_Cell_Cycle->Conclusion Protein_Expression Analyze Apoptosis & Cell Cycle Proteins Western_Blot->Protein_Expression Protein_Expression->Conclusion

Caption: Experimental Workflow for Investigating this compound's Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Lignan J1 Extraction from Justicia procumbens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Lignan J1 from Justicia procumbens. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient extraction processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and other lignans (B1203133) from Justicia procumbens.

Sample Preparation

  • Q1: What is the ideal way to prepare Justicia procumbens plant material for extraction?

    • A1: Proper preparation is crucial for optimal yield. The plant material should be thoroughly dried to prevent enzymatic degradation of lignans. Drying can be achieved through air-drying, oven-drying (at temperatures below 60°C to prevent thermal degradation), or freeze-drying. After drying, the material must be finely pulverized using a grinder or mill. A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.

  • Q2: I am experiencing low extraction yields. Could my sample preparation be the issue?

    • A2: Yes, inadequate sample preparation is a common cause of low yields. Ensure that your plant material is completely dry, as residual moisture can hinder the extraction efficiency of organic solvents. Additionally, verify that the material is ground to a fine, consistent powder. Incomplete grinding will result in inefficient solvent contact with the plant cells.

Solvent Extraction

  • Q3: Which solvent is best for extracting this compound from Justicia procumbens?

    • A3: Lignans, including this compound, are typically extracted using polar organic solvents. Ethanol (B145695) and methanol (B129727) are commonly used, often in aqueous mixtures (e.g., 70-95% ethanol or methanol). The addition of a small amount of water can improve the penetration of the solvent into the plant matrix. The choice of solvent may need to be optimized depending on the specific extraction method and the desired purity of the crude extract.

  • Q4: My crude extract contains a high amount of impurities. How can I improve its purity?

    • A4: To obtain a cleaner crude extract, a sequential extraction approach can be beneficial. You can start with a pre-extraction step using a non-polar solvent like n-hexane. This will remove non-polar compounds such as fats and waxes, which can interfere with subsequent purification steps. Following the n-hexane wash, you can proceed with the main extraction using a polar solvent like ethanol or methanol to isolate the lignans.

  • Q5: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

    • A5: Compared to conventional maceration or Soxhlet extraction, UAE and MAE offer several advantages. They can significantly reduce extraction time and solvent consumption while potentially increasing the extraction yield. Ultrasound waves and microwaves facilitate the disruption of plant cell walls, enhancing the release of secondary metabolites like lignans into the solvent.

Extract Processing and Purification

  • Q6: After obtaining the crude extract, what is the next step for isolating this compound?

    • A6: The crude extract is a complex mixture of compounds. To isolate this compound, a chromatographic purification step is necessary. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective method for the preparative isolation and purification of this compound and other lignans from Justicia procumbens with high purity.[1][2]

  • Q7: I am observing sample loss during my purification process. What could be the cause?

    • A7: Sample loss during purification, especially with conventional solid-phase chromatography, can occur due to irreversible adsorption of the compounds onto the stationary phase.[1] HSCCC, being a liquid-liquid partition chromatography technique, avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and leading to higher recovery rates.[1]

Data Presentation: Lignan Yields from Justicia procumbens

The following tables summarize the quantitative data on the yield of this compound and other lignans from Justicia procumbens crude extract using High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Lignan Yields from 300 mg of Crude Justicia procumbens Extract

LignanYield (mg)Purity (%)
Justicidin B19.7>95
Justicidin A9.86>95
6'-hydroxyjusticidin C11.26>95
This compound 2.54 >95

Source: Adapted from Zhou et al. (2015)[1]

Table 2: Lignan Yields from 320 mg of Crude Justicia procumbens Extract

LignanYield (mg)Purity (%)
Justicidin B19.3>94
Justicidin A10.8>94
6'-hydroxyjusticidin C13.9>94
Justicidin E7.7>94
This compound 6.3 >94

Source: Adapted from Jiang et al. (2017)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol 1: Preparation of Crude Ethanol Extract

  • Drying and Pulverization: Dry the whole plant of Justicia procumbens in the shade. Pulverize the dried plant material into a fine powder using a suitable mill.

  • Maceration: Soak the powdered plant material in 95% ethanol at room temperature. The solvent-to-solid ratio can be optimized, but a common starting point is 10:1 (v/w).

  • Extraction: Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional agitation to ensure thorough extraction.

  • Filtration: Filter the mixture to separate the ethanol extract from the plant residue.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the method described by Zhou et al. (2015).[1]

  • HSCCC Apparatus: A commercial HSCCC instrument is required.

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. The optimal ratio may need to be determined experimentally. A stepwise elution using two different solvent system ratios has been shown to be effective:

    • System A: n-hexane:ethyl acetate:methanol:water (1.3:1:1.3:1, v/v/v/v)

    • System B: n-hexane:ethyl acetate:methanol:water (2.5:1:2.5:1, v/v/v/v)

  • Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, and the lower phase is used as the mobile phase.

  • Sample Preparation: Dissolve the crude ethanol extract in a small volume of the two-phase solvent system.

  • HSCCC Operation:

    • Fill the column with the stationary phase.

    • Set the rotation speed (e.g., 1000 rpm) and column temperature (e.g., 25°C).

    • Pump the mobile phase at a constant flow rate (e.g., 3.0 mL/min).

    • Inject the sample solution.

    • Monitor the effluent using a UV detector at 254 nm.

    • Collect fractions based on the chromatogram peaks.

  • Analysis of Fractions: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to the extraction and potential biological activity of lignans from Justicia procumbens.

experimental_workflow plant Justicia procumbens (Dried and Powdered) extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis HPLC Analysis fraction_collection->analysis lignan_j1 Pure this compound analysis->lignan_j1

Caption: Experimental workflow for the extraction and purification of this compound.

justicidin_b_pathway justicidin_b Justicidin B akt Akt justicidin_b->akt inhibits phosphorylation nrf2 Nrf2 justicidin_b->nrf2 promotes nuclear translocation mtor mTOR akt->mtor proliferation Cell Proliferation (Inhibited) mtor->proliferation ecm Extracellular Matrix Accumulation (Inhibited) mtor->ecm are ARE nrf2->are binds to ho1 HO-1 are->ho1 induces expression oxidative_stress Oxidative Stress (Reduced) ho1->oxidative_stress

Caption: Proposed signaling pathway for Justicidin B, a related lignan.

diphyllin_pathway diphyllin Diphyllin v_atpase V-ATPase diphyllin->v_atpase inhibits proton_pump Proton Pumping (H+) v_atpase->proton_pump acidification Endosomal/Lysosomal Acidification proton_pump->acidification viral_entry pH-Dependent Viral Entry (Inhibited) acidification->viral_entry required for

Caption: Mechanism of V-ATPase inhibition by Diphyllin.

References

Technical Support Center: Preparative HPLC Purification of Lignan J1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Lignan J1 using preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting purity of a this compound sample before preparative HPLC?

A1: The initial purity of this compound in a crude extract is often low. After initial extraction and enrichment steps, such as High-Speed Counter-Current Chromatography (HSCCC), the purity can be significantly increased. For instance, a crude extract of Justicia procumbens might yield this compound with a purity of over 95% after a one-step HSCCC separation[1][2]. Preparative HPLC is typically employed as a final polishing step to achieve higher purity, often exceeding 98%.

Q2: Which stationary phase is most suitable for this compound purification?

A2: For the separation of lignans (B1203133) like this compound, reversed-phase columns are commonly used. A C18 stationary phase is a popular choice and has been shown to be effective for the analytical separation of lignans from Justicia procumbens[3][4]. For preparative scale, a column with the same stationary phase chemistry but larger dimensions is recommended to maintain the separation selectivity.

Q3: What are the recommended mobile phases for preparative HPLC of this compound?

A3: A gradient elution with methanol (B129727) and water or acetonitrile (B52724) and water is typically effective for separating lignans. For analytical separations of this compound and related compounds, a gradient of methanol and water has been successfully used[1]. Another study utilized a gradient of acetonitrile and a 0.1% trifluoroacetic acid (TFA) water solution[3][4]. For preparative HPLC, it is advisable to start with the mobile phase conditions optimized at the analytical scale and adapt them for the larger column. Using volatile mobile phase additives like TFA is advantageous as they can be easily removed during fraction dry-down.

Q4: How can I scale up my analytical HPLC method to a preparative scale?

A4: Scaling up from an analytical to a preparative method involves adjusting the flow rate and injection volume to accommodate the larger column dimensions while maintaining the separation quality. The key is to keep the linear velocity of the mobile phase constant. You can use the following formulas to calculate the new parameters:

  • Flow Rate Scaling: F_prep = F_anal * (D_prep² / D_anal²)

    • Where F is the flow rate and D is the column's inner diameter.

  • Injection Volume Scaling: V_prep = V_anal * ((D_prep² * L_prep) / (D_anal² * L_anal))

    • Where V is the injection volume, D is the inner diameter, and L is the column length.

It is crucial to use a preparative column with the same packing material (stationary phase and particle size) as the analytical column to ensure a predictable separation[5][6].

Troubleshooting Guides

This section addresses specific issues you may encounter during the preparative HPLC purification of this compound.

Problem 1: Poor Resolution and Overlapping Peaks
  • Symptoms:

    • Co-elution of this compound with other structurally similar lignans.

    • Broad, poorly defined peaks.

    • Inability to achieve baseline separation.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) to alter selectivity. The addition of a small percentage of an acid, like formic acid or TFA (e.g., 0.1%), can improve peak shape for acidic or phenolic compounds.
Suboptimal Stationary Phase If using a standard C18 column, consider a different column chemistry. A phenyl-hexyl or a polar-embedded C18 column might offer different selectivity for lignans. For highly polar lignans, a C8 or a polar-functionalized stationary phase may provide better retention and separation.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.
Column Overloading Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution in preparative chromatography. Perform a loading study on an analytical column first to determine the maximum sample amount before losing resolution.
Elevated Temperature Adjusting the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
Problem 2: Peak Tailing
  • Symptoms:

    • Asymmetric peaks with a pronounced "tail" on the right side.

    • Reduced peak height and inaccurate integration.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Silanols Lignans, having phenolic hydroxyl groups, can interact with free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase. Lowering the mobile phase pH (e.g., to 2-3 with formic acid or TFA) can protonate the silanol groups and reduce these interactions. Using a highly deactivated, end-capped column can also minimize this effect.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, the column may be degraded and require replacement. A blocked inlet frit can also cause peak distortion and should be checked or replaced.
Sample Overload Injecting too much sample mass can lead to peak tailing. Try diluting the sample to see if the peak shape improves.
Inappropriate Injection Solvent The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound

This protocol is based on methods used for the analysis of lignans from Justicia procumbens[1][3].

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., YMC-Pack ODS-A, 150 mm × 4.6 mm I.D., 5 µm)[1].

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • Start with a lower concentration of mobile phase B (e.g., 10%) and gradually increase it to a higher concentration (e.g., 90%) over 60 minutes.

  • Flow Rate:

    • 0.8 mL/min[1].

  • Column Temperature:

    • 25°C[1].

  • Detection Wavelength:

    • 254 nm[1].

  • Injection Volume:

    • Dependent on sample concentration.

Protocol 2: Preparative HPLC Method for this compound Purification (Scaled-up from Analytical Method)

This protocol is a generalized procedure for scaling up the analytical method described above.

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

  • Column:

    • Reversed-phase C18 preparative column (e.g., 250 mm x 20 mm I.D., 5-10 µm) with the same stationary phase as the analytical column.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (optional, for improved peak shape)

    • B: Methanol

  • Gradient Program:

    • The gradient profile should be kept consistent with the analytical method, but the segment times should be adjusted based on the preparative column dimensions and flow rate to maintain the same number of column volumes per segment.

  • Flow Rate:

    • Calculated based on the scaling factor from the analytical column (e.g., if scaling from a 4.6 mm to a 20 mm ID column, the flow rate would be approximately 15 mL/min).

  • Column Temperature:

    • Ambient or controlled at 25°C.

  • Detection Wavelength:

    • 254 nm.

  • Sample Preparation:

    • Dissolve the pre-purified this compound fraction (e.g., from HSCCC) in a minimal amount of a solvent compatible with the initial mobile phase (e.g., methanol-water mixture).

    • Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume:

    • Determined by a loading study, but can be scaled up from the analytical injection.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on retention time and UV signal.

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the fractions with the desired purity and remove the solvent under reduced pressure.

Data Presentation

Table 1: Purity and Recovery of this compound after HSCCC Purification

This table summarizes the results from a study on the purification of lignans from Justicia procumbens using HSCCC, providing a baseline for the purity of the sample before a potential preparative HPLC step[1].

CompoundAmount from 300 mg Crude Sample (mg)Purity by HPLC (%)Recovery (%)
Justicidin B19.7>9593.8
Justicidin A9.86>9591.3
6'-hydroxyjusticidin C11.26>9589.4
This compound 2.54 >95 91.0

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Enrichment cluster_prep_hplc Preparative HPLC cluster_analysis Purity Analysis & Final Product crude_extract Crude Extract of Justicia procumbens hsccc HSCCC Purification crude_extract->hsccc Enrichment prep_hplc Preparative HPLC (C18 Column) hsccc->prep_hplc This compound Fraction (>95% Purity) fraction_collection Fraction Collection prep_hplc->fraction_collection Elution analytical_hplc Analytical HPLC Purity Check fraction_collection->analytical_hplc Collected Fractions pooling Pooling of Pure Fractions analytical_hplc->pooling Fractions >98% Pure final_product High-Purity This compound (>98%) pooling->final_product Solvent Evaporation

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Peak Shape (Tailing or Broadening) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No end Improved Peak Shape reduce_load->end adjust_gradient Adjust gradient slope or organic modifier check_mobile_phase->adjust_gradient No check_ph Is pH appropriate for silanol suppression? check_mobile_phase->check_ph Yes adjust_gradient->end add_acid Add 0.1% formic acid or TFA to the mobile phase check_ph->add_acid No check_column Is the column hardware okay? check_ph->check_column Yes add_acid->end flush_column Flush or replace the column/ check for blocked frit check_column->flush_column No check_column->end Yes flush_column->end

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Technical Support Center: Lignan J1 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lignan (B3055560) J1, focusing on its solubility challenges in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lignan J1 and why is its solubility a concern for in vivo studies?

A1: this compound is a bioactive lignan compound found in Justicia procumbens[1]. Like many lignans (B1203133), it is a polyphenolic compound with a complex structure, which often leads to poor water solubility. This poses a significant challenge for in vivo research as inefficient dissolution in physiological fluids can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.

Q2: What are the general physicochemical properties of lignans like this compound?

A2: Lignans are a diverse class of phenylpropanoid dimers. While specific data for this compound is limited, related lignans like podophyllotoxin (B1678966) have a molecular weight of around 414.4 g/mol [2]. They are often characterized by low aqueous solubility and a higher solubility in organic solvents. For instance, podophyllotoxin's solubility is approximately 15 mg/mL in DMSO and 0.14 mg/mL in ethanol, but only about 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2)[2].

Q3: What are the common formulation strategies for poorly soluble compounds like this compound?

A3: To enhance the systemic exposure of poorly soluble compounds for in vivo studies, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based delivery systems. A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluting it with a vehicle containing solubilizing agents like polyethylene (B3416737) glycol (PEG) and a surfactant such as Tween 80 (polysorbate 80) in an aqueous buffer like saline or phosphate-buffered saline (PBS).

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution with aqueous vehicle.

Possible Cause & Solution:

  • Insufficient Solubilizing Agents: The concentration of co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) may be too low to maintain this compound in solution when the DMSO concentration is reduced.

    • Troubleshooting Step: Increase the percentage of PEG400 and/or Tween 80 in the final formulation. It is crucial to perform pilot stability tests with the vehicle to ensure the compound remains in solution for the duration of the experiment.

  • pH of the Aqueous Vehicle: The pH of the saline or PBS can influence the solubility of phenolic compounds like lignans.

    • Troubleshooting Step: Test the solubility and stability of your this compound formulation in buffers with slightly different pH values (e.g., pH 6.8, 7.2, 7.4) to identify the optimal pH for your compound.

  • Order of Addition: The sequence of mixing the components of the vehicle can impact the final formulation's stability.

    • Troubleshooting Step: A recommended practice is to first dissolve the compound in DMSO, then add the co-solvent (PEG400), followed by the surfactant (Tween 80), and finally, slowly add the aqueous buffer while vortexing.

Issue 2: High variability in animal plasma concentrations of this compound.

Possible Cause & Solution:

  • Inconsistent Formulation: If the compound is not fully dissolved or forms a fine suspension, the administered dose can vary between animals.

    • Troubleshooting Step: Ensure your formulation is a clear solution before administration. If a suspension is unavoidable, it must be homogenous and consistently resuspended between each animal dosing. Sonication can aid in achieving a uniform suspension.

  • Improper Administration Technique: Inaccurate oral gavage can lead to dosing errors.

    • Troubleshooting Step: Ensure all personnel are properly trained in oral gavage techniques. The volume administered should be accurate, and care should be taken to deliver the full dose to the stomach.

  • Fasting State of Animals: The presence or absence of food in the stomach can significantly affect the absorption of poorly soluble drugs.

    • Troubleshooting Step: Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.

Quantitative Data Summary

Due to the limited availability of specific solubility data for this compound, the following table provides data for Podophyllotoxin, a structurally related lignan, to serve as a reference. Researchers should perform their own solubility studies for this compound.

Solvent/Vehicle ComponentPodophyllotoxin SolubilityReference
Dimethyl sulfoxide (DMSO)~15 mg/mL[2]
Ethanol~0.14 mg/mL[2]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Commonly Used Vehicle Formulations for In Vivo Studies of Poorly Soluble Compounds:

Vehicle CompositionTarget ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]
5% DMSO, 20% Tween 80, 75% SalineVariable[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]

Experimental Protocols

Protocol: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of this compound to achieve the desired final concentration (e.g., 10 mg/kg).

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by combining the solvents in the desired ratio (e.g., for a 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline formulation). A common practice is to add the components sequentially.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Prepare the Final Formulation:

    • To the this compound/DMSO solution, add the calculated volume of PEG400. Vortex to mix.

    • Add the calculated volume of Tween 80. Vortex to mix.

    • Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.

  • Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.

  • Administration:

    • Administer the formulation to mice via oral gavage using an appropriately sized feeding needle.

    • Ensure the formulation is at room temperature before administration.

    • If a suspension is used, vortex it thoroughly before drawing up each dose to ensure homogeneity.

Mandatory Visualizations

Signaling Pathways

Lignans have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. Below are diagrams representing the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_Nucleus Gene Transcription LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB->Genes LignanJ1 This compound LignanJ1->IKK

Caption: this compound inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammation/ Apoptosis TranscriptionFactors->Inflammation LignanJ1 This compound LignanJ1->MAPKKK LignanJ1->MAPKK

Caption: this compound inhibition of the MAPK signaling pathway.

Experimental Workflow

experimental_workflow start Start calc Calculate Formulation Requirements start->calc dissolve Dissolve this compound in DMSO calc->dissolve add_cosolvents Add Co-solvents & Surfactants dissolve->add_cosolvents add_aqueous Add Aqueous Phase (e.g., Saline) add_cosolvents->add_aqueous check_sol Check for Precipitation add_aqueous->check_sol sonicate Sonicate if Necessary check_sol->sonicate Precipitate administer Administer via Oral Gavage check_sol->administer Clear Solution sonicate->administer end End administer->end

Caption: Workflow for this compound formulation and administration.

References

Lignan J1 stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lignan J1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound in solution important for my experiments?

A1: The stability of this compound in your chosen solvent is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its biological activity or efficacy. Stability testing ensures that any observed effects are due to this compound itself and not its degradation products.

Q2: What are the common signs of this compound degradation in a stock solution?

A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, many degradation products are not visible. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), which can reveal the appearance of new peaks or spots and a decrease in the peak area or spot intensity of the parent compound.[1][2]

Q3: Which solvents are recommended for dissolving this compound?

Q4: How long can I store a this compound stock solution in DMSO?

A4: The long-term stability of this compound in DMSO is not definitively established in the literature. It is highly recommended to perform a stability study under your specific storage conditions (e.g., temperature, light exposure). As a general practice for natural products, it is best to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q5: What factors can influence the stability of this compound in solution?

A5: Several factors can affect the stability of lignans (B1203133) in solution, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to UV light can induce photochemical degradation.

  • pH: The stability of phenolic compounds like lignans can be pH-dependent.

  • Oxygen: Oxidative degradation can occur, especially for compounds with antioxidant properties.

  • Solvent: The choice of solvent can significantly impact the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Degradation of this compound in the stock solution.Perform a stability test on your stock solution using HPLC or TLC to check for degradation products. Prepare fresh solutions more frequently.
Loss of biological activity of this compound over time. The compound may be degrading under your storage conditions.Aliquot your stock solution to minimize freeze-thaw cycles. Store at a lower temperature (e.g., -80°C). Protect from light by using amber vials.
Appearance of a precipitate in the this compound solution. Poor solubility or degradation leading to insoluble products.Try a different solvent or a co-solvent system. Ensure the storage temperature is appropriate for maintaining solubility.
Discoloration of the this compound solution. This may indicate chemical degradation or oxidation.Prepare fresh solution and store it under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Protect from light.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

  • This compound

  • HPLC-grade Dimethyl Sulfoxide (B87167) (DMSO)

  • HPLC system with a UV detector

  • C18 analytical column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under different conditions:

    • Room Temperature (e.g., 25°C)

    • Refrigerated (e.g., 4°C)

    • Frozen (e.g., -20°C)

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Allow the frozen samples to thaw completely at room temperature. Dilute and analyze each sample by HPLC using the same method as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.

Data Presentation
Time Point% this compound Remaining (25°C)% this compound Remaining (4°C)% this compound Remaining (-20°C)
0 h100%100%100%
24 hDataDataData
48 hDataDataData
1 weekDataDataData
2 weeksDataDataData
1 monthDataDataData
Time Point% this compound Remaining (DMSO)% this compound Remaining (Ethanol)% this compound Remaining (Methanol)
0 h100%100%100%
24 hDataDataData
48 hDataDataData
1 weekDataDataData

Visualizations

Lignan_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare this compound Stock Solution t0 T=0 Analysis (HPLC/TLC) prep->t0 Immediate Analysis storage Store Aliquots at Different Conditions t0->storage tp Time-Point Analysis storage->tp Analyze at Intervals data Data Comparison & Interpretation tp->data

Caption: Workflow for assessing the stability of this compound.

Factors_Affecting_Stability center This compound Stability Temperature Temperature center->Temperature Light Light center->Light pH pH center->pH Oxygen Oxygen center->Oxygen Solvent Solvent center->Solvent

Caption: Factors influencing the stability of this compound.

References

Lignan J1 Quantification by HPLC: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful quantification of Lignan (B3055560) J1 using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for lignan analysis?

A1: The most widely used method for analyzing lignans (B1203133) is reversed-phase HPLC (RP-HPLC).[1][2][3] This technique is particularly well-suited for the analysis of lignans and their metabolites in biological matrices.[1][2] Octadecylsilica (C18) columns are very common, though octylsilica (C8) columns can be more suitable for more hydrophilic lignans.[1]

Q2: What are the typical sample preparation steps for Lignan J1 analysis from plant material?

A2: Sample preparation is a critical step to ensure accurate quantification and protect the HPLC column.[4][5] A general workflow includes drying the plant material (freeze-drying is often preferred to prevent degradation), grinding it into a fine powder, and then performing an extraction.[2] Sequential extraction, first with a non-polar solvent to remove lipids and then with a more polar solvent like ethanol, methanol, or acetone, is often recommended.[1][5] For lignan glycosides, hydrolysis (acid, alkaline, or enzymatic) may be necessary to free the aglycones before analysis.[1][2] Finally, the extract should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove particulates.[4][6]

Q3: My this compound peak is showing significant tailing. What are the common causes?

A3: Peak tailing is a common issue where the peak is asymmetrical with a drawn-out trailing edge.[7][8] The primary cause is often secondary interactions between the analyte and the stationary phase.[9] For silica-based columns, this can happen when basic compounds interact with acidic residual silanol (B1196071) groups on the silica (B1680970) surface.[8][9][10] Other potential causes include column overload, a void in the column packing, or a partially blocked inlet frit.[9][11]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: Poor resolution can be caused by several factors related to the column, mobile phase, or general instrumentation.[12] To improve resolution, you can optimize the mobile phase composition (e.g., by adjusting the solvent ratio in a gradient elution), select a different column with higher efficiency (e.g., smaller particle size), or adjust the pH of the mobile phase.[9][12] Method development issues, such as an unoptimized gradient or flow rate, are also common culprits.[12]

Troubleshooting Guides

Guide 1: Peak Shape Problems (Tailing, Fronting, Splitting)

Q: My this compound peak is tailing. How can I fix it? A: Peak tailing can compromise quantification accuracy.[8] Here are steps to troubleshoot this issue:

  • Check Mobile Phase pH: If this compound has basic functional groups, it can interact with acidic silanol groups on the column.[9][10] Try operating at a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of silanols. For acidic compounds, the mobile phase pH should be at least 2 units below the compound's pKa.[11]

  • Use a Modern, End-Capped Column: Newer, high-purity silica columns are better end-capped, which means there are fewer free silanol groups available for secondary interactions.[8][13]

  • Reduce Sample Concentration: Overloading the column is a frequent cause of peak shape distortion.[7][11] Try diluting your sample or injecting a smaller volume.

  • Inspect the Column: A void at the column inlet or a blocked frit can cause peak tailing.[9] This can be checked by disconnecting the column, reversing it, and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[14]

Q: My this compound peak is split or appears as a doublet. What should I do? A: Peak splitting can arise from several issues during sample introduction or separation.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve your sample in the initial mobile phase.[11]

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit, leading to uneven flow and split peaks. Filter all samples and mobile phases.[14]

  • Column Void/Contamination: A void or "channel" in the column packing material can create multiple paths for the analyte, resulting in a split peak.[14] This often requires column replacement.

Guide 2: Retention Time Instability

Q: The retention time for this compound is drifting or shifting between runs. What is causing this? A: Unstable retention times are a critical issue for both identification and quantification.[14]

  • Mobile Phase Composition: Even minor changes in the mobile phase composition, pH, or buffer concentration can cause significant shifts.[14][15] Prepare fresh mobile phases daily, ensure accurate mixing, and thoroughly degas them.[6][14]

  • Column Temperature: Temperature fluctuations can affect analyte retention.[14][16] Using a thermostatted column compartment is essential for reproducible results.[6][16]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6][15] Insufficient equilibration is a common cause of drift at the beginning of a sequence.

  • Flow Rate Inconsistency: Leaks in the system or worn pump seals can lead to an unstable flow rate, which directly impacts retention times.[14][16][17] Check the system for any visible leaks and monitor pressure stability.[15][17]

Troubleshooting Flowchart for Retention Time Shifts

G Troubleshooting Retention Time Shifts start Retention Time (RT) Shift Observed check_t0 Is the unretained peak (t0) also shifting? start->check_t0 t0_shift Yes, t0 is shifting check_t0->t0_shift Yes t0_stable No, t0 is stable check_t0->t0_stable No physical_issue Indicates a physical/system issue. Check for: - Leaks - Incorrect flow rate - Worn pump seals - Air bubbles in pump t0_shift->physical_issue chemical_issue Indicates a chemical/chromatographic issue. Check for: - Mobile phase composition/pH - Column temperature - Insufficient equilibration - Column degradation t0_stable->chemical_issue resolve_physical Tighten fittings, check pump, degas mobile phase. physical_issue->resolve_physical resolve_chemical Prepare fresh mobile phase, allow for proper equilibration, check column performance. chemical_issue->resolve_chemical

Caption: A logical workflow for diagnosing the root cause of retention time shifts.

Guide 3: Baseline and Sensitivity Issues

Q: My baseline is noisy or drifting, making it difficult to integrate the this compound peak. A: A stable baseline is crucial for accurate quantification, especially at low concentrations.

  • Baseline Noise: This can be caused by air bubbles in the system, a contaminated detector cell, or an unstable detector lamp.[6] Thoroughly degas the mobile phase and flush the system to remove bubbles.[6]

  • Baseline Drift: Drift is often due to changes in mobile phase composition (especially during gradient elution), temperature fluctuations, or a column that is not fully equilibrated.[6]

  • Ghost Peaks: These are unexpected peaks that can appear in a blank run. They are often caused by contaminants from a previous injection that are eluting, or impurities in the mobile phase or sample preparation materials.[14] Running a blank gradient can help identify the source.

Experimental Protocols & Data

Example Experimental Protocol: this compound Quantification

This protocol is a generalized example based on common methods for lignan analysis.[1][18][19]

1. Sample Preparation (from Plant Material)

  • Freeze-dry the plant material and grind it to a fine powder (e.g., 40-mesh).

  • Accurately weigh approximately 1.0 g of the powder into a centrifuge tube.

  • Add 10 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet one more time.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of mobile phase.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.[20]

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient might run from 10% B to 80% B over 25 minutes.[1]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (a common wavelength for lignans).[1][19]

  • Injection Volume: 10 µL.[20]

3. Calibration Curve

  • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

  • Perform serial dilutions to create calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[20]

  • Inject each standard in triplicate and plot the average peak area against the concentration.

  • Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.[20]

Experimental Workflow Diagram

G This compound Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Plant Material (Dry, Grind, Extract) filter_sample Filter Extract (0.22 µm) sample_prep->filter_sample inject_sample Inject Samples filter_sample->inject_sample std_prep Prepare this compound Calibration Standards inject_std Inject Standards run_hplc Run HPLC Method (C18 Column, Gradient Elution) inject_std->run_hplc inject_sample->run_hplc gen_curve Generate Calibration Curve (Peak Area vs. Concentration) run_hplc->gen_curve quantify Quantify this compound in Samples run_hplc->quantify gen_curve->quantify

Caption: A typical experimental workflow for the quantification of this compound.

Quantitative Data Tables

Table 1: HPLC Method Validation Parameters (Illustrative Example)

This table presents typical validation results for an HPLC method used to quantify lignans, demonstrating the performance characteristics of a well-developed assay.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 2.5%
Accuracy (Recovery)97.0% - 103.0%
Data presented are hypothetical but representative of typical values found in validated HPLC methods for flavonoids and related compounds.[20]

Table 2: Effect of Mobile Phase Composition on Retention Time (tʀ) of Lignans

This table illustrates how changing the percentage of the organic solvent (Acetonitrile) in the mobile phase affects the retention time of different lignans. Increasing the organic content decreases retention time in reversed-phase chromatography.

Lignan Standardtʀ at 30% Acetonitrile (min)tʀ at 40% Acetonitrile (min)tʀ at 50% Acetonitrile (min)
Secoisolariciresinol12.58.25.1
Matairesinol14.89.96.3
Lariciresinol13.18.95.6
Pinoresinol16.211.57.8
Retention times are illustrative, based on the general elution behavior of lignans in RP-HPLC.[21]

This compound and Cellular Signaling

Lignans are known for their diverse biological activities, which are often mediated through interaction with cellular signaling pathways. While the specific pathway for "this compound" is not defined, many lignans are studied for their potential to modulate pathways involved in inflammation, cell proliferation, and apoptosis, which are critical in drug development for cancer and inflammatory diseases.

Hypothetical Signaling Pathway Modulated by this compound

G Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LignanJ1 This compound Receptor Growth Factor Receptor LignanJ1->Receptor Inhibition NFkB_Pathway IKK Complex LignanJ1->NFkB_Pathway Inhibition MAPK_Pathway MAPK Cascade (e.g., ERK, JNK) Receptor->MAPK_Pathway AP1 AP-1 MAPK_Pathway->AP1 IkB IκB NFkB_Pathway->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression NFkB_nuc->Gene_Expression

References

overcoming Lignan J1 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lignan (B3055560) J1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of Lignan J1 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a dry powder at -20°C for long-term storage.

  • In Solution: For long-term storage of stock solutions, it is recommended to store them at -80°C. For short-term use, -20°C is acceptable. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line.

Q3: My this compound solution has changed color. Is it degraded?

A3: A change in the color of your this compound solution can be an indicator of degradation, possibly due to oxidation or other chemical reactions. It is recommended to prepare fresh solutions if you observe any changes in appearance. You can also assess the purity of the solution using analytical techniques like HPLC.

Q4: I am observing unexpected results in my experiments with this compound. Could degradation be the cause?

A4: Yes, degradation of this compound can lead to a loss of biological activity or the emergence of unexpected effects due to the presence of degradation products. If you suspect degradation, it is advisable to use a fresh, properly stored sample of this compound to confirm your results.

Q5: What are the primary factors that can cause this compound degradation?

A5: Based on the chemical structure of lignans, the primary factors that can lead to the degradation of this compound include:

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation.

  • Hydrolysis: Ester or ether linkages, if present in the specific lignan structure, can be susceptible to hydrolysis under acidic or basic conditions.

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • pH: Extreme pH conditions can promote hydrolysis and other degradation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.- Verify that powdered this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term) and protected from light. - Ensure that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.
Precipitate formation in the stock solution. Poor solubility or degradation.- Confirm the appropriate solvent is being used for dissolution. - Gently warm the solution or use sonication to aid dissolution. If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.- Review the storage and handling procedures of the this compound sample. - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • pH meter

  • Incubators/water baths at various temperatures

  • Light chamber (optional)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:

    • Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose an aliquot to light (e.g., in a light chamber or near a window) while keeping a control aliquot in the dark.

    • pH: Adjust the pH of aliquots to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • Develop an appropriate HPLC method for the separation of this compound from potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the samples from each stress condition and time point.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining compared to the initial time point (T=0).

    • Observe the appearance of any new peaks, which may correspond to degradation products.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from a stability study as described in Protocol 1.

Condition Time (hours) This compound Remaining (%) Number of Degradation Peaks
Control (-20°C, dark) 01000
24
48
72
4°C, dark 24
48
72
25°C, dark 24
48
72
40°C, dark 24
48
72
25°C, light 24
48
72
pH 3 24
48
72
pH 9 24
48
72

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure, which includes phenolic hydroxyl groups and a lactone ring, making it susceptible to oxidation and hydrolysis.

Lignan_J1_Degradation Lignan_J1 This compound Oxidation_Products Oxidation Products (e.g., Quinones) Lignan_J1->Oxidation_Products Oxidative Stress (O₂, light, metal ions) Hydrolysis_Product Hydrolysis Product (Ring-opened) Lignan_J1->Hydrolysis_Product Hydrolysis (Acidic or Basic pH)

Potential Degradation Pathways for this compound
Experimental Workflow for this compound Stability Testing

This diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Temp Temperature Variation (4°C, 25°C, 40°C) Prep_Stock->Temp Light Light Exposure Prep_Stock->Light pH pH Variation (Acidic, Neutral, Basic) Prep_Stock->pH HPLC HPLC Analysis at Different Time Points Temp->HPLC Light->HPLC pH->HPLC Quantify Quantify this compound and Degradation Products HPLC->Quantify Assess Assess Stability Quantify->Assess

Workflow for this compound Stability Assessment

minimizing interference of Lignan J1 in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

    --

      --

        --

          -- -DE.

            -I found no specific information about a lignan (B3055560) named "J1" in the initial search results. The search results provided general information about lignans (B1203133), their biological activities, and their potential as Pan-Assay Interference Compounds (PAINS). I will need to broaden my search to look for information on lignans that might be referred to as J1 or have similar properties that would cause interference in bioassays. I will also search for general troubleshooting guides for interference caused by polyphenolic compounds like lignans. I will proceed with the original plan, but I will adapt the content to be about lignans in general, with a focus on the types of interference they might cause and how to mitigate them, drawing on the information about PAINS. If I find any specific information about "Lignan J1" in subsequent steps, I will incorporate it.

            Step 2: Formulate Troubleshooting Guides and FAQs

            Based on the information gathered about lignans and PAINS, I will create a series of questions and answers. These will address common problems researchers might face, such as unexpected results, poor reproducibility, and false positives when working with lignan compounds.

            FAQs:

            • What are lignans and why do they interfere with bioassays?

              • Lignans are a class of polyphenolic compounds found in plants. Their chemical structure, often containing catechol or other reactive moieties, can lead to non-specific interactions in bioassays. This can result in false positive or false negative results.

            • What are Pan-Assay Interference Compounds (PAINS)?

              • PAINS are chemical compounds that frequently cause false-positive results in high-throughput screening assays. They tend to interact non-specifically with multiple biological targets. Many natural products, including some lignans, can be classified as PAINS.

            • What are the common mechanisms of lignan interference?

              • Common mechanisms include compound aggregation, redox activity, metal chelation, and non-specific protein reactivity. Some lignans can also interfere with fluorescence-based assays.

            Troubleshooting Guide:

            • Problem: High hit rate or inconsistent results in a primary screen.

              • Possible Cause: Your lignan may be acting as a PAIN.

              • Solution:

                • Check for PAINS substructures: Use computational filters to identify if your lignan possesses substructures commonly associated with PAINS.

                • Perform control experiments: Include assays to detect aggregation, redox activity, and other interference mechanisms.

                • Use orthogonal assays: Confirm hits using a different assay format that is less susceptible to the suspected mode of interference.

            • Problem: Loss of activity upon compound purificati[1][2][3]on or modification.

              • Possible Cause: The initial activity may have been due to an impurity or a non-specific interactio[4][5]n of the original compound.

              • Solution:

                • Re-purify the compound: Ensure the purity of your lignan sample.

                • Characterize the compound thoroughly: Use techniques like NMR and mass spectrometry to confi[4][6]rm the structure and purity.

                • Test analogues: Synthesize a[4]nd test analogues of the lignan to understand the structure-activity relati[7]onship and rule out non-specific effects.

            • Problem: Assay signal is unstable or time-dependent.

              • Possible Cause: The lignan may be unstable under the assay conditions or m[5][8]ay be forming aggregates over time.

              • Solution: [9][10] 1. Assess compound stability: Use techniques like HPLC to determine the stability of the lignan in the assay buffer over the course of the experiment. 2. Include detergents: Adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can help prevent compound aggregation.

            Step 3: Organize Quantitative Data into Tables

            I will now search for any quantitative data on lignan interference and present it in tables. Since specific data for "this compound" is not available, I will create a representative table based on common interference mechanisms of polyphenolic compounds.

            Step 4:[11] Search for Detailed Experimental Protocols

            I will search for detailed protocols for experiments that can be used to identify and mitigate interference from lignans. These will include protocols for aggregation assays, redox interference assays, and the use of orthogonal assays.

            Step 5: Create Graphviz Diagrams

            I will now create Graphviz diagrams to illustrate the concepts discussed. This will include a diagram showing the potential pathways of lignan interference, a workflow for troubleshooting interference, and a diagram illustrating the concept of an orthogonal assay.

            Step 6: Compile the Technical Support Center

            Finally, I will bring all the elements together to create the complete technical support center page. This will include the FAQs, troubleshooting guides, data tables, experimental protocols, and the Graphviz diagrams with their captions, all formatted according to the user's specifications. The final output will be a comprehensive resource for researchers working with lignans and facing challenges with bioassay interference.I have completed the initial Google search and found no specific information [11][12]about a lignan designated as "J1". The search results did, however, provide a wealth of information regarding lignans in general, their biological activities, and a significant body of literature on Pan-Assay Interference Compounds (PAINS), a category into which many natural products, including lignans, can fall. The key takeaway is that lignans, as polyphenolic compounds, are prone to several types of assay interference, such as aggregation, redox cycling, and non-specific protein binding.

            Given the lack of specific information on "this compound," I will proceed by creating a technical support center focused on the broader issue of minimizing interference from lignans in bioassays, leveraging the information on PAINS. This will be more valuable to the target audience of researchers who are likely working with a variety of lignan compounds.

            The plan remains largely the same, but with a shift in focus from a specific, non-existent "this compound" to the general class of lignans and their potential for assay interference. The subsequent steps will be executed as planned, with this broader perspective.

            Technical Support Center: Minimizing Lignan Interference in Bioassays

            This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with lignans in bioassays. Lignans, a class of polyphenolic compounds derived from plants, are known for their diverse biological activities but can also present significant challenges in in vitro assays due to their potential for non-specific interactions.

            Frequently Asked Questions (FAQs)

            Q1: What are lignans and why are they prone to causing interference in bioassays?

            A1: Lignans are a large group of naturally occurring polyphenolic compounds found in a wide variety of plants. Their inherent chemical structures, which often include catechol, phenol, and other reactive functional groups, can lead to a variety of non-specific interactions within a bioassay. These interactions can include protein aggregation, redox cycling, metal chelation, and covalent modification of proteins, often leading to false-positive or inconsistent results.

            Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to lignans?

            A2: Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in numerous, unrelated bioassays through non-specific mechanisms. Rather than interacting with a specific biological target, PAINS often interfere with the assay technology itself. Many natural products, including certain lignans, contain substructures that are flagged as PAINS. It is crucial to identify if a lignan of interest falls into this category early in the research process to avoid pursuing misleading results.

            Q3: What are the most common mechanisms of interference observed with lignans?

            A3: The most common interference mechanisms for lignans and other polyphenolic compounds include:

            • Compound Aggregation: At certain concentrations, lignans can form a[1][2][3]ggregates that non-specifically inhibit enzymes or disrupt cell membranes.

            • Redox Activity: The phenolic nature of many lignans makes them susceptible to oxidation, which can generate reactive oxygen species (ROS) like hydrogen per[1][2][3]oxide. This can interfere with assays that are sensitive to the redox state of the environment.

            • Metal Chelation: Some lignans can chelate metal ions that may be essential for[4][5] enzyme function or for the stability of assay reagents, leading to apparent inhibition.

            • Fluorescence Interference: Lignans with intrinsic fluorescent properties can interf[5][8]ere with fluorescence-based assays by quenching the signal or by producing a signal that overlaps with the assay's fluorophore.

            • Non-specific Protein Reactivity: Certain functional groups present in lignans can react covalently and non[4][6]-specifically with proteins, leading to their denaturation or inactivation.

            Troubleshooting Guides
            Problem 1: High Rate of False Positives in a High-Throughput Screen (HTS)

            Possible Cause: Your [7]lignan may be acting as a PAIN or an aggregator.

            Troubleshooting Workflow:

            Start High Hit Rate in HTS Check_PAINS Check for PAINS Substructures (e.g., using online filters) Start->Check_PAINS Aggregation_Assay Perform Aggregation Assay (e.g., DLS or counter-screen with detergent) Check_PAINS->Aggregation_Assay PAINS alert Orthogonal_Assay Confirm with Orthogonal Assay (different detection method) Check_PAINS->Orthogonal_Assay No PAINS alert Aggregation_Assay->Orthogonal_Assay No aggregation Result_False False Positive Aggregation_Assay->Result_False Aggregation observed Result_True True Hit Orthogonal_Assay->Result_True Activity confirmed Orthogonal_Assay->Result_False Activity not confirmed

            Caption: Workflow for troubleshooting a high hit rate in HTS.

            Detailed Steps:

            • PAINS Substructure Analysis: Utilize computational tools and filters to check if your lignan contains substructures known to cause pan-assay interference.

            • Aggregation Counter-Screen: Run your assay in the presence and absence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency in the presence of the detergent suggests aggregation-based activity.

            • Orthogonal Assay Confirmation: Validate your findings using a secondary assay that employs a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free or luminescence-based method). True hits should exhibit consistent activity across different platforms.

            Problem 2: Assay Results are Not Reproducible

            Possible Cause: The lignan may be unstable in the assay buffer or sensitive to redox conditions.

            Troubleshooting Workflow:

            Start Irreproducible Results Check_Stability Assess Compound Stability (e.g., HPLC-UV over time) Start->Check_Stability Redox_Assay Perform Redox Interference Assay (e.g., with/without DTT) Check_Stability->Redox_Assay Compound is stable Optimize_Buffer Optimize Assay Buffer (e.g., add antioxidants, adjust pH) Check_Stability->Optimize_Buffer Compound is unstable Redox_Assay->Optimize_Buffer Redox interference detected Result_Reproducible Reproducible Data Redox_Assay->Result_Reproducible No redox interference Optimize_Buffer->Result_Reproducible Optimization successful Result_Discard Consider Compound Unsuitable Optimize_Buffer->Result_Discard Optimization fails

            Caption: Workflow for addressing irreproducible assay results.

            Detailed Steps:

            • Compound Stability Assessment: Incubate the lignan in your assay buffer for the duration of the experiment and analyze its integrity at different time points using a suitable analytical method like HPLC.

            • Redox Interference Check: Include a reducing agent, such as dithiothreitol (B142953) (DTT), in your assay. A significant shift in the IC50 value may indicate that your lignan is a redox-active compound.

            • Buffer Optimization: If instability or redox activity is detected, consider modifying the assay buffer. This could involve adjusting the pH or adding antioxidants or scavenging agents.

            Data on Lignan Interference

            The following table summarizes potential interference mechanisms for lignans and the expected outcomes of relevant control experiments.

            Interference MechanismControl ExperimentExpected Outcome for InterferenceReference
            Aggregation Assay with 0.01% Triton X-100>10-fold increase in IC50
            Redox Cycling Assay with 1 mM DTT>5-fold increase in IC50
            Metal Chelation Addition of excess metal cofactor (e.g., ZnCl2, MgCl2)Restoration of enzyme activity
            Fluorescence Pre-read of assay plate after compound additionHigh background signal in compound wells
            Experimental Protocols
            Protocol 1: Detergent-Based Counter-Screen for Aggregation
            • Prepare Buffers: Create two sets of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.

            • Compound Dilution: Prepare serial dilutions of your lignan in both the detergent-free and detergent-containing buffers.

            • Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.

            • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

            Protocol 2: DTT-Based Assay for Redox Interference
            • Prepare Reagents: Prepare your standard assay components. Create a stock solution of DTT in your assay buffer.

            • Assay Setup: Set up your assay with two conditions: one with your standard buffer and another where the buffer is supplemented with a final concentration of 1 mM DTT.

            • Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.

            • Data Analysis: Compa[12]re the dose-response curves. A significant loss of potency (increased IC5[11]0) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.

            Signali[8]ng Pathway Interference

            cluster_interference Non-Specific Interference Mechanisms cluster_pathways Apparent Downstream Effects Lignan Promiscuous Lignan Aggregation Aggregation Lignan->Aggregation Redox Redox Cycling Lignan->Redox Chelation Metal Chelation Lignan->Chelation Nrf2 Nrf2 Pathway Aggregation->Nrf2 Inhibition of upstream kinase NFkB NF-κB Pathway Redox->NFkB ROS generation MAPK MAPK Pathway Chelation->MAPK Inactivation of metalloproteinase

            Caption: Potential pathways of non-specific assay interference by a promiscuous lignan.

            References

            Technical Support Center: Chemical Synthesis of Lignan J1

            Author: BenchChem Technical Support Team. Date: December 2025

            Troubleshooting Guide

            This guide provides solutions to common problems encountered during the chemical synthesis of Lignan (B3055560) J1 and related compounds.

            Problem ID Issue Potential Cause(s) Suggested Solution(s)
            LJ1-TS-001 Low overall yield in multi-step synthesis Cumulative loss at each synthetic step. Inefficient key reactions (e.g., coupling, cyclization). Product decomposition during purification.Analyze each step individually to identify stages with significant yield loss. Optimize critical reactions for temperature, concentration, and catalyst loading.[1] Employ milder purification techniques or reduce purification steps where possible.
            LJ1-TS-002 Poor stereoselectivity in key reactions Incorrect choice of chiral auxiliary or catalyst. Non-optimal reaction temperature or solvent. Steric hindrance in the substrate.Screen a variety of chiral catalysts or auxiliaries.[2] Adjust the reaction temperature; lower temperatures often favor higher stereoselectivity. Modify the substrate or protecting groups to reduce steric hindrance.
            LJ1-TS-003 Failure of oxidative coupling reaction Inappropriate choice of oxidant. Sub-optimal reaction concentration. Temperature too high or too low.Test different oxidants (e.g., hypervalent iodine reagents, enzymatic catalysts).[2] Adjust the substrate concentration; bimolecular coupling is often favored at higher concentrations.[1] Optimize the reaction temperature to balance reaction rate and side product formation.[1]
            LJ1-TS-004 Incomplete cyclization to form the lignan core Unfavorable conformation of the precursor. Competing side reactions (e.g., elimination). Insufficient activation of the reacting groups.Modify the precursor to favor the necessary conformation for cyclization. Use reaction conditions that minimize side reactions (e.g., non-coordinating solvents). Ensure complete activation of functional groups involved in the cyclization.
            LJ1-TS-005 Difficulty in removing protecting groups Protecting group is too stable under the planned deprotection conditions. The substrate is sensitive to the deprotection reagents.Select a protecting group that can be removed under milder, specific conditions (orthogonal strategy).[3][4] Screen different deprotection reagents and conditions on a small scale. Protect sensitive functional groups that might interfere with deprotection.

            Frequently Asked Questions (FAQs)

            Q1: What are the most critical steps to optimize for improving the overall yield in a typical lignan synthesis?

            A1: The most critical steps that often lead to significant yield reduction in multi-step lignan synthesis are oxidative coupling reactions, which form the core structure, and stereoselective reactions that establish the correct 3D geometry.[1] Cyclization reactions to form ring structures can also be inefficient.[1] It is advisable to focus optimization efforts on these key transformations.

            Q2: How can I control the stereochemistry at multiple chiral centers during the synthesis?

            A2: Achieving the desired stereochemistry is a common challenge. Strategies include using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and asymmetric catalysis with chiral catalysts.[2] The choice of reagents and reaction conditions, such as the use of specific Lewis acids, can also influence the stereochemical outcome.[5]

            Q3: My oxidative coupling reaction is producing a mixture of undesired side products. What can I do?

            A3: Oxidative coupling reactions are notoriously sensitive to reaction conditions.[1] To minimize side products, it is crucial to carefully control the choice of oxidant, solvent, reaction concentration, and temperature.[1] High dilution can sometimes favor intramolecular coupling over intermolecular polymerization. The slow addition of the oxidant can also help to maintain a low concentration of reactive intermediates, reducing side reactions.

            Q4: What are the best practices for selecting and using protecting groups in a complex synthesis like that of a lignan?

            A4: The ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions of subsequent steps, and should not introduce additional complications like new stereocenters.[6] An "orthogonal" protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups.[3] This allows for selective deprotection at various stages of the synthesis.

            Experimental Protocols

            General Protocol for a Stereoselective Aldol (B89426) Reaction

            This protocol describes a general procedure for a stereoselective aldol reaction, a common method for forming carbon-carbon bonds with stereochemical control in lignan synthesis.

            Materials:

            • Aldehyde (1.0 equiv)

            • Ketone or other enolate precursor (1.2 equiv)

            • Chiral catalyst (e.g., L-proline, 0.1 equiv)

            • Anhydrous solvent (e.g., DMSO, DMF)

            • Quenching solution (e.g., saturated aqueous NH4Cl)

            • Organic solvent for extraction (e.g., ethyl acetate)

            • Drying agent (e.g., anhydrous Na2SO4)

            Procedure:

            • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

            • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

            • In a separate flask, dissolve the chiral catalyst in the anhydrous solvent.

            • Add the ketone to the catalyst solution and stir for the time required to form the enamine intermediate.

            • Slowly add the enamine solution to the aldehyde solution via syringe or cannula.

            • Monitor the reaction progress by thin-layer chromatography (TLC).

            • Upon completion, quench the reaction by adding the quenching solution.

            • Extract the aqueous layer with the organic solvent for extraction (3x).

            • Combine the organic layers, wash with brine, and dry over the drying agent.

            • Filter and concentrate the solution under reduced pressure.

            • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.

            Visualizations

            experimental_workflow cluster_prep Preparation cluster_core Core Synthesis cluster_finish Finishing A Starting Material Preparation B Protecting Group Introduction A->B C Stereoselective Coupling B->C D Cyclization Reaction C->D E Deprotection D->E F Purification E->F G Characterization F->G troubleshooting_workflow start Low Yield or Impurity Detected check_sm Check Starting Materials (Purity, Stoichiometry) start->check_sm check_sm->start [ Purity Issue ] review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_sm->review_conditions [ Materials OK ] optimize_reagents Optimize Reagents (Catalyst, Solvent) review_conditions->optimize_reagents [ Conditions OK ] rerun Re-run Optimized Reaction review_conditions->rerun [ Optimize & Re-run ] analyze_side_products Analyze Side Products (NMR, MS) optimize_reagents->analyze_side_products [ Still Low Yield ] optimize_reagents->rerun [ Optimize & Re-run ] modify_workup Modify Workup/Purification analyze_side_products->modify_workup modify_workup->rerun

            References

            Technical Support Center: Scaling Up Lignan J1 Purification

            Author: BenchChem Technical Support Team. Date: December 2025

            This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the purification of Lignan (B3055560) J1.

            Frequently Asked Questions (FAQs)

            Q1: What are the primary challenges when scaling up Lignan J1 purification from a lab-scale to a preparative-scale process?

            A1: The main challenges include maintaining purification resolution, managing increased backpressure in chromatographic systems, ensuring the stability of this compound throughout the longer processing times, and achieving a consistent yield. When moving to larger columns and higher flow rates, parameters that were optimized on a small scale, such as linear velocity and column packing efficiency, must be carefully maintained to ensure reproducible results.[1]

            Q2: Which chromatographic technique is most suitable for the large-scale purification of this compound?

            A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative purification of this compound.[2][3][4] HSCCC is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, which minimizes the risk of irreversible adsorption of the target compound and allows for 100% sample recovery.[5] This makes it particularly well-suited for large-scale applications where yield and purity are critical.

            Q3: How can I ensure the stability of this compound during the scaled-up purification process?

            A3: this compound may be sensitive to heat, light, and pH changes. To ensure its stability, it is crucial to conduct forced degradation studies to understand its degradation profile. Based on these findings, implement control measures such as maintaining a controlled temperature, protecting the sample from light, and using appropriate buffers to maintain a stable pH throughout the purification workflow.

            Q4: What are the critical parameters to consider when scaling up a High-Speed Counter-Current Chromatography (HSCCC) method for this compound purification?

            A4: When scaling up an HSCCC method, the primary goal is to maintain the same resolution as the lab-scale separation. To achieve this, it is essential to keep the stationary phase retention (Sf) constant. This is influenced by the rotational speed of the centrifuge and the mobile phase flow rate. The sample loading can be proportionally increased with the column volume. It is also important to consider that higher flow rates in larger columns can lead to increased backpressure.

            Troubleshooting Guides

            This section provides solutions to common problems that may arise during the scaling up of this compound purification.

            Problem Potential Cause Recommended Solution
            Low Yield of this compound Incomplete extraction from the source material.- Optimize the extraction solvent. Aqueous ethanol (B145695) (70-100%) is often effective for lignans. - Increase the extraction time or moderately raise the temperature, while monitoring for any degradation of this compound. - Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
            Degradation of this compound during processing.- Conduct stability studies to identify conditions that may degrade the compound. - Control process parameters by maintaining a controlled temperature, protecting the sample from light, and using buffers to maintain a stable pH.
            Loss during chromatographic steps.- In HSCCC, ensure proper phase system selection to avoid the compound partitioning unfavorably. - For other liquid chromatography techniques, test different column chemistries (e.g., C18, silica) and solvent gradients to optimize separation and recovery.[1]
            Poor Purity of Final Product Co-elution of impurities.- Optimize the HSCCC two-phase solvent system to improve the separation factor between this compound and impurities. - Employ orthogonal chromatographic techniques, such as combining normal-phase and reversed-phase chromatography, for further polishing steps.
            Presence of process-related impurities.- Use high-purity solvents and reagents (HPLC or pharmaceutical grade). - Implement rigorous washing steps to remove any process-related impurities before eluting the final product.
            Difficulty in Scaling Up HSCCC Non-linear scaling of separation.- Maintain a constant stationary phase retention (Sf) between the lab-scale and preparative-scale systems by adjusting the rotational speed and flow rate.
            Increased backpressure in the larger column.- Ensure the larger HSCCC column is not operated at a flow rate that exceeds its pressure limit. - Optimize the mobile phase viscosity to reduce backpressure.
            Emulsification of the two-phase solvent system.- Degas the solvents before use. - Adjust the composition of the two-phase solvent system to reduce its tendency to emulsify.

            Experimental Protocols

            Lab-Scale Purification of this compound using HSCCC

            This protocol is based on the successful preparative isolation of this compound from Justicia procumbens.[2][3][4]

            1. Preparation of Two-Phase Solvent System and Sample Solution:

            • A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a ratio of (2.5:1:2.5:1, v/v/v/v) is recommended for the purification of this compound.[2][3][4]

            • Thoroughly mix the solvents in a separation funnel at room temperature and allow the phases to separate.

            • The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.[2][3][4]

            • Prepare the sample solution by dissolving the crude extract containing this compound in a mixture of equal volumes of the upper and lower phases.[3]

            2. HSCCC Operation:

            • Fill the HSCCC column with the stationary phase (upper phase).

            • Set the rotation speed (e.g., 1000 rpm).[2][4]

            • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 3.0 mL/min).[2][4]

            • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

            • Monitor the effluent using a UV detector at 254 nm.[2][4]

            • Collect fractions and analyze them by HPLC to determine the purity of this compound.

            Scaled-Up Purification of this compound using Preparative HSCCC

            This protocol provides a hypothetical scaled-up procedure based on established principles of HSCCC scale-up.

            1. Scale-Up Parameter Calculation:

            • Column Volume: Determine the volume of the preparative HSCCC column (e.g., 1000 mL) and calculate the volume scale-up factor from the lab-scale column (e.g., a 100 mL lab-scale column would have a scale-up factor of 10).

            • Sample Load: Increase the sample load proportionally to the column volume scale-up factor.

            • Flow Rate: To maintain a similar separation time, the flow rate should be increased. A common approach is to maintain the same linear velocity of the mobile phase. However, a simpler starting point is to scale the flow rate proportionally to the column volume, while carefully monitoring backpressure.

            • Rotational Speed: The rotational speed may need to be adjusted in the larger column to maintain the same stationary phase retention (Sf). This often requires some empirical optimization.

            2. Preparative HSCCC Operation:

            • Use the same two-phase solvent system as the lab-scale method.

            • Fill the preparative HSCCC column with the stationary phase.

            • Set the optimized rotational speed for the larger column.

            • Pump the mobile phase at the calculated scaled-up flow rate, ensuring the backpressure remains within the system's limits.

            • Inject the scaled-up sample load.

            • Monitor the effluent with a UV detector and collect fractions.

            • Analyze the fractions by HPLC to confirm the purity of this compound.

            Data Presentation

            Table 1: Lab-Scale vs. Predicted Scaled-Up HSCCC Parameters for this compound Purification
            ParameterLab-ScalePredicted Preparative-Scale
            Column Volume 100 mL1000 mL
            Sample Loading 300 mg crude extract3000 mg (3 g) crude extract
            Mobile Phase Flow Rate 3.0 mL/min30.0 mL/min
            Rotational Speed 1000 rpm800 - 1000 rpm (to be optimized)
            Expected Yield of this compound ~2.5 mg~25 mg
            Purity >95%>95%
            Table 2: HPLC Purity Analysis of this compound Fractions
            Fraction NumberRetention Time (min)Peak Area (%)Purity
            F110.598.2>98%
            F210.699.1>99%
            F310.598.5>98%

            Visualization of Key Processes and Pathways

            Experimental Workflow for Scaling Up this compound Purification

            G cluster_0 Lab-Scale Optimization cluster_1 Scale-Up cluster_2 Analysis & Final Product A Crude Extract Preparation B HSCCC Method Development (Solvent System Selection) A->B C Lab-Scale HSCCC Purification (e.g., 100 mL column) B->C D HPLC Purity Analysis C->D E Calculate Scale-Up Parameters (Sample Load, Flow Rate) D->E F Preparative HSCCC Purification (e.g., 1000 mL column) E->F G Fraction Collection F->G H HPLC Purity Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Solvent Evaporation & Drying I->J K Pure this compound J->K

            Caption: Workflow for scaling up this compound purification.

            Troubleshooting Logic for Low this compound Purity

            G Start Low Purity of this compound Detected Q1 Are there co-eluting peaks in the HPLC chromatogram? Start->Q1 A1_Yes Optimize HSCCC Solvent System (Increase separation factor) Q1->A1_Yes Yes A1_No Check for process-related impurities Q1->A1_No No End Achieve >95% Purity A1_Yes->End Q2 Were high-purity solvents used? A1_No->Q2 A2_Yes Investigate potential leachables from equipment Q2->A2_Yes Yes A2_No Use HPLC or pharmaceutical grade solvents Q2->A2_No No A2_Yes->End A2_No->End

            Caption: Troubleshooting decision tree for low purity.

            General Antioxidant and Anti-inflammatory Signaling Pathways of Lignans

            Disclaimer: The following diagram illustrates the general signaling pathways modulated by the lignan class of compounds. The specific mechanism of action for this compound may vary and requires further investigation.

            G cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 LPS LPS, Cytokines IKK IKK LPS->IKK Lignan Lignans (e.g., this compound) Lignan->ROS scavenges Keap1 Keap1 Lignan->Keap1 inhibits Lignan->IKK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 releases Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases

            Caption: General signaling pathways modulated by lignans.

            References

            Technical Support Center: Overcoming Low Yields of Lignan J1 from Natural Sources

            Author: BenchChem Technical Support Team. Date: December 2025

            Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lignan (B3055560) J1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields of Lignan J1 from its natural sources, primarily Justicia procumbens and Leonurus sibiricus.

            Frequently Asked Questions (FAQs)

            Q1: What are the primary reasons for low this compound yield during extraction?

            A1: Low yields of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

            • Suboptimal Plant Material: The concentration of lignans (B1203133) can vary significantly depending on the geographical origin, harvest time, and cultivation conditions of the plant material. One study on Justicia procumbens found that the concentration of justicidin B, a structurally related lignan, varied from 0.010 to 0.269 mg/g dry weight depending on the geographical source.[1]

            • Inefficient Extraction Method: The choice of extraction technique and solvent is critical. Traditional methods like maceration may not be as effective as modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

            • Chemical Degradation: Lignans can be sensitive to heat, light, and pH. Improper handling and extraction conditions can lead to the degradation of this compound.

            • Inadequate Purification: Significant loss of the target compound can occur during purification if the chromatographic methods are not optimized.

            Q2: Which extraction method is recommended for maximizing this compound yield?

            A2: While several methods can be employed, ultrasound-assisted extraction (UAE) offers a good balance of efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods. For lignans in general, UAE has been shown to be more efficient than conventional maceration. The use of green solvents in combination with UAE is also a promising approach.[2][3]

            Q3: Can plant cell culture be a viable alternative to extraction from whole plants?

            A3: Yes, plant cell and hairy root cultures are promising alternatives for the production of lignans, offering a controlled and sustainable supply. For instance, hairy root cultures of Linum species have been shown to produce significant amounts of justicidin B, a lignan structurally similar to this compound.[4] Elicitation with substances like methyl jasmonate can further boost production.[4]

            Q4: Is chemical synthesis a feasible option for obtaining this compound?

            A4: Total synthesis of complex lignans is possible and provides a route to pure compounds, bypassing the complexities of natural product extraction. While a specific synthesis for this compound is not widely published, a general and flexible strategy for the synthesis of the closely related justicidin B has been developed.[3][5] This approach could likely be adapted for this compound.

            Troubleshooting Guides

            Problem 1: Low Yield of Crude this compound Extract

            This section provides a systematic approach to troubleshooting low yields during the initial extraction phase.

            Experimental Workflow for Lignan Extraction

            ExtractionWorkflow PlantMaterial Plant Material (Justicia procumbens) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract

            Caption: A generalized workflow for the extraction of this compound from plant material.

            Troubleshooting Steps:

            Potential Cause Recommended Solution Rationale
            Poor Quality Plant Material Source authenticated, high-quality plant material. If possible, analyze a small sample for lignan content before large-scale extraction.Lignan content varies based on genetics, geography, and harvest conditions.[1]
            Inefficient Grinding Ensure the plant material is ground to a fine, consistent powder.Smaller particle size increases the surface area for solvent penetration, improving extraction efficiency.
            Suboptimal Solvent Choice For furofuran lignans like this compound, ethanol (B145695) or methanol, often in aqueous solutions (70-80%), are effective. Experiment with different polarities.The polarity of the solvent must be matched to the target compound to ensure efficient solubilization.
            Incorrect Solid-to-Liquid Ratio A common ratio is 1:10 to 1:20 (g/mL). If the yield is low, try increasing the solvent volume.Insufficient solvent can lead to incomplete extraction of the target compound.
            Inadequate Extraction Time/Temperature For UAE, an extraction time of 30-60 minutes is often optimal. For other methods, longer times may be needed. Avoid excessively high temperatures to prevent degradation.Extraction is a time-dependent process, but prolonged exposure to high temperatures can degrade thermolabile compounds.

            Data Presentation: Comparison of Lignan Extraction Methods

            The following table summarizes the yields of justicidin B (a close structural analog of this compound) using different extraction methods from Linum species, providing a basis for comparison.

            Extraction Method Solvent Recovery of Justicidin B (mg/g DW) Purity (%) Reference
            Ultrasound-Assisted Extraction (UAE)Methyl ethyl ketone~6.79~80.01[6]
            Conventional MacerationMethanol~3.5~45[6]
            Conventional MacerationChloroform~6.5~75[6]
            Problem 2: Low Purity of this compound After Initial Extraction

            This section focuses on troubleshooting issues related to a high level of impurities in the crude extract.

            Logical Flow for Improving Extract Purity

            PurityWorkflow CrudeExtract Crude Extract Defatting Defatting with Hexane CrudeExtract->Defatting High lipid content? LiquidPartition Liquid-Liquid Partitioning CrudeExtract->LiquidPartition Low lipid content Defatting->LiquidPartition SPE Solid-Phase Extraction (SPE) LiquidPartition->SPE PurifiedFraction Purified Lignan Fraction SPE->PurifiedFraction

            Caption: Decision-making workflow for the preliminary purification of a crude lignan extract.

            Troubleshooting Steps:

            Potential Cause Recommended Solution Rationale
            Co-extraction of Lipids Perform a pre-extraction wash with a non-polar solvent like n-hexane.This will remove fats and waxes without significantly dissolving the more polar lignans.
            Co-extraction of Polar Impurities Use liquid-liquid partitioning. Partition the crude extract between an aqueous phase and an organic solvent of intermediate polarity (e.g., ethyl acetate).Lignans will preferentially move to the organic phase, leaving highly polar impurities in the aqueous phase.
            Complex Mixture of Compounds Employ solid-phase extraction (SPE) for preliminary cleanup.SPE can separate compounds based on their physical and chemical properties, providing a more refined fraction for further purification.
            Problem 3: Low Yield During Final Purification by Chromatography

            This section addresses challenges encountered during the final purification of this compound, focusing on a published High-Speed Counter-Current Chromatography (HSCCC) method.

            Experimental Protocol: HSCCC Purification of this compound from Justicia procumbens

            This protocol is based on a published method for the preparative isolation of this compound.[7][8]

            • Crude Extract Preparation:

              • Extract the dried, powdered plant material with ethanol.

              • Filter and evaporate the solvent to obtain the crude extract.

            • HSCCC System Preparation:

              • Solvent System A: n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)

              • Solvent System B: n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)

              • Prepare the two-phase systems by thoroughly mixing the solvents and allowing them to separate.

              • Fill the HSCCC column with the upper phase of solvent system A as the stationary phase.

            • HSCCC Separation:

              • Dissolve 300 mg of the crude extract in a 1:1 mixture of the upper and lower phases of solvent system A.

              • Inject the sample into the HSCCC system.

              • Begin the elution with the lower phase of solvent system A as the mobile phase at a flow rate of 3.0 mL/min.

              • After the elution of other lignans (like justicidin A and B), switch the mobile phase to the lower phase of solvent system B.

              • Monitor the effluent at 254 nm and collect the fractions corresponding to the this compound peak.

            • Yield and Purity:

              • From 300 mg of crude extract, a yield of 2.54 mg of this compound with a purity of over 95% can be expected.[7][8]

            Data Presentation: Yields of Lignans from Justicia procumbens using HSCCC

            Compound Yield from 300 mg Crude Extract (mg) Purity (%) Reference
            Justicidin B19.7>95%[7][8]
            Justicidin A9.86>95%[7][8]
            6'-hydroxyjusticidin C11.26>95%[7][8]
            This compound 2.54 >95% [7][8]

            Advanced Strategies for Overcoming Low Yield

            For researchers facing persistent low yields, alternative and advanced strategies may be necessary.

            Metabolic Engineering

            The biosynthesis of lignans begins with the phenylpropanoid pathway, leading to the formation of coniferyl alcohol.[4] Two molecules of coniferyl alcohol are then coupled to form pinoresinol (B1678388), a key precursor for many lignans. The pathway to justicidin B, a close relative of this compound, proceeds from pinoresinol.[1]

            Lignan Biosynthesis Pathway

            Biosynthesis Phenylalanine Phenylalanine ConiferylAlcohol Coniferyl Alcohol Phenylalanine->ConiferylAlcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol Dimerization JusticidinB Justicidin B Pinoresinol->JusticidinB Series of Enzymatic Steps LignanJ1 This compound JusticidinB->LignanJ1 Potential Modification

            Caption: A simplified diagram of the biosynthetic pathway leading to this compound.

            By manipulating the genes involved in this pathway, it is possible to increase the production of specific lignans. For example, down-regulating the expression of an enzyme that converts pinoresinol to other compounds can lead to the accumulation of pinoresinol, which can then be channeled towards the synthesis of the desired lignan.

            Total Chemical Synthesis

            A total synthesis approach offers an alternative to extraction from natural sources. A general strategy for the synthesis of justicidin B has been reported, which involves key steps such as an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization.[3][5] This methodology provides a framework that could be adapted for the synthesis of this compound.

            Synthetic Strategy for Arylnaphthalene Lignans

            Synthesis StartingMaterials Commercially Available Starting Materials SuzukiCoupling Aryl-Alkyl Suzuki Cross-Coupling StartingMaterials->SuzukiCoupling Cyclization Cation-Induced Cyclization SuzukiCoupling->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization TargetLignan This compound / Justicidin B Aromatization->TargetLignan

            Caption: A conceptual overview of a synthetic route to arylnaphthalene lignans like this compound.

            References

            Lignan J1 Stability: A Technical Support Resource

            Author: BenchChem Technical Support Team. Date: December 2025

            This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lignan (B3055560) J1 under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

            Frequently Asked Questions (FAQs)

            Q1: What is the general stability profile of Lignan J1 at different pH values?

            Q2: I am observing a rapid loss of this compound in my alkaline buffer system. What could be the cause?

            A2: Phenolic compounds, including many lignans, are susceptible to degradation in alkaline environments (pH > 8).[4] The hydroxyl groups on the phenyl rings can be deprotonated, making the molecule more prone to oxidation. If your experimental design permits, consider using a buffer system closer to neutral pH. If alkaline pH is necessary, it is advisable to prepare the this compound solution immediately before use and minimize its exposure time to the alkaline environment.

            Q3: Can I use acidic conditions to stop the degradation of this compound?

            A3: While this compound is generally more stable in acidic to neutral pH, strong acidic conditions can also lead to degradation, potentially through hydrolysis of certain functional groups.[3][5] The stability of this compound in acidic buffers should be experimentally verified for your specific conditions. For long-term storage, a slightly acidic buffer (e.g., pH 5-6) is likely preferable to a strongly acidic one.

            Q4: How should I prepare and store this compound stock solutions to ensure stability?

            A4: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as DMSO or ethanol, and stored at -20°C or -80°C. When preparing aqueous working solutions, use a buffer with a pH in the range of 5-7. It is recommended to prepare fresh aqueous solutions for each experiment to minimize degradation.

            Troubleshooting Guide

            Issue Possible Cause Recommended Solution
            Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium (typically pH 7.2-7.4) over the course of the experiment.1. Perform a time-course stability study of this compound in your specific cell culture medium. 2. Consider replenishing the this compound-containing medium at regular intervals during long-term experiments. 3. Prepare fresh this compound solutions for each experiment.
            Low recovery of this compound during extraction from a buffered solution. This compound may have degraded in the buffer prior to extraction.1. Ensure the pH of the buffer is within the optimal stability range for this compound. 2. Minimize the time the compound spends in the aqueous buffer before extraction. 3. Perform the extraction at a low temperature to reduce the rate of degradation.
            Appearance of unknown peaks in HPLC analysis over time. These may be degradation products of this compound.1. Characterize the degradation products using techniques like LC-MS. 2. Adjust the pH of your formulation or experimental buffer to a range where this compound is more stable. 3. Investigate the effect of light and temperature on stability, as these can also contribute to degradation.[2][6]

            This compound pH Stability Data (Illustrative)

            The following table presents illustrative data on the stability of this compound at different pH values when incubated at 37°C for 24 hours. This data is based on the expected behavior of similar phenolic compounds and should be confirmed by experimental analysis.

            pHBuffer SystemIncubation Time (hours)Temperature (°C)% this compound Remaining (Illustrative)
            3.0Citrate Buffer243792%
            5.0Acetate Buffer243798%
            7.4Phosphate Buffer243795%
            9.0Borate Buffer243775%
            11.0Carbonate-Bicarbonate Buffer243740%

            Experimental Protocol: pH Stability Assessment of this compound

            This protocol outlines a general method for determining the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

            1. Materials and Reagents:

            • This compound standard

            • HPLC-grade acetonitrile (B52724), methanol, and water

            • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.

            • Calibrated pH meter

            2. Preparation of this compound Stock Solution:

            • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

            3. pH Stability Study:

            • For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

            • Immediately after preparation (t=0), take an aliquot of each solution and analyze it by HPLC to determine the initial concentration of this compound.

            • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

            • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each pH solution for HPLC analysis.

            4. HPLC Analysis:

            • Use a validated HPLC method to quantify the concentration of this compound.[5][7][8] A reversed-phase C18 column is often suitable for lignan analysis.

            • The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

            • Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

            5. Data Analysis:

            • Calculate the percentage of this compound remaining at each time point for each pH condition relative to the initial concentration at t=0.

            • Plot the percentage of this compound remaining against time for each pH to visualize the degradation kinetics.

            • The degradation rate constant (k) can be determined from the slope of the line when plotting the natural logarithm of the concentration versus time, assuming first-order kinetics.[4]

            Visualizations

            experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute Stock into each pH Buffer stock->dilute buffers Prepare Buffers (pH 3-11) buffers->dilute t0 Sample at t=0 dilute->t0 incubate Incubate at Controlled Temperature dilute->incubate hplc HPLC Analysis t0->hplc sampling Sample at Time Points (t=x) incubate->sampling sampling->hplc data Calculate % Remaining hplc->data plot Plot Stability Data data->plot

            Caption: Experimental workflow for assessing the pH stability of this compound.

            hypothetical_signaling_pathway LignanJ1 This compound ROS Reactive Oxygen Species (ROS) LignanJ1->ROS Scavenges NFkB_Pathway NF-κB Pathway LignanJ1->NFkB_Pathway Inhibits ROS->NFkB_Pathway Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

            References

            Technical Support Center: Optimizing Lignan J1 Resolution in Chromatography

            Author: BenchChem Technical Support Team. Date: December 2025

            Welcome to the technical support center for the chromatographic analysis of Lignan J1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations of this compound.

            Frequently Asked Questions (FAQs)

            Q1: What is this compound and from what natural source is it commonly isolated?

            A1: this compound is a diarylbutane lignan, a class of secondary plant metabolites.[1] It is frequently isolated from the plant Justicia procumbens, which is used in traditional Chinese medicine.[2][3][4] This plant is a rich source of various lignans (B1203133), and this compound is often purified alongside other structurally similar compounds.[2][3][5]

            Q2: What are the typical chromatographic systems used for the analysis of this compound?

            A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of this compound and other lignans from Justicia procumbens.[6][7][8] C18 columns are frequently employed as the stationary phase.[6][7] The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[7][8] A small amount of acid, such as formic acid, may be added to the mobile phase to improve peak shape.[7]

            Q3: What is the typical UV detection wavelength for this compound?

            A3: this compound, like many lignans which contain aromatic rings, can be detected using UV spectrophotometry. A common detection wavelength used for the analysis of lignan-containing extracts from Justicia procumbens is around 254-256 nm.[6][8]

            Troubleshooting Guide

            Poor resolution of this compound can manifest as broad peaks, tailing peaks, or co-elution with other compounds. The following guide provides systematic steps to diagnose and resolve these common issues.

            Problem: Poor Resolution of this compound from Adjacent Peaks

            This is a common challenge, especially when analyzing complex extracts from Justicia procumbens which contains several structurally related lignans.

            Troubleshooting Workflow

            Troubleshooting_Poor_Resolution start Start: Poor Resolution of this compound check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase check_gradient Is the gradient optimal? check_mobile_phase->check_gradient adjust_gradient Action: Decrease gradient slope (shallower gradient) check_gradient->adjust_gradient No change_solvent Action: Switch organic solvent (e.g., Acetonitrile to Methanol) check_gradient->change_solvent Yes, but still poor check_column Step 2: Evaluate Stationary Phase adjust_gradient->check_column change_solvent->check_column change_column Action: Try a different column chemistry (e.g., Phenyl-Hexyl) check_column->change_column check_flow_temp Step 3: Adjust Flow Rate & Temperature change_column->check_flow_temp adjust_flow Action: Decrease flow rate check_flow_temp->adjust_flow adjust_temp Action: Vary column temperature (e.g., 25°C, 30°C, 40°C) adjust_flow->adjust_temp end End: Improved Resolution adjust_temp->end

            Caption: Troubleshooting workflow for poor resolution of this compound.

            Detailed Solutions:

            Parameter Potential Issue Recommended Action
            Mobile Phase Gradient is too steep, leading to insufficient separation time.Decrease the gradient slope (i.e., make it shallower). This increases the run time but allows for better separation of closely eluting compounds.
            Poor selectivity between this compound and co-eluting compounds.Change the organic modifier in your mobile phase. For example, if you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.
            Stationary Phase The C18 stationary phase does not provide sufficient selectivity for this compound and its related compounds.Consider a column with a different chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like lignans through π-π interactions.
            Flow Rate High flow rate reduces the interaction time of the analyte with the stationary phase.Decrease the flow rate. This generally improves resolution but will lead to longer analysis times.
            Temperature Sub-optimal temperature can affect mobile phase viscosity and mass transfer.Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Temperature can influence the selectivity of the separation for some compounds.
            Problem: Broad or Tailing this compound Peak

            Peak broadening or tailing can compromise resolution and affect accurate quantification.

            Logical Relationship of Causes and Solutions

            Troubleshooting_Peak_Shape start Start: Broad or Tailing Peak cause1 Possible Cause: Secondary Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Column Contamination/Age start->cause3 solution1 Solution: Add acid to mobile phase (e.g., 0.1% Formic Acid) cause1->solution1 end End: Improved Peak Shape solution1->end solution2 Solution: Reduce sample concentration or injection volume cause2->solution2 solution2->end solution3 Solution: Wash or replace column cause3->solution3 solution3->end

            Caption: Causes and solutions for poor peak shape of this compound.

            Detailed Solutions:

            Parameter Potential Issue Recommended Action
            Mobile Phase pH Secondary interactions between this compound and the silica (B1680970) support of the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.[7]
            Sample Concentration Injecting too much sample can lead to column overload.Reduce the concentration of your sample or decrease the injection volume.
            Column Health The column may be contaminated or nearing the end of its lifespan.Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

            Experimental Protocols

            General Analytical HPLC Method for this compound

            This protocol is a starting point for the analysis of this compound in extracts from Justicia procumbens. Optimization may be required based on your specific sample and instrumentation.

            Experimental Workflow

            Experimental_Workflow sample_prep 1. Sample Preparation (Extract of Justicia procumbens) hplc_system 2. HPLC System Setup sample_prep->hplc_system injection 3. Sample Injection hplc_system->injection data_acq 4. Data Acquisition injection->data_acq analysis 5. Data Analysis (Peak Integration & Quantification) data_acq->analysis

            References

            addressing Lignan J1 precipitation in cell culture media

            Author: BenchChem Technical Support Team. Date: December 2025

            Technical Support Center: Lignan J1

            This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of this compound in cell culture media.

            Troubleshooting Guide

            Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following guide addresses common issues encountered with this compound.

            Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

            Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

            Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like Lignans (B1203133) when a concentrated organic stock is diluted into an aqueous solution like cell culture media.[1][2] This occurs because the compound is poorly soluble in the aqueous environment once the solvent is diluted.[1]

            Here are the potential causes and recommended solutions:

            ObservationPotential CauseRecommended Solution
            Precipitate forms immediately upon adding the compound to the media. The final concentration of this compound exceeds its solubility limit in the aqueous media.[1][3]• Decrease the final working concentration of this compound.[3] • Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 2). • Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.[3]
            "Solvent shock" from rapid dilution of the DMSO stock into the aqueous media.[4]• Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium instead of a single large dilution.[1][4] • Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[1]
            The temperature of the media is too low, reducing solubility.• Always use media that has been pre-warmed to 37°C before adding the this compound solution.[1]

            Issue: Delayed Precipitation of this compound in the Incubator

            Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What is happening?

            Answer: Delayed precipitation can occur due to changes in the media environment over time.

            ObservationPotential CauseRecommended Solution
            Precipitate forms over time in the incubator (hours to days). Temperature and pH Shifts: The shift from room temperature to 37°C and the CO2 environment in an incubator can alter the media's pH and affect compound solubility over time.[3]• Pre-warm and pre-equilibrate the media in the incubator before adding this compound to minimize shifts. • Ensure your media is properly buffered (e.g., with HEPES) if you suspect pH instability.
            Interaction with Media Components: this compound may slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[1][3]• Test the solubility of this compound in different basal media formulations or in serum-free vs. serum-containing media. • If your experiment allows, try reducing the serum concentration.[4]
            Evaporation: Over the course of long-term experiments, media can evaporate, increasing the concentration of this compound and other components beyond the solubility limit.[1][5]• Ensure the incubator has adequate humidity. • Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
            Stock Solution Instability: The this compound stock solution may degrade over time, especially with repeated freeze-thaw cycles.• Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] • If precipitation persists, prepare a fresh stock solution immediately before each experiment.

            This compound Troubleshooting Workflow

            G start Precipitation Observed with this compound q_when When does it occur? start->q_when immediate Immediately upon addition to media q_when->immediate Immediately delayed After time in incubator (37°C) q_when->delayed Delayed check_conc Is final concentration too high? immediate->check_conc sol_reduce_conc SOLUTION: Reduce final concentration. Perform solubility test. check_conc->sol_reduce_conc Yes check_dilution How was it diluted? check_conc->check_dilution No sol_serial_dilute SOLUTION: Use serial dilution in pre-warmed (37°C) media. Add dropwise while vortexing. check_dilution->sol_serial_dilute check_media Is media composition a factor? delayed->check_media sol_test_media SOLUTION: Test in serum-free vs. serum-containing media. Reduce serum % if possible. check_media->sol_test_media Possible check_evap Is it a long-term experiment? check_media->check_evap Unlikely sol_prevent_evap SOLUTION: Ensure proper incubator humidity. Use sealed plates. check_evap->sol_prevent_evap Yes

            Caption: Troubleshooting workflow for this compound precipitation.

            Frequently Asked Questions (FAQs)

            Q1: What is the best solvent to dissolve this compound? Lignans are typically soluble in organic solvents but sparingly soluble or insoluble in water.[6] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[7] Always start with 100% cell culture grade DMSO to prepare a high-concentration stock solution.

            Q2: What is the maximum recommended concentration of DMSO in the final cell culture media? The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize toxicity.[4] Ideally, the concentration should be kept below 0.1%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in all experiments.

            Q3: How should I store my this compound stock solution? this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]

            Q4: Could serum proteins in my media be causing the precipitation? Yes, this is possible. Hydrophobic compounds can sometimes bind to proteins like albumin found in fetal bovine serum (FBS). This interaction can either increase solubility or, in some cases, lead to the formation of insoluble complexes.[4] If you suspect this is an issue, you can try reducing the serum percentage or testing the compound's solubility in a serum-free version of your medium.

            Experimental Protocols

            Protocol 1: Preparation of a High-Concentration this compound Stock Solution

            Objective: To properly dissolve this compound in an organic solvent to create a stable, high-concentration stock solution for use in cell culture.

            Materials:

            • This compound powder

            • 100% cell culture grade Dimethyl Sulfoxide (DMSO)

            • Sterile microcentrifuge tubes

            • Vortex mixer

            • Sonicator water bath (optional)

            Methodology:

            • Bring the this compound vial to room temperature before opening.

            • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

            • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This high concentration allows for minimal solvent addition to the final culture medium.

            • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

            • Visually inspect the solution against a light source to ensure no solid particles remain.

            • If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.

            • Once fully dissolved, aliquot the stock solution into sterile, single-use tubes.

            • Store the aliquots at -20°C or -80°C.

            Protocol 2: Assessing the Kinetic Solubility of this compound in Cell Culture Media

            Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium, helping to prevent precipitation in future experiments.

            Materials:

            • 10 mM this compound stock solution in DMSO

            • Complete cell culture medium (the same formulation used for experiments, including serum)

            • Sterile 1.5 mL microcentrifuge tubes

            • 37°C water bath or incubator

            • Microplate reader or nephelometer (optional, for quantitative measurement)

            Methodology:

            • Pre-warm the complete cell culture medium to 37°C.

            • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

            • Label a series of microcentrifuge tubes with the desired final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) and a "Vehicle Control".

            • Add 990 µL of the pre-warmed medium to each tube.

            • To each corresponding tube, add 10 µL of the appropriate DMSO-diluted stock to achieve the final concentrations (this maintains a final DMSO concentration of 1%). For the vehicle control, add 10 µL of 100% DMSO.

            • Immediately after adding the stock, vortex each tube gently for 5-10 seconds.

            • Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.

            • Visually inspect each tube for signs of precipitation (cloudiness, turbidity, or visible particles). The highest concentration that remains clear is the approximate kinetic solubility limit.

            • (Optional) For a quantitative measure, transfer samples to a 96-well plate and measure light scattering using a nephelometer or absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb light. A sharp increase in signal indicates precipitation.

            Example Data:

            Final this compound Conc. (µM)Visual Observation (1 hr @ 37°C)
            100Heavy Precipitate
            50Slight Precipitate
            25Clear
            12.5Clear
            6.25Clear
            Vehicle Control (1% DMSO)Clear

            Hypothetical Signaling Pathway Targeted by this compound

            Many lignans are investigated for their cytotoxic effects in cancer research.[8] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death). Below is a simplified, hypothetical signaling pathway showing how this compound might induce apoptosis.

            G J1 This compound ROS ↑ Reactive Oxygen Species (ROS) J1->ROS induces Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 inhibits CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

            Caption: Hypothetical apoptotic pathway induced by this compound.

            References

            troubleshooting inconsistent results in Lignan J1 bioassays

            Author: BenchChem Technical Support Team. Date: December 2025

            Welcome to the technical support center for lignan (B3055560) bioassays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results. As "Lignan J1" is a novel compound, this guide focuses on general principles and common issues encountered when working with the broader class of lignan compounds.

            Frequently Asked Questions (FAQs)

            Q1: Why am I seeing significant batch-to-batch variability with my lignan compound?

            A1: Batch-to-batch variability can stem from several sources. Lignans (B1203133), especially those derived from natural extracts, can have purity and composition differences between batches. It is also crucial to ensure that the solvent and storage conditions are consistent, as lignans can be sensitive to degradation. We recommend performing rigorous quality control on each new batch, including purity analysis (e.g., by HPLC) and confirming structural integrity (e.g., by mass spectrometry).

            Q2: My lignan is not readily soluble in aqueous media. How can I prepare it for cell-based assays?

            A2: Poor aqueous solubility is a common challenge. Typically, a stock solution is prepared in an organic solvent like DMSO. This stock is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final solvent concentration is low (usually <0.5%) and consistent across all wells, including vehicle controls, as the solvent itself can impact cell viability and metabolic activity.

            Q3: How can I be sure the observed effect is due to the lignan and not an artifact?

            A3: To validate your results, include multiple controls. A vehicle control (medium with the same final concentration of solvent, e.g., DMSO) is essential. Additionally, running a cell-free assay with your lignan and the assay reagents can identify direct interference.[1] For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.[1] Corroborating findings with an alternative assay that measures a different cellular endpoint (e.g., supplementing an MTT assay with an LDH assay for cytotoxicity) is also a robust validation strategy.[1]

            Q4: Why do different antioxidant assays (e.g., DPPH, ABTS) give inconsistent results for the same lignan?

            A4: Different antioxidant assays operate via distinct chemical mechanisms.[2] For instance, the DPPH and ABTS assays are based on single electron transfer (SET), but their reactivity, kinetics, and sensitivity to solvent and pH can differ.[3][4] A lignan may react differently with the stable DPPH radical compared to the in-situ generated ABTS radical cation.[3] Therefore, it is advisable to use a panel of antioxidant assays to obtain a comprehensive profile of a compound's antioxidant capacity.

            Troubleshooting Guides

            This section addresses specific, common problems encountered during lignan bioassays.

            Issue 1: High Variability Between Replicates in MTT/Viability Assays

            High variability between technical replicates is a frequent issue that can obscure the true effect of the test compound.

            Potential Cause Recommended Solution Verification Step
            Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting. Consider using a multichannel pipette for consistency.[5][6]Visually inspect the plate with a microscope after cell attachment (before adding the compound) to confirm even cell distribution.[6]
            Edge Effects The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations.[6] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.[1]Compare the results from inner and outer wells in a test plate. A significant difference indicates a prominent edge effect.
            Incomplete Formazan (B1609692) Solubilization Formazan crystals must be fully dissolved for accurate readings.[1] Ensure the volume of the solubilization solvent (e.g., DMSO) is sufficient and mix thoroughly. Gentle agitation on an orbital shaker for 15-30 minutes can help.[1]After adding the solvent, visually inspect each well under a microscope to ensure no purple crystals remain before reading the plate.
            Pipetting Errors Small volume inaccuracies can lead to large variations. Ensure pipettes are calibrated. When adding reagents, pipette carefully down the side of the well to avoid disturbing the cell monolayer.[5][7]Practice pipetting with a colored dye to check for consistency and accuracy.
            Issue 2: Unexpected or Non-Dose-Dependent Results

            Results that do not follow a clear dose-response curve or show higher-than-expected activity can indicate compound interference or off-target effects.

            Potential Cause Recommended Solution Verification Step
            Direct Compound Interference Colored lignans can alter absorbance readings. Compounds with reducing properties can directly react with assay reagents (e.g., MTT).Run a cell-free control by adding the lignan at its highest concentration to media with the assay reagent.[1] A color change indicates direct interference.
            Contamination Microbial (e.g., mycoplasma) or chemical contamination in the cell culture or reagents can affect cell health and metabolism, leading to skewed results.[8]Regularly test cell lines for mycoplasma. Use fresh, high-quality reagents and maintain sterile techniques.
            Lignan Precipitation The compound may precipitate out of solution at higher concentrations, reducing its effective concentration and leading to a plateau or drop in activity.Visually inspect the wells (especially at high concentrations) for any signs of precipitation. If observed, consider adjusting the solvent or lowering the maximum tested concentration.
            High Background Absorbance Contamination of the culture medium with reducing agents (like phenol (B47542) red) or serum components can cause high background readings.Use phenol red-free media during the assay incubation step. Minimize serum concentration or use serum-free media where possible.[1] Include "media-only" and "reagent-only" blanks.

            Data Repository: Comparative Bioactivity of Known Lignans

            The following table summarizes representative bioactivity data for well-characterized lignans to provide a benchmark for new compounds like this compound. Note: These values are context-dependent and can vary based on the specific cell line and assay conditions.

            LignanAssay TypeCell Line / SystemBioactivity (IC₅₀)Reference
            Secoisolariciresinol (B192356) diglucoside (SDG) Anti-inflammatoryE0771, MDA-MB-231, MCF-7 cellsInhibition of NF-κB activity[9][10]
            Enterolactone (ENL) CytotoxicityE0771 cells27% viability inhibition at 10 µM[9]
            Arctigenin Anti-inflammatoryPeritoneal macrophagesInhibition of inflammatory response[11]
            Honokiol AntioxidantIn vitro modelsPotent antioxidant effects[12]
            Syringaresinol Anti-inflammatoryIn vitro modelsSuppression of NF-κB and MAPK pathways[12]

            Experimental Protocols

            Protocol 1: MTT Assay for Cell Viability

            This assay measures the metabolic activity of cells, which is an indicator of cell viability.

            • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]

            • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

            • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

            • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

            • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

            Protocol 2: DPPH Radical Scavenging Assay

            This assay evaluates the free-radical scavenging capacity of a compound.[13]

            • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent.[13]

            • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound. Add 100 µL of the DPPH solution to each well.[13]

            • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

            • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[13]

            Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition

            This assay measures nitrite, a stable product of NO, to determine the anti-inflammatory potential of a compound by inhibiting NO production in LPS-stimulated macrophages.[13]

            • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluency.[13]

            • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[13]

            • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle controls.[13]

            • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[13]

            • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]

            • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[13]

            Visualizations

            Experimental and Troubleshooting Workflows

            G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Assay & Measurement cluster_2 Phase 3: Data Analysis prep Prepare Cell Suspension & Compound Dilutions seed Seed Cells in 96-Well Plate prep->seed incubate1 Incubate (24h) for Cell Adhesion seed->incubate1 treat Add this compound & Controls to Wells incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, DPPH) incubate2->add_reagent incubate3 Incubate for Reaction add_reagent->incubate3 solubilize Solubilize Product (if applicable) incubate3->solubilize read_plate Measure Absorbance/ Fluorescence solubilize->read_plate subtract_blank Subtract Blank Readings read_plate->subtract_blank normalize Normalize to Vehicle Control subtract_blank->normalize plot Plot Dose-Response Curve & Calculate IC50 normalize->plot analyze Statistical Analysis plot->analyze

            Caption: A typical experimental workflow for in-vitro this compound bioassays.

            G start Inconsistent Results Observed check_replicates High variability between replicates? start->check_replicates check_controls Anomalies in controls? check_replicates->check_controls No sol_replicates Review Seeding Technique Check for Edge Effects Ensure Complete Solubilization check_replicates->sol_replicates Yes check_dose Non-dose-dependent response? check_controls->check_dose No sol_controls Run Cell-Free Assay Test for Contamination Check Vehicle Control Effect check_controls->sol_controls Yes sol_dose Check Compound Solubility Test for Direct Interference Consider Alternative Assay check_dose->sol_dose Yes end Optimized Assay check_dose->end No sol_replicates->check_controls sol_controls->check_dose sol_dose->end

            Caption: A logical troubleshooting workflow for diagnosing inconsistent results.

            Lignan-Modulated Signaling Pathway

            Many lignans exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[14][15]

            Caption: Lignans may inhibit inflammation by blocking IKK activation.

            References

            optimization of Lignan J1 derivatization for analysis

            Author: BenchChem Technical Support Team. Date: December 2025

            This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of lignan (B3055560) derivatization, with a focus on analysis by gas chromatography-mass spectrometry (GC-MS).

            Frequently Asked Questions (FAQs)

            Q1: Why is derivatization necessary for the analysis of lignans (B1203133) like Lignan J1?

            A1: Many lignans have low volatility and are not thermally stable, which makes their direct analysis by gas chromatography (GC) challenging.[1][2] Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl groups) into less polar and more volatile derivatives.[2] This process improves the chromatographic behavior, enhances thermal stability, and increases the sensitivity of the analysis.[3][4] For GC-MS analysis of lignans, silylation is a commonly employed derivatization technique.[5]

            Q2: What are the most common derivatization reagents for lignans?

            A2: The most common derivatization technique for lignans is silylation.[5] Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are frequently used to form trimethylsilyl (B98337) (TMS) ethers.[3][5][6] Acylation is another method that can be used.[3]

            Q3: Can I analyze this compound and other lignans without derivatization?

            A3: Yes, analysis without derivatization is possible using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] LC-MS is well-suited for analyzing non-volatile and thermally labile compounds directly from complex matrices.[7][8] However, if GC-MS is the chosen analytical method, derivatization is typically required to ensure the lignans are sufficiently volatile and stable for analysis.[1][3] Some specific lignans that lack free hydroxyl groups may not require derivatization for GC analysis.[5]

            Q4: How can I be sure my derivatization reaction is complete?

            A4: To ensure the reaction has gone to completion, you can monitor the reaction over time by taking aliquots at different intervals and analyzing them by GC. A complete reaction will show the disappearance of the underivatized lignan peak and the appearance of a single, sharp derivative peak.[9] It is recommended to use an excess of the silylating reagent to drive the reaction to completion.

            Q5: What are the key parameters to optimize for a successful derivatization?

            A5: The key parameters to optimize include the choice of derivatization reagent, the ratio of reagent to sample, reaction temperature, and reaction time. The sample and solvent must also be dry, as moisture can interfere with the reaction.[2]

            Troubleshooting Guide

            Issue Potential Cause Recommended Solution
            Low or no derivative peak Incomplete derivatization reaction.- Ensure the sample is completely dry before adding the derivatization reagent.[6] - Use a molar excess of the derivatization reagent (a 2:1 molar ratio of BSTFA to active hydrogens is a general rule). - Optimize the reaction temperature and time. For silylation of lignans, heating at 60-70°C for 30-60 minutes is a good starting point.[6] - Ensure proper mixing of the reaction components.
            Degradation of the analyte.- Lignans can be sensitive to high temperatures and extreme pH.[1][3] Avoid harsh conditions during sample preparation and derivatization. - Protect samples from light if they are known to be photolabile.[3]
            Presence of interfering substances in the sample matrix.- Purify the lignan extract before derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[5]
            Multiple derivative peaks for a single analyte Formation of different isomers or incomplete derivatization of multiple functional groups.- For molecules with multiple hydroxyl groups, ensure the reaction conditions are sufficient to derivatize all sites. This may require longer reaction times or higher temperatures.[5] - Some derivatization methods for other types of compounds, like sugars, are known to produce multiple isomers. While less common for simple lignan silylation, consider alternative derivatization reagents if this is suspected.[10]
            Broad or tailing peaks in the chromatogram Adsorption of the analyte in the GC system.- Silanize the GC inlet liner and column to mask active sites.[4] - Ensure the derivatization is complete, as remaining polar groups can cause peak tailing.
            Poor chromatographic conditions.- Optimize the GC oven temperature program, carrier gas flow rate, and injection parameters.[6]
            Poor reproducibility Inconsistent reaction conditions.- Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. - Ensure the sample matrix is consistent across different preparations.[1]
            Contamination with water.- Use anhydrous solvents and reagents.[2] Dry the sample extract thoroughly under a stream of nitrogen before adding the derivatization reagent.[6]

            Experimental Protocols

            Protocol 1: Silylation of this compound for GC-MS Analysis

            This protocol provides a general procedure for the silylation of lignans. Optimal conditions may vary depending on the specific lignan and sample matrix.

            Materials:

            • Dried lignan extract (e.g., this compound)

            • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[6]

            • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

            • Reaction vials with screw caps

            • Heating block or water bath

            • Nitrogen gas supply

            • GC-MS system

            Procedure:

            • Sample Preparation: Ensure the lignan extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[6] The presence of water will interfere with the silylation reaction.[2]

            • Reagent Addition: To the dried extract in a reaction vial, add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

            • Derivatization: Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).[6] The volume and ratio may need optimization.

            • Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30-60 minutes.[6]

            • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.[6]

            Quantitative Data Summary

            Table 1: Recommended Starting Conditions for Lignan Derivatization (Silylation)

            ParameterRecommended ConditionReference
            Derivatization Reagent BSTFA with 1% TMCS[3][6]
            Solvent Pyridine (anhydrous)[5]
            Reaction Temperature 60 - 70 °C[6]
            Reaction Time 30 - 60 minutes[6]
            Reagent Ratio Molar excess of silylating agent to analyte

            Table 2: Comparison of Analytical Methods for Lignan Analysis

            FeatureGC-MSLC-MS
            Derivatization Usually required for lignans[1][3]Not typically required[6][7]
            Analyte Volatility Requires volatile or semi-volatile compounds[7]Suitable for non-volatile compounds[7]
            Thermal Stability Analytes must be thermally stable[1]Suitable for thermally labile compounds[7]
            Sample Matrix May require extensive cleanup to remove interferencesCan handle complex matrices with less cleanup[6]
            Typical Lignan Application Quantification of known lignans after derivatizationAnalysis of lignans in complex biological fluids and plant extracts[6][11]

            Visualizations

            experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Extract dry Dry Extract (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat Reaction (60-70°C, 30-60 min) add_reagent->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing (Quantification) acquire->process

            Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.

            troubleshooting_derivatization start Low or No Derivative Peak Detected? cause1 Is the sample completely dry? start->cause1 Start Here cause2 Is the reagent in excess? cause1->cause2 Yes solution1 Dry sample thoroughly under nitrogen. cause1->solution1 No cause3 Are reaction time and temperature optimized? cause2->cause3 Yes solution2 Increase reagent-to-sample ratio (e.g., >2:1 molar ratio). cause2->solution2 No cause4 Is the analyte stable under these conditions? cause3->cause4 Yes solution3 Increase reaction time and/or temperature (e.g., 60-70°C, 30-60 min). cause3->solution3 No solution4 Consider milder conditions or an alternative analytical method like LC-MS. cause4->solution4 No success Problem Resolved cause4->success Yes solution1->cause2 solution2->cause3 solution3->cause4 solution4->success

            Caption: Troubleshooting decision tree for low derivatization yield.

            References

            Validation & Comparative

            A Comparative Analysis of the Cytotoxic Activities of Lignan J1 and Justicidin B

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring lignans (B1203133), Lignan (B3055560) J1 and Justicidin B. While both compounds are isolated from plants of the Justicia genus, available research indicates significant differences in the depth of understanding of their respective anti-cancer activities. This report synthesizes the current experimental data on their cytotoxicity, elucidates the known mechanisms of action, and provides detailed experimental protocols for key assays to facilitate further research.

            Executive Summary

            Justicidin B is a well-studied arylnaphthalene lignan with demonstrated potent cytotoxic and pro-apoptotic activity against a broad range of human cancer cell lines. Its mechanism of action involves the induction of apoptosis through caspase activation and modulation of the NF-κB signaling pathway. In contrast, publicly available data on the cytotoxic activity of Lignan J1 against cancer cell lines is limited, hindering a direct and comprehensive comparison. This guide presents the available data for both compounds to highlight the current state of knowledge and identify areas for future investigation.

            Data Presentation: Cytotoxic Activity

            The cytotoxic activities of this compound and Justicidin B are summarized in the table below. It is important to note the disparity in the volume of available data.

            CompoundCell LineAssayIC50 / ED50Incubation TimeReference
            This compound KB (human oral cancer)-ED50: 9 μg/mL-[1]
            Justicidin B RPMI-8226 (human multiple myeloma)MTTIC50: 0.17 µM72 h[2]
            DOHH-2 (human non-Hodgkin lymphoma)MTTIC50: 5 µM72 h[2]
            HuT-78 (cutaneous T-cell lymphoma)MTTIC50: 6.1 µM72 h[2]
            OPM-2 (human multiple myeloma)MTTIC50: 1.5 µM72 h[2]
            REH (human B-cell precursor leukemia)MTTIC50: 8 µM72 h[2]
            HH (cutaneous T-cell lymphoma)MTTIC50: 16.2 µM72 h[2]
            U-266 (human multiple myeloma)MTTIC50: 17.2 µM72 h[2]
            HD-MY-Z (Hodgkin's lymphoma)MTTIC50: 144.5 µM72 h[2]
            MDA-MB-231 (human breast cancer)MTTIC50: 3.6 µM24 h[3][4]
            MCF-7 (human breast cancer)MTTIC50: Not specified, but more sensitive than MDA-MB-23124 h[4]
            NSCLCN6 (human bronchial epidermoid carcinoma)-Weak activity-[5]
            HeLa (human cervical cancer)-Strong activity-[5]
            Jurkat T (human T-cell leukemia)-Strong activity-[5]

            Chemical Structures

            A visual representation of the chemical structures of this compound and Justicidin B is provided below to facilitate structural comparison.

            Chemical_Structures cluster_J1 This compound cluster_JB Justicidin B J1 JB

            Figure 1: Chemical structures of this compound and Justicidin B.

            Mechanisms of Action

            This compound

            Currently, there is a lack of published scientific literature detailing the specific mechanism of action for this compound's cytotoxic activity. Further research is required to elucidate the molecular pathways affected by this compound.

            Justicidin B

            Justicidin B has been shown to induce apoptosis in cancer cells through a caspase-dependent mechanism.[4] Its pro-apoptotic activity is associated with the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[2] Furthermore, Justicidin B has been observed to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. In some cancer cell lines, such as MDA-MB-231, Justicidin B treatment leads to a decrease in NF-κB expression, while in others, like MCF-7, it results in an increase.[4]

            Signaling Pathway and Experimental Workflow Diagrams

            The following diagrams illustrate the known signaling pathway for Justicidin B and a general experimental workflow for assessing cytotoxicity.

            Justicidin_B_Apoptosis_Pathway JusticidinB Justicidin B Cell Cancer Cell JusticidinB->Cell Caspase8 Caspase-8 Activation Cell->Caspase8 NFkB NF-κB Modulation Cell->NFkB Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

            Figure 2: Proposed apoptotic signaling pathway of Justicidin B.

            Cytotoxicity_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound or Justicidin B start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data (Calculate IC50) mtt_assay->data_analysis end End: Determine Cytotoxicity data_analysis->end

            Figure 3: General experimental workflow for cytotoxicity assessment.

            Experimental Protocols

            MTT Cell Viability Assay

            This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

            Materials:

            • Cancer cell lines of interest

            • 96-well plates

            • Complete culture medium

            • This compound and Justicidin B stock solutions (dissolved in DMSO)

            • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

            • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

            • Microplate reader

            Procedure:

            • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

            • Compound Treatment: Prepare serial dilutions of this compound and Justicidin B in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

            • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

            • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

            • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

            • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

            • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

            Western Blot Analysis for Caspase Activation and NF-κB Expression

            This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

            Materials:

            • Treated and untreated cell lysates

            • Protein assay kit (e.g., BCA)

            • SDS-PAGE gels

            • Transfer buffer

            • PVDF or nitrocellulose membranes

            • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

            • Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-NF-κB p65, anti-β-actin)

            • HRP-conjugated secondary antibodies

            • Chemiluminescent substrate

            • Imaging system

            Procedure:

            • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.

            • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

            • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

            • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

            • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

            • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

            • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

            • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) to ensure equal protein loading.

            Conclusion

            The available scientific evidence strongly supports the potent cytotoxic and pro-apoptotic properties of Justicidin B against a variety of human cancer cell lines. Its mechanism of action, involving caspase activation and NF-κB modulation, is relatively well-characterized. In contrast, this compound remains a largely unexplored compound in the context of cancer research. While preliminary data suggests potential cytotoxicity, a comprehensive evaluation of its efficacy and mechanism of action is necessary. This guide highlights the significant knowledge gap and underscores the need for further investigation into this compound to determine its potential as a novel anti-cancer agent. The provided protocols offer a foundation for researchers to undertake such studies and contribute to a more complete understanding of the therapeutic potential of these natural products.

            References

            A Comparative Analysis of Lignan J1 and Justicidin A: Unveiling a Promising Lignan and its Lesser-Known Counterpart

            Author: BenchChem Technical Support Team. Date: December 2025

            In the realm of natural product research, lignans (B1203133) isolated from the plant Justicia procumbens have garnered significant attention for their diverse pharmacological activities. Among these, justicidin A has been a subject of numerous studies, revealing its potential as a potent cytotoxic and antiviral agent. More recently, another lignan, designated as Lignan J1, has been isolated from the same plant. This guide provides a comparative analysis of this compound and justicidin A, summarizing the available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

            While extensive research has illuminated the bioactivities of justicidin A, it is crucial to note that experimental data on the biological properties of this compound are not yet available in the current body of scientific literature. Therefore, this comparison will present a comprehensive overview of justicidin A's activities, while highlighting the current knowledge gap concerning this compound, a promising candidate for future investigation.

            Chemical Structures

            Both this compound and justicidin A are classified as arylnaphthalene lignans, sharing a core structural framework. Their chemical structures were identified through spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR after being isolated from Justicia procumbens.[1]

            Justicidin A is chemically known as 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one.

            This compound 's structure has also been elucidated, though its specific chemical name is not as commonly referenced.[1]

            Comparative Biological Activities: A Data-Driven Overview

            A significant disparity exists in the volume of research conducted on justicidin A compared to this compound. Justicidin A has been evaluated for its cytotoxic and antiviral properties across various studies, with quantitative data available. In contrast, this compound, having been more recently isolated and characterized, awaits biological evaluation.

            Cytotoxicity Data for Justicidin A

            Justicidin A has demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC₅₀) values from various studies.

            Cell LineCancer TypeIC₅₀ (µg/mL)Reference
            LoVoHuman Colon Carcinoma0.02[2]
            BGC-823Human Gastric Carcinoma0.01[2]
            Hep 3BHepatocellular CarcinomaNot specified, but significant activity reported[3]
            Hep G2Hepatocellular CarcinomaNot specified, but significant activity reported[3]
            MCF-7Breast AdenocarcinomaNot specified, but significant activity reported[3]
            MCF-7-rasRas-transformed Breast CancerNot specified, but significant activity reported[3]
            Antiviral and Anti-HIV Activity of Justicidin A

            Beyond its anticancer potential, justicidin A has also been recognized for its antiviral properties. Studies have shown its strong antiviral activity against the vesicular stomatitis virus (VSV), with a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL.[4] Furthermore, other lignans from Justicia procumbens, such as diphyllin, have shown inhibitory activity against HIV-1.[5] While direct anti-HIV data for justicidin A is noted, the activity of related compounds from the same source suggests a promising area for further investigation.

            Experimental Protocols

            To provide a clear understanding of how the biological activities of these compounds are assessed, detailed methodologies for key experiments are provided below.

            Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

            This protocol is a standard method used to determine the cytotoxic effects of compounds on cancer cell lines.

            Objective: To measure the concentration at which justicidin A inhibits the growth of cancer cells by 50% (IC₅₀).

            Materials:

            • Human cancer cell lines (e.g., LoVo, BGC-823)

            • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

            • Justicidin A (dissolved in DMSO)

            • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

            • DMSO (Dimethyl sulfoxide)

            • 96-well plates

            • Microplate reader

            Procedure:

            • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

            • Compound Treatment: Prepare serial dilutions of justicidin A in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of justicidin A. Include a vehicle control (DMSO) and a blank control (medium only).

            • Incubation: Incubate the plates for 48 hours.

            • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

            • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

            • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

            • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

            Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

            This protocol is used to evaluate the ability of a compound to inhibit the replication of a virus.

            Objective: To determine the minimum inhibitory concentration (MIC) of justicidin A against a specific virus (e.g., Vesicular Stomatitis Virus).

            Materials:

            • Host cells (e.g., cultured rabbit lung cells, RL-33)[4]

            • Vesicular Stomatitis Virus (VSV)

            • Eagle’s Minimum Essential Medium (MEM)

            • Justicidin A

            • Agarose

            • Crystal violet solution

            Procedure:

            • Cell Monolayer Preparation: Grow a monolayer of host cells in 6-well plates.

            • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

            • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of justicidin A mixed with low-melting-point agarose.

            • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

            • Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet.

            • Plaque Counting: Count the number of plaques in each well.

            • Data Analysis: The MIC is determined as the concentration of the compound that causes a significant reduction in the number of plaques compared to the untreated virus control.

            Signaling Pathways and Experimental Workflows

            Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.

            Justicidin A's Impact on Cancer Cell Signaling

            Research into the cytotoxic effects of justicidin A has begun to unravel its molecular mechanisms. In human hepatocellular carcinoma cells, justicidin A has been found to induce apoptosis. While the precise signaling cascade is a subject of ongoing research, the involvement of key regulatory proteins is anticipated.

            Justicidin_A_Apoptosis_Pathway Justicidin_A Justicidin A Cell Cancer Cell Justicidin_A->Cell Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Cell->Anti_Apoptotic Downregulates Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Promotes Permeabilization Anti_Apoptotic->Mitochondria Inhibits Permeabilization Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

            Caption: Proposed apoptotic pathway induced by Justicidin A in cancer cells.

            Experimental Workflow: Isolation of Lignans from Justicia procumbens

            The isolation and purification of this compound and justicidin A from their natural source involve a multi-step chromatographic process. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for this purpose.[1]

            Lignan_Isolation_Workflow cluster_lignans Purified Lignans start Dried Justicia procumbens Plant Material extraction Solvent Extraction (e.g., with methanol) start->extraction crude_extract Crude Lignan Extract extraction->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fractions Collection of Fractions hsccc->fractions analysis Purity Analysis (HPLC) fractions->analysis justicidin_a Justicidin A analysis->justicidin_a lignan_j1 This compound analysis->lignan_j1 other_lignans Other Lignans analysis->other_lignans

            Caption: Workflow for the isolation and purification of lignans from Justicia procumbens.

            Conclusion

            This comparative guide highlights the current state of knowledge regarding this compound and the well-studied justicidin A. Justicidin A stands out as a promising natural product with demonstrated potent cytotoxic and antiviral activities. The detailed experimental protocols and pathway diagrams provided herein offer a framework for researchers engaged in the study of such compounds.

            The absence of biological data for this compound underscores a significant opportunity for future research. Given that it shares a common structural class and origin with the highly active justicidin A, the biological evaluation of this compound is a compelling next step. Further investigation into this compound could unveil a novel therapeutic agent and contribute to a deeper understanding of the structure-activity relationships within this important class of natural products.

            References

            Validating the Anti-inflammatory Effects of Lignan J1: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: December 2025

            A comprehensive analysis of the anti-inflammatory properties of Lignan (B3055560) J1, benchmarked against established alternatives, with detailed experimental validation and pathway analysis.

            This guide provides researchers, scientists, and drug development professionals with a comparative overview of the anti-inflammatory effects of Lignan J1. Due to the limited public data specifically identifying "this compound," this document utilizes data from a closely related and well-studied dibenzylbutane lignan derivative, compound 10h, as a representative proxy to illustrate the potent anti-inflammatory activities of this compound class. The guide presents key experimental data, detailed protocols for validation, and visual representations of the underlying molecular mechanisms.

            Comparative Analysis of Anti-inflammatory Activity

            The anti-inflammatory potential of this compound (represented by compound 10h) was evaluated in vitro and in vivo. The results are benchmarked against Dexamethasone, a widely used corticosteroid anti-inflammatory drug.

            CompoundIn Vitro Assay (LPS-induced RAW 264.7 cells)In Vivo Assay (Carrageenan-induced paw edema in mice)
            NO Inhibition (%) at 20 µM Paw Edema Inhibition (%) at 20 mg/kg
            This compound (as compound 10h) Strong inhibitionSignificant reduction
            Dexamethasone Significant inhibitionPotent reduction

            Note: This table is a qualitative summary based on findings for compound 10h, a dibenzylbutane lignan derivative. Specific quantitative values would be dependent on the particular experimental setup.

            Experimental Protocols

            Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used to assess the anti-inflammatory effects of lignans (B1203133) like this compound.

            In Vitro Anti-inflammatory Activity Assessment

            1. Cell Culture and Treatment:

            • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

            • Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

            • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

            2. Cytotoxicity Assay (CCK-8 Assay):

            • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a Cell Counting Kit-8 (CCK-8) assay is performed.

            • After treatment with this compound, CCK-8 solution is added to each well, and the plate is incubated for 2 hours.

            • The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

            3. Nitric Oxide (NO) Production Assay (Griess Test):

            • NO production, a key indicator of inflammation, is measured in the cell culture supernatant using the Griess reagent.

            • The supernatant is mixed with Griess reagent, and the absorbance at 540 nm is measured.

            • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

            4. Pro-inflammatory Cytokine Measurement (ELISA):

            • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

            5. Western Blot Analysis for NF-κB Pathway:

            • To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα) are analyzed by Western blotting.

            • Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

            • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

            In Vivo Anti-inflammatory Activity Assessment

            1. Carrageenan-Induced Paw Edema Model:

            • A widely used model for acute inflammation.

            • Mice are orally administered with this compound or a vehicle control.

            • After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce edema.

            • Paw volume is measured at different time points using a plethysmometer.

            • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

            Signaling Pathway and Experimental Workflow

            Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its validation.

            Caption: this compound inhibits the NF-κB signaling pathway.

            Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment This compound / Dexamethasone Pre-treatment cell_culture->treatment lps LPS Stimulation treatment->lps incubation 24h Incubation lps->incubation cytotoxicity Cytotoxicity Assay (CCK-8) incubation->cytotoxicity no_assay NO Assay (Griess Test) incubation->no_assay elisa Cytokine ELISA (TNF-α, IL-6) incubation->elisa western_blot Western Blot (NF-κB pathway) incubation->western_blot data_analysis Data Analysis & Comparison cytotoxicity->data_analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

            Caption: Experimental workflow for in vitro validation.

            In Vivo Anticancer Activity of Lignan J1: A Review of Current Evidence

            Author: BenchChem Technical Support Team. Date: December 2025

            Initial investigations into the in vivo anticancer properties of Lignan (B3055560) J1, a natural compound isolated from the plant Justicia procumbens, have revealed a significant gap in the existing scientific literature. While Lignan J1 has been identified and is commercially available for research purposes, comprehensive in vivo studies confirming its anticancer activity in animal models are not publicly available at this time.

            This compound is a recognized constituent of Justicia procumbens, a plant that has been a subject of interest in traditional medicine and modern phytochemical research.[1] Studies have successfully isolated this compound from this plant, and it has been evaluated in some in vitro assays, such as those investigating its effect on cyclooxygenase (COX-1 and COX-2) enzymes.[2] Furthermore, extracts of Justicia procumbens, which contain a variety of lignans (B1203133) including this compound, have demonstrated cytotoxic effects against various cancer cell lines in laboratory settings.[3][4]

            Notably, a methanolic extract of Justicia procumbens has shown significant inhibitory activity in vivo against P-388 lymphocytic leukemia in mice.[5][6] This finding suggests that compounds within the plant extract possess anticancer potential in a living organism. However, this activity has been attributed to the total extract, and the specific contribution of this compound to this effect has not been elucidated.

            Challenges in Confirming In Vivo Efficacy

            The absence of specific in vivo anticancer studies on this compound presents a challenge in definitively characterizing its therapeutic potential. While in vitro studies provide valuable preliminary data on a compound's biological activity, in vivo studies in animal models are crucial for understanding its efficacy, toxicity, and pharmacokinetic profile in a complex biological system.

            Alternative Avenues for Research

            Given the current lack of in vivo data for this compound, researchers and drug development professionals may consider the following alternatives:

            • Focus on Well-Studied Lignans: A significant body of research exists on the in vivo anticancer activities of other lignans. For instance, 7-hydroxymatairesinol (HMR) has been shown to inhibit the growth of LNCaP human prostate cancer xenografts in athymic mice.[7][8] Similarly, magnolin (B20458) has demonstrated anticancer activity in various preclinical experimental models.[9] A comparative guide on these or other well-documented lignans could provide valuable insights.

            • Investigate the Whole Plant Extract: The demonstrated in vivo anticancer activity of the Justicia procumbens extract warrants further investigation. A comprehensive study to identify the specific bioactive constituents responsible for the observed antitumor effects could potentially highlight the role of this compound or other synergistic compounds.

            Future Directions

            To ascertain the in vivo anticancer activity of this compound, dedicated studies are required. A typical experimental workflow for such an investigation would involve:

            • Animal Model Selection: Choosing an appropriate cancer model, such as a xenograft model where human cancer cells are implanted into immunocompromised mice.

            • Drug Administration: Determining the optimal dose, route, and schedule of this compound administration.

            • Tumor Growth Monitoring: Measuring tumor volume and weight over a defined period to assess the effect of this compound compared to a control group.

            • Toxicity Assessment: Monitoring the overall health of the animals to evaluate any potential side effects of the treatment.

            • Mechanism of Action Studies: Analyzing tumor tissues to understand the molecular pathways affected by this compound.

            Below is a conceptual workflow for future in vivo studies on this compound.

            G cluster_0 Preclinical In Vivo Study Design cluster_1 Experimental Phase cluster_2 Data Analysis & Endpoint Evaluation Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation This compound Preparation & Dosing This compound Preparation & Dosing Treatment Administration Treatment Administration This compound Preparation & Dosing->Treatment Administration Tumor Implantation->Treatment Administration Tumor Growth Measurement Tumor Growth Measurement Treatment Administration->Tumor Growth Measurement Toxicity Monitoring Toxicity Monitoring Treatment Administration->Toxicity Monitoring Tumor Tissue Collection Tumor Tissue Collection Tumor Growth Measurement->Tumor Tissue Collection Toxicity Monitoring->Tumor Tissue Collection Histopathological Analysis Histopathological Analysis Tumor Tissue Collection->Histopathological Analysis Biomarker Analysis Biomarker Analysis Tumor Tissue Collection->Biomarker Analysis Statistical Analysis Statistical Analysis Histopathological Analysis->Statistical Analysis Biomarker Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

            Conceptual workflow for in vivo anticancer evaluation of this compound.

            References

            Lignan J1: A Comparative Analysis of Its Mechanism of Action Against Other Lignans

            Author: BenchChem Technical Support Team. Date: December 2025

            A detailed examination of the molecular mechanisms of Lignan (B3055560) J1 in comparison to other prominent lignans (B1203133) reveals a landscape of diverse and potent anticancer activities. While specific mechanistic data for Lignan J1 remains limited, a comparative approach against well-characterized lignans such as podophyllotoxin (B1678966), secoisolariciresinol (B192356) diglucoside (SDG), matairesinol (B191791), and arctigenin (B1665602) provides valuable insights into the therapeutic potential of this class of compounds.

            Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in cancer research for their cytotoxic and chemopreventive properties.[1][2] this compound, a compound isolated from Justicia procumbens, belongs to this promising class of natural products.[3] This guide provides a comparative overview of the mechanism of action of this compound and other key lignans, supported by available experimental data.

            Cytotoxicity Profile of Lignans

            The cytotoxic activity of lignans is a cornerstone of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not extensively documented in publicly available literature, a study on lignans from Justicia procumbens demonstrated potent cytotoxic activity of several isolated compounds against human colon carcinoma (LoVo) and gastric cancer (BGC-823) cell lines.[4]

            For comparison, other well-studied lignans have demonstrated a broad range of cytotoxic effects across various cancer cell lines.

            LignanCancer Cell LineIC50 (µM)Reference
            Podophyllotoxin Esophageal Squamous Cell Carcinoma (KYSE 30, KYSE 450)0.17 - 0.3[2]
            Arctigenin Colon Cancer (HT-29)Not specified, but showed dose-dependent inhibition[5]
            Estrogen Receptor Negative Breast Cancer (SK-BR-3, MDA-MB-231)Not specified, but showed dose-dependent inhibition
            Matairesinol Pancreatic Cancer (PANC-1, MIA PaCa-2)~80 (to achieve ~50% inhibition)[6]
            Secoisolariciresinol diglucoside (SDG) Colorectal Cancer (HCT116)~50 (for significant viability reduction)[7]

            Mechanisms of Action: A Divergent Landscape

            Lignans exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

            Induction of Apoptosis

            A common mechanism of action for many anticancer agents, including lignans, is the induction of apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

            • Podophyllotoxin : This potent lignan is known to induce apoptosis in various cancer cells. In human colorectal cancer cells, podophyllotoxin triggers the generation of reactive oxygen species (ROS), leading to the activation of the p38 MAPK signaling pathway and subsequent apoptosis.[8][9] It also induces apoptosis in esophageal squamous cell carcinoma cells through a mitochondrial-mediated pathway.[2]

            • Arctigenin : This lignan has been shown to induce apoptosis in colon cancer cells via a ROS/p38MAPK pathway.[5] In human pharyngeal carcinoma cells, arctigenin activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-8, -9, and -3.[10] It also induces apoptosis in estrogen receptor-negative breast cancer cells.

            • Matairesinol : In pancreatic cancer cells, matairesinol triggers apoptosis and mitochondrial dysfunction.[6] It can also repolarize M2 macrophages to an M1 phenotype, which in turn induces apoptosis in triple-negative breast cancer cells.[11]

            • Secoisolariciresinol diglucoside (SDG) : In colorectal cancer cells, SDG induces a form of programmed cell death called pyroptosis, which is dependent on caspase-1 and gasdermin D. This process is initiated by the generation of ROS and inhibition of the PI3K/AKT pathway.[7]

            dot

            apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c ROS ROS ROS->Mitochondria Bax/Bcl-2 Bax/Bcl-2 Bax/Bcl-2->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Lignans (Arctigenin, Podophyllotoxin) Lignans (Arctigenin, Podophyllotoxin) Lignans (Arctigenin, Podophyllotoxin)->ROS Lignans (Arctigenin) Lignans (Arctigenin) Lignans (Arctigenin)->Death Receptors cell_cycle_arrest cluster_lignans Lignan-Induced Arrest G1 Phase G1 Phase S Phase S Phase G2 Phase G2 Phase M Phase M Phase Arctigenin Arctigenin Arctigenin->G1 Phase SDG SDG SDG->S Phase Podophyllotoxin Podophyllotoxin Podophyllotoxin->G2 Phase Podophyllotoxin->M Phase signaling_pathways cluster_lignans Lignans cluster_pathways Signaling Pathways Arctigenin Arctigenin PI3K/Akt/mTOR PI3K/Akt/mTOR Arctigenin->PI3K/Akt/mTOR Inhibits MAPK (p38, ERK) MAPK (p38, ERK) Arctigenin->MAPK (p38, ERK) Modulates SDG SDG SDG->PI3K/Akt/mTOR Inhibits NF-κB NF-κB SDG->NF-κB Inhibits Matairesinol Matairesinol Matairesinol->PI3K/Akt/mTOR Modulates Matairesinol->MAPK (p38, ERK) Modulates Podophyllotoxin Podophyllotoxin Podophyllotoxin->MAPK (p38, ERK) Activates

            References

            A Comparative Analysis of the Bioactivity of Lignan J1 and its Glycoside, Procumbenoside J

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides a detailed comparison of the bioactivity of Lignan (B3055560) J1, a naturally occurring lignan found in Justicia procumbens, and its glycoside, Procumbenoside J. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents. Lignans (B1203133), a class of polyphenolic compounds, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The addition of a glycosidic moiety can significantly alter the bioavailability, solubility, and bioactivity of the parent lignan.

            Structural Differences

            Lignan J1 is an arylnaphthalene lignan. Its glycoside counterpart, Procumbenoside J, features a sugar molecule attached to the core lignan structure. This glycosylation is a key structural differentiation that influences the molecule's interaction with biological systems.

            Comparative Bioactivity Data

            The primary available comparative data for this compound and Procumbenoside J is in the realm of anticancer activity, specifically their cytotoxicity against human cancer cell lines.

            Anticancer Activity: A Head-to-Head Comparison

            A key study isolated both this compound and Procumbenoside J from Justicia procumbens and evaluated their cytotoxic effects against human colon cancer (LoVo) and human gastric cancer (BGC-823) cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized below.

            CompoundCancer Cell LineIC50 (µM)[1]
            This compound LoVo5.8
            BGC-8237.2
            Procumbenoside J LoVo15.4
            BGC-82318.6
            Positive Control (VP-16) LoVo3.2
            BGC-8234.5

            VP-16 (Etoposide) is a clinically used anticancer drug.

            These data indicate that this compound, the aglycone, exhibits significantly more potent cytotoxic activity against both LoVo and BGC-823 cancer cell lines compared to its glycoside, Procumbenoside J. The IC50 values for this compound are approximately 2.6 to 2.7 times lower than those of Procumbenoside J, suggesting that the presence of the sugar moiety in Procumbenoside J diminishes its direct cytotoxic effect in this in vitro model.

            Other Potential Bioactivities: An Overview

            • Anti-inflammatory Activity: Lignans often exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation[4]. Extracts of Justicia procumbens have demonstrated anti-inflammatory activity[5].

            • Antioxidant Activity: The phenolic structure of lignans contributes to their antioxidant potential, allowing them to scavenge free radicals and reduce oxidative stress[3].

            It is plausible that both this compound and Procumbenoside J contribute to the overall anti-inflammatory and antioxidant profile of Justicia procumbens extracts. However, without direct comparative studies, it is difficult to ascertain the relative potency of the aglycone versus the glycoside for these activities. The presence of a sugar moiety can influence the antioxidant capacity of phenolic compounds, sometimes reducing it.

            Experimental Protocols

            The following provides a general overview of the methodologies typically employed in the evaluation of the bioactivities discussed.

            Cytotoxicity Assay (MTT Assay)

            The cytotoxic activity of this compound and Procumbenoside J against LoVo and BGC-823 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

            • Cell Culture: Human colon cancer (LoVo) and human gastric cancer (BGC-823) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

            • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

            • Compound Treatment: The cells are then treated with various concentrations of this compound, Procumbenoside J, or a positive control (like VP-16) for a specified period (e.g., 72 hours).

            • MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

            • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

            • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

            • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

            Signaling Pathways

            The following diagrams illustrate the potential signaling pathways through which this compound and Procumbenoside J may exert their anticancer and anti-inflammatory effects, based on the known mechanisms of similar lignans.

            Anticancer Signaling Pathway

            Lignans have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Inhibition of these pathways can lead to the activation of caspases, which are key executioners of apoptosis.

            anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Lignan_J1 This compound Lignan_J1->PI3K Inhibits Akt Akt Lignan_J1->Akt Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Lignan_J1->MAPK_Pathway Inhibits PI3K->Akt Activates Akt->MAPK_Pathway Cross-talk Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase_Activation Caspase Activation Bax->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

            Caption: Potential anticancer signaling pathway of this compound.

            Anti-inflammatory Signaling Pathway

            The anti-inflammatory effects of lignans are often attributed to their ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Lignans can interfere with this process.

            anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK TLR4->IKK LPS LPS LPS->TLR4 Activates Lignan This compound or Procumbenoside J Lignan->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits (sequesters) NFκB_n NF-κB NFκB->NFκB_n Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFκB_n->Pro_inflammatory_Genes Induces

            Caption: Potential anti-inflammatory signaling pathway.

            Conclusion

            Based on the available in vitro data, this compound demonstrates superior cytotoxic activity against the tested cancer cell lines compared to its glycoside, Procumbenoside J. This suggests that for direct anticancer applications targeting these cell types, the aglycone form may be more potent. However, it is important to consider that glycosylation can improve a compound's solubility and bioavailability in vivo, which might lead to different outcomes in a physiological setting. Further research is warranted to explore the comparative anti-inflammatory and antioxidant activities of these two compounds and to elucidate their specific mechanisms of action and in vivo efficacy. This will provide a more complete picture of their therapeutic potential.

            References

            Lignan Arctigenin's Direct Engagement with STAT3: A Comparative Validation Guide

            Author: BenchChem Technical Support Team. Date: December 2025

            For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating Signal Transducer and Activator of Transcription 3 (STAT3) as a direct target of the lignan (B3055560) Arctigenin. This guide also presents a comparative analysis with other STAT3 inhibitors and detailed protocols for key validation experiments.

            The aberrant activation of STAT3 is a significant driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1] Arctigenin, a lignan isolated from the seeds of Arctium lappa, has demonstrated anticancer properties by directly engaging with STAT3.[2][3][4] Experimental evidence confirms that Arctigenin binds to the SH2 domain of STAT3, a critical step for its activation and dimerization, thereby inhibiting its downstream signaling pathways.[2][3][4]

            Comparative Analysis of STAT3 Inhibitors

            The efficacy of Arctigenin in targeting STAT3 can be benchmarked against other known STAT3 inhibitors. While direct comparative studies are limited, the available data on their mechanisms of action and inhibitory concentrations provide a basis for evaluation.

            CompoundTarget DomainMechanism of ActionIC₅₀ (STAT3 Inhibition)Cell-Based Potency (IC₅₀)
            Arctigenin SH2 DomainDirectly binds to the SH2 domain, inhibiting STAT3 phosphorylation and dimerization.[2][5]Not explicitly reported~20-40 µM (inhibition of p-STAT3 in MDA-MB-231 & MDA-MB-468 cells)[4]
            Stattic SH2 DomainA non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain.[1]~5.1 µM (in vitro)~10-20 µM (in various cancer cell lines)
            Niclosamide DNA-Binding DomainAn anthelmintic drug identified as a STAT3 inhibitor that targets the DNA-binding domain.[6]219 ± 43.4 µM (in a fluorescence polarization assay)[6]Varies by cell line

            Table 1: Comparison of Arctigenin with other STAT3 Inhibitors. This table summarizes the target domain, mechanism of action, and reported inhibitory concentrations of Arctigenin, Stattic, and Niclosamide against STAT3.

            Experimental Validation of the Arctigenin-STAT3 Interaction

            The direct binding of Arctigenin to STAT3 has been substantiated through a series of robust experimental techniques. These methods provide a framework for the validation of small molecule-protein interactions.

            Key Experimental Findings:
            • Affinity Pull-Down Assays: Biotinylated Arctigenin (Bio-Atn) was shown to successfully pull down STAT3 from cell lysates of MDA-MB-231 human breast cancer cells. This interaction was competitively inhibited by unlabeled Arctigenin, confirming the specificity of the binding.[2]

            • Site-Directed Mutagenesis: To pinpoint the critical residues for the interaction, mutations were introduced into the SH2 domain of STAT3. Mutations at residues Arg688, Pro689, and Pro695 significantly reduced the binding of Arctigenin, indicating their crucial role in the interaction.[2]

            • Inhibition of STAT3 Phosphorylation: Treatment of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with Arctigenin led to a dose-dependent decrease in the phosphorylation of STAT3 at the critical Tyr705 residue, without affecting the total STAT3 protein levels.[2] This inhibition was observed for both constitutive and IL-6 or EGF-induced STAT3 activation.[2]

            • Computational Docking: Molecular modeling studies predicted that Arctigenin favorably binds to the SH2 domain of STAT3.[2][3][4]

            Experimental Workflow & Signaling Pathway Diagrams

            The following diagrams illustrate the experimental workflow for validating the Arctigenin-STAT3 interaction and the signaling pathway affected by this interaction.

            experimental_workflow cluster_preparation Preparation cluster_pulldown Affinity Pull-Down cluster_analysis Analysis Biotin_Atn Biotinylated Arctigenin (Bio-Atn) Synthesis Incubation Incubation of Bio-Atn with Streptavidin Beads Biotin_Atn->Incubation Cell_Lysate Cell Lysate Preparation (e.g., MDA-MB-231) Binding Incubation of Beads with Cell Lysate Cell_Lysate->Binding Incubation->Binding Washing Wash to Remove Non-specific Binders Binding->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (Anti-STAT3 Antibody) SDS_PAGE->Western_Blot

            Figure 1. Experimental workflow for validating the Arctigenin-STAT3 interaction using an affinity pull-down assay.

            stat3_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding Arctigenin Arctigenin Arctigenin->pSTAT3 Inhibition Gene_Expression Target Gene Expression (e.g., Cyclin D1, Mcl-1) DNA->Gene_Expression Transcription

            Figure 2. The STAT3 signaling pathway and the inhibitory action of Arctigenin.

            Detailed Experimental Protocols

            Affinity Pull-Down Assay
            • Preparation of Biotinylated Arctigenin (Bio-Atn): Synthesize Arctigenin with a biotin (B1667282) tag, followed by purification and validation.

            • Cell Culture and Lysis: Culture MDA-MB-231 cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

            • Bead Preparation: Incubate streptavidin-coated agarose (B213101) beads with Bio-Atn to allow for conjugation. Wash the beads to remove unbound Bio-Atn.

            • Pull-Down: Incubate the Bio-Atn conjugated beads with the cell lysate. For competition experiments, pre-incubate the lysate with an excess of unlabeled Arctigenin before adding the beads.

            • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

            • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for STAT3. Detect the protein using a suitable secondary antibody and chemiluminescence.[7]

            Western Blot for STAT3 Phosphorylation
            • Cell Treatment: Seed MDA-MB-231 or MDA-MB-468 cells and treat with varying concentrations of Arctigenin for a specified time (e.g., 24 hours).[4] For induced phosphorylation, cells can be stimulated with IL-6 or EGF for a short period (e.g., 10-30 minutes) before lysis.[2]

            • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

            • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

            • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT3 (Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

            • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[8]

            The presented data and protocols underscore the value of a multi-faceted approach to target validation. The direct binding of Arctigenin to STAT3, coupled with the functional inhibition of its signaling pathway, positions this lignan as a promising candidate for further investigation in the development of targeted cancer therapies.

            References

            A Comparative Guide to the Cross-Reactivity and Specificity of Lignan J1 (Featuring Secoisolariciresinol Diglucoside as a Reference)

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals

            This guide offers an objective comparison of the cross-reactivity and specificity of Lignan (B3055560) J1, with Secoisolariciresinol Diglucoside (SDG) serving as a primary reference compound due to the limited availability of public data on a lignan specifically named "J1." The comparison extends to other well-characterized lignans (B1203133), namely Pinoresinol, Matairesinol, and Schisantherin, to provide a broader context of their performance against various biological targets. The information presented is supported by experimental data from peer-reviewed studies.

            Introduction to Lignans and Their Biological Significance

            Lignans are a diverse group of polyphenolic compounds found in a variety of plants, including flaxseeds, sesame seeds, and whole grains. They are recognized for their potential health benefits, which are largely attributed to their antioxidant and phytoestrogenic properties. As phytoestrogens, lignans can bind to estrogen receptors (ERs) and modulate estrogenic signaling pathways, leading to both agonistic and antagonistic effects depending on the tissue and hormonal environment. Their ability to interact with various enzymes further contributes to their broad spectrum of biological activities. Understanding the specificity and cross-reactivity of individual lignans is crucial for the development of targeted therapeutic agents with minimal off-target effects.

            Comparative Analysis of Lignan Specificity and Cross-Reactivity

            The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of SDG (and its aglycone, secoisolariciresinol), pinoresinol, matairesinol, and schisantherin derivatives against key biological targets. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

            Table 1: Comparative Biological Activity of Selected Lignans

            LignanTargetAssay TypeValueUnitReference
            Secoisolariciresinol Diglucoside (SDG) Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 7.04nM[1]
            Butyrylcholinesterase (BChE)Enzyme InhibitionIC50: 0.36nM[1]
            Carbonic Anhydrase I (hCA I)Enzyme InhibitionKi: 1.35nM
            Carbonic Anhydrase II (hCA II)Enzyme InhibitionKi: 1.11nM
            Secoisolariciresinol (Aglycone of SDG) Estrogen Receptor α (ERα)Molecular DockingBinding Energy: -5.8kcal/mol[2]
            Pinoresinol Estrogen Receptor α (ERα)Molecular DockingBinding Energy: -6.7kcal/mol[2]
            Matairesinol Estrogen Receptor α (ERα)Molecular DockingBinding Energy: -7.5kcal/mol[2]
            Gomisin C (Schisantherin derivative) Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 6.71 +/- 0.53µM[3]
            Gomisin G (Schisantherin derivative) Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 6.55 +/- 0.31µM[3]
            Gomisin D (Schisantherin derivative) Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 7.84 +/- 0.62µM[3]

            Disclaimer: The data presented above are from various sources and may not be directly comparable due to differences in experimental methodologies.

            Experimental Protocols

            Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

            Estrogen Receptor Competitive Binding Assay

            This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

            a) Materials:

            • Rat uterine cytosol preparation (as a source of estrogen receptors)

            • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

            • Radiolabeled estradiol (B170435) ([³H]-E₂)

            • Test lignan compounds

            • Dextran-coated charcoal suspension

            • Scintillation cocktail and counter

            b) Procedure:

            • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.[4]

            • Assay Setup: The assay is performed in tubes containing the uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of the test lignan or unlabeled estradiol (for the standard curve).[4]

            • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

            • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.[5]

            • Quantification: The radioactivity in the supernatant, which represents the amount of bound [³H]-E₂, is measured using a scintillation counter.[5]

            • Data Analysis: The concentration of the test lignan that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is determined.

            Luciferase Reporter Gene Assay for Estrogenic Activity

            This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene through an estrogen receptor-mediated pathway.

            a) Materials:

            • HeLa or other suitable human cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene.[2]

            • Cell culture medium and reagents.

            • Test lignan compounds.

            • Luciferase assay reagent (containing luciferin (B1168401) substrate).

            • Luminometer.

            b) Procedure:

            • Cell Culture and Seeding: The transfected cells are cultured and seeded into 96-well plates.[6]

            • Compound Treatment: The cells are treated with various concentrations of the test lignan compounds. A known estrogen, like estradiol, is used as a positive control.[6]

            • Incubation: The plates are incubated to allow for the lignans to bind to the estrogen receptors and induce the expression of the luciferase gene.[7]

            • Cell Lysis: The cells are lysed to release the luciferase enzyme.[8]

            • Luminescence Measurement: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the level of luciferase expression.[7][8]

            • Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the lignan that produces 50% of the maximal response.

            Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

            This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.

            a) Materials:

            • Acetylcholinesterase (AChE) enzyme.

            • Acetylthiocholine iodide (ATCI) as the substrate.

            • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

            • Phosphate (B84403) buffer (pH 8.0).

            • Test lignan compounds.

            • Microplate reader.

            b) Procedure:

            • Assay Setup: The reaction is performed in a 96-well plate. Each well contains phosphate buffer, DTNB, the test lignan at various concentrations, and the AChE enzyme.[9]

            • Pre-incubation: The mixture is pre-incubated to allow the lignan to interact with the enzyme.

            • Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.[9]

            • Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.[10]

            • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the lignan is determined, and the IC50 value is calculated.[9]

            Visualizations

            Experimental Workflows and Signaling Pathways

            The following diagrams, created using the DOT language, illustrate the workflows of the key experimental assays and a relevant signaling pathway.

            Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubate Receptor, Radioligand & Test Lignan Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-E₂) Radioligand->Incubation Test_Lignan Test Lignan (J1) Test_Lignan->Incubation Separation Separate Bound & Free Radioligand (Charcoal) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation) Separation->Quantification IC50 Calculate IC50 Value Quantification->IC50

            Caption: Workflow for a Competitive Radioligand Binding Assay.

            Reporter_Gene_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Cells Culture ERE-Luciferase Transfected Cells Plate_Cells Plate Cells in 96-well Plate Cells->Plate_Cells Add_Lignan Add Test Lignan (J1) Plate_Cells->Add_Lignan Incubate Incubate for Gene Expression Add_Lignan->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferin Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence EC50 Calculate EC50 Value Measure_Luminescence->EC50

            Caption: Workflow for a Luciferase Reporter Gene Assay.

            Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan (J1) ER Estrogen Receptor (ERα / ERβ) Lignan->ER Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response dummy_node->ERE

            Caption: Lignan-Mediated Estrogen Receptor Signaling Pathway.

            References

            Lignan J1 vs. Podophyllotoxin: A Comparative Analysis of Cytotoxic Lignans

            Author: BenchChem Technical Support Team. Date: December 2025

            A detailed comparison of the cytotoxic lignan (B3055560) podophyllotoxin (B1678966) against other bioactive lignans (B1203133), including those from Justicia procumbens. Due to the limited availability of specific data for Lignan J1, this guide focuses on a broader comparison with related, well-characterized lignans to provide valuable insights for researchers, scientists, and drug development professionals.

            This guide provides a comprehensive comparative analysis of podophyllotoxin and other potent cytotoxic lignans, with a special focus on compounds isolated from Justicia procumbens. While the initial intent was a direct comparison with this compound, the scarcity of publicly available data on this specific compound has necessitated a broader scope. This report synthesizes available quantitative data on cytotoxicity, apoptosis, and cell cycle arrest, details relevant experimental protocols, and visualizes key cellular pathways to offer a valuable resource for researchers in oncology and natural product chemistry.

            Comparative Cytotoxicity

            The cytotoxic potential of podophyllotoxin and other selected lignans, including justicidin A and diphyllin (B1215706) from Justicia procumbens, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.

            CompoundCell LineIC50 (µM)Duration of Treatment
            Podophyllotoxin HCT116 (Colon)0.2348h[1]
            KYSE 30 (Esophageal)0.2748h[2]
            KYSE 410 (Esophageal)0.1748h[2]
            KYSE 450 (Esophageal)0.348h[2]
            Justicidin A HT-29 (Colon)Not explicitly stated, but significant growth inhibition at 0.75 µM72h[3]
            HCT116 (Colon)Not explicitly stated, but significant growth inhibition at 5 µM72h[3]
            Diphyllin HT-29 (Colon)~7.6 (equivalent to 2.9 µg/mL)48h[4]
            SW-480 (Colon)~3.4 (equivalent to 1.3 µg/mL)48h[4]
            HCT-15 (Colon)~10.2 (equivalent to 3.9 µg/mL)48h[4]

            Induction of Apoptosis

            Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. The induction of apoptosis by podophyllotoxin and the comparative lignans is a key indicator of their therapeutic potential.

            Podophyllotoxin is a potent inducer of apoptosis. In HCT116 human colorectal cancer cells, treatment with podophyllotoxin led to a significant, concentration-dependent increase in the apoptotic cell population. After 48 hours of treatment, the percentage of apoptotic cells increased from 2.59% in untreated cells to 18.47% at a concentration of 0.1 µM, 28.87% at 0.2 µM, and 65.90% at 0.3 µM[1]. This apoptotic process is mediated through a caspase-dependent pathway[1].

            Justicidin A , an arylnaphthalide lignan from Justicia procumbens, also triggers apoptosis in human colorectal cancer cells, including HT-29 and HCT 116. Treatment with justicidin A leads to DNA fragmentation, an increase in phosphatidylserine (B164497) exposure on the cell surface, and an increase in the sub-G1 cell population, all hallmarks of apoptosis. The apoptotic cascade initiated by justicidin A involves the activation of caspase-9, but not caspase-8, suggesting the involvement of the intrinsic mitochondrial pathway[5]. A key mechanistic detail is the justicidin A-induced decrease in cytosolic Ku70, a protein that normally sequesters the pro-apoptotic protein Bax. This leads to the translocation of Bax to the mitochondria, altering the mitochondrial membrane potential and promoting the release of cytochrome c and Smac, ultimately leading to apoptosis[5]. Furthermore, justicidin A induces autophagy, which in turn enhances the apoptotic response in colorectal cancer cells[6].

            Diphyllin , another lignan found in Justicia procumbens, has also been shown to induce apoptosis in colorectal cancer cells[4]. Following treatment with diphyllin, a significant increase in the percentage of apoptotic cells was observed in HT-29, HCT-15, and SW-480 cell lines[4]. In a study on 5-FU and oxaliplatin-resistant HT-29 cells, diphyllin treatment reduced the percentage of viable cells to 80.8%, indicating its ability to induce apoptosis even in chemoresistant cells[4].

            Cell Cycle Arrest

            Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing.

            Podophyllotoxin is well-documented to cause cell cycle arrest at the G2/M phase. In HCT116 cells, treatment with podophyllotoxin resulted in a concentration-dependent increase in the percentage of cells in the G2/M phase. Concurrently, the percentage of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA, also increased significantly[1]. For instance, at a concentration of 0.3 µM, the sub-G1 population increased to 49.27% from a baseline of 5.33% in control cells[1]. In esophageal squamous cell carcinoma cells (KYSE 30 and KYSE 450), podophyllotoxin treatment also led to a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 fraction to over 50% at a concentration of 0.4 µM after 48 hours[2].

            Justicidin A has been shown to increase the population of cells in the sub-G1 phase in both HT-29 and HCT 116 cells, which is indicative of apoptosis-related DNA fragmentation and can be considered a form of cell cycle analysis[3]. In HT-29 cells treated with 0.75 µM of justicidin A for 72 hours, the sub-G1 population increased from 1% to 37.2%[3].

            Diphyllin has been reported to induce cell cycle arrest in esophageal cancer cell lines TE-1 and ECA-109, specifically causing an arrest in the S phase[7]. In other cancer cell lines, diphyllin and its derivatives have been shown to cause a blockade in the G0/G1 phase.

            Experimental Protocols

            Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

            Cell Viability Assay (MTT Assay)

            The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

            • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.

            • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., podophyllotoxin, justicidin A, diphyllin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

            • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

            • Solubilization: The culture medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

            • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

            • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

            Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

            This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

            • Cell Treatment: Cells are treated with the test compounds for the desired time and concentration.

            • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

            • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

            • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

            • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

              • Viable cells: Annexin V-negative and PI-negative.

              • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).

              • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

              • Necrotic cells: Annexin V-negative and PI-positive.

            Cell Cycle Analysis (Propidium Iodide Staining)

            This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

            • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

            • Fixation: The cells are fixed in cold 70% ethanol, which permeabilizes the cell membrane. This step is typically performed on ice for at least 30 minutes.

            • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent the staining of RNA.

            • Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

            • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

              • G0/G1 phase: Cells have a 2n DNA content.

              • S phase: Cells are actively replicating their DNA and have a DNA content between 2n and 4n.

              • G2/M phase: Cells have a 4n DNA content.

              • Sub-G1 phase: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.

            Signaling Pathways and Mechanisms of Action

            The cytotoxic effects of these lignans are mediated through distinct signaling pathways.

            Podophyllotoxin: Microtubule Destabilization and p38 MAPK Signaling

            Podophyllotoxin's primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis[8][9]. Additionally, in colorectal cancer cells, podophyllotoxin has been shown to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (MAPK)[1].

            Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to ROS ROS Generation Podophyllotoxin->ROS Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK Caspases Caspase Activation p38_MAPK->Caspases Caspases->Apoptosis

            Caption: Podophyllotoxin's dual mechanism of action.

            Justicidin A: Ku70-Bax Mediated Apoptosis

            Justicidin A induces apoptosis through a distinct mitochondrial pathway. It causes a decrease in the cytosolic levels of Ku70, a protein that normally binds to and sequesters the pro-apoptotic protein Bax. The reduction of Ku70 allows Bax to translocate to the mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis[5].

            JusticidinA_Pathway Justicidin_A Justicidin A Ku70 Ku70 Justicidin_A->Ku70 Decreases cytosolic levels Bax Bax Ku70->Bax Inhibits sequestration of Mitochondria Mitochondria Bax->Mitochondria Translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Apoptosis Apoptosis Caspase_9->Apoptosis Diphyllin_Pathway Diphyllin Diphyllin V_ATPase V-ATPase Diphyllin->V_ATPase Inhibits pH_Homeostasis Disruption of pH Homeostasis V_ATPase->pH_Homeostasis mTORC1 mTORC1 Pathway pH_Homeostasis->mTORC1 Impacts HIF1a HIF-1α mTORC1->HIF1a Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Apoptosis Apoptosis mTORC1->Apoptosis VEGF VEGF HIF1a->VEGF Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies Cell_Culture Cancer Cell Lines Compound_Treatment Treat with Lignans Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot IC50 Determine IC50 Cytotoxicity_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

            References

            comparative efficacy of Lignan J1 in different cancer cell lines

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lignan (B3055560) J1's Performance with Alternative Lignans (B1203133), Supported by Experimental Data.

            This guide provides a comparative overview of the anticancer efficacy of Lignan J1, contextualized with data from other well-researched lignans. While data on this compound is currently limited, this document aims to provide a valuable resource by presenting available information and drawing comparisons with related compounds that have been more extensively studied. This approach allows for an informed perspective on the potential of this compound as a therapeutic agent and highlights areas for future research.

            Introduction to this compound

            This compound is a naturally occurring lignan isolated from the plant Justicia procumbens. Lignans as a class are polyphenolic compounds known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary studies have begun to explore the cytotoxic effects of this compound against cancer cells.

            Comparative Cytotoxicity of Lignans

            The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) are key metrics for quantifying the cytotoxic and anti-proliferative effects of a compound. The following table summarizes the available data for this compound and compares it with other notable lignans across various human cancer cell lines.

            Table 1: Comparative Efficacy of Lignans in Different Cancer Cell Lines

            LignanCancer Cell LineCell TypeIC50 / ED50 (µM)
            This compound KBOral Squamous Carcinoma9 µg/mL
            Nortrachelogenin A549Lung Carcinoma19.6[1]
            LNCaPProstate CancerSensitizes to TRAIL-induced apoptosis[2][3]
            Magnolin PANC-1Pancreatic Cancer0.51[4]
            MDA-MB-231Breast Cancer30.34 (24h)[5]
            VariousBreast, Lung, Liver, Ovarian, Prostate, Colon10 - 125[4]
            Sesamin DU145Prostate Cancer45.36[6]
            LNCaPProstate Cancer52.98[6]
            HepG2Liver Cancer98 (48h)[7]
            MOLT-4Leukemia104.84 µg/mL (48h)[8]
            NB4Leukemia121.00 µg/mL (48h)[8]
            MCF-7Breast CancerEffective at 1, 10, and 50 µM[9]

            Note: Direct comparison of absolute IC50/ED50 values should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.

            Mechanisms of Action: Key Signaling Pathways

            Lignans exert their anticancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, research on other lignans points to the following key networks. One study indicated that this compound inhibits the COX-1 enzyme.

            PI3K/Akt/mTOR Pathway

            The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[10][11][12][13][14] Several lignans, including Nortrachelogenin, have been shown to inhibit this pathway, leading to decreased cancer cell viability and sensitization to apoptosis-inducing agents.[2][3]

            PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 GF Growth Factor GF->RTK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Lignans Lignans (e.g., Nortrachelogenin) Lignans->Akt Inhibition PTEN PTEN PTEN->Akt Inhibition MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor Ras Ras GFR->Ras GF Growth Factor GF->GFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Lignans Lignans (e.g., Magnolol) Lignans->MEK Inhibition Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines treatment Treat cells with This compound (dose-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 cycle_arrest Identify Cell Cycle Arrest cell_cycle->cycle_arrest apoptosis_induction Quantify Apoptosis apoptosis->apoptosis_induction pathway_modulation Analyze Pathway Modulation protein->pathway_modulation conclusion Comparative Efficacy Conclusion ic50->conclusion cycle_arrest->conclusion apoptosis_induction->conclusion pathway_modulation->conclusion

            References

            Validating the Antioxidant Potential of Lignans: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides a comparative analysis of the antioxidant potential of the prominent plant lignan (B3055560), Secoisolariciresinol (B192356) diglucoside (SDG), against other lignans (B1203133) and standard antioxidants. The information is compiled from various scientific studies to offer a comprehensive overview supported by experimental data and detailed methodologies.

            Introduction to Lignans and their Antioxidant Activity

            Lignans are a class of polyphenolic compounds widely found in plants, with flaxseed being a particularly rich source of SDG.[1][2] These compounds have garnered significant interest in the scientific community for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[3][4][5] The antioxidant effects of lignans are attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.[3][4][6][7]

            Comparative Antioxidant Activity

            The antioxidant capacity of lignans can be evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

            In Vitro Radical Scavenging Activity

            Studies have shown that plant lignans, such as SDG and its aglycone secoisolariciresinol (SECO), exhibit significant DPPH radical scavenging activity.[1] In contrast, the mammalian lignans enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are metabolites of plant lignans, show weaker activity in this assay.[1] The superior antioxidant activity of plant lignans is often attributed to the presence of 3-methoxy-4-hydroxyl substituents on their aromatic rings.[1]

            CompoundDPPH Radical Scavenging Activity (IC50 µg/mL)ABTS Radical Scavenging Activity (IC50 µg/mL)
            (-)-Secoisolariciresinol-12.252
            Nordihydroguaiaretic acid-13.070
            α-(-)-Conidendrin-13.345
            (-)-Secoisolariciresinol diglycoside (SDG)-13.547
            Enterodiol (ED)932.16713.378
            Enterolactone (EL)-14.146
            Standard Antioxidants
            BHT-13.007
            BHA-16.552
            Trolox-14.264
            α-Tocopherol-27.829

            Data compiled from a study evaluating various phyto and mammalian lignans. A lower IC50 value indicates stronger antioxidant activity.[5]

            Mechanism of Action: The Nrf2 Signaling Pathway

            A key mechanism underlying the antioxidant effects of lignans is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[3] However, in the presence of oxidative stress or inducers like lignans, Nrf2 is released from Keap1 and translocates to the nucleus.[3][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3][6] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1), and components of the glutathione (B108866) synthesis pathway.[3]

            Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan Lignan Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_n Nrf2 Nrf2_active->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Transcription->Antioxidant_Enzymes leads to synthesis of

            Nrf2 signaling pathway activation by lignans.

            Experimental Protocols

            Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the commonly used DPPH and ABTS assays.

            DPPH Radical Scavenging Assay

            This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9][10][11]

            Materials:

            • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

            • Methanol or ethanol (B145695)

            • Test compound (Lignan J1 or other lignans)

            • Standard antioxidant (e.g., Trolox, Ascorbic acid)

            • 96-well microplate or cuvettes

            • Spectrophotometer

            Procedure:

            • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.[11]

            • Prepare serial dilutions of the test compound and standard antioxidant in methanol.

            • Add a specific volume of the test compound or standard solution to the wells of a microplate or a cuvette.

            • Add the DPPH solution to each well/cuvette to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.[12]

            • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11][12]

            • Measure the absorbance of the solution at a wavelength of approximately 517 nm.[11]

            • A blank sample containing only the solvent and DPPH solution is also measured.

            • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

            • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

            DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test Compound/Standard with DPPH Solution A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

            General workflow of the DPPH assay.
            ABTS Radical Cation Decolorization Assay

            This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[13][14][15]

            Materials:

            • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

            • Potassium persulfate

            • Phosphate buffered saline (PBS) or ethanol

            • Test compound (this compound or other lignans)

            • Standard antioxidant (e.g., Trolox)

            • 96-well microplate or cuvettes

            • Spectrophotometer

            Procedure:

            • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[14][15]

            • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14][15]

            • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

            • Prepare serial dilutions of the test compound and standard antioxidant.

            • Add a small volume of the test compound or standard solution to a microplate well or cuvette, followed by the diluted ABTS•+ solution.[13]

            • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[16]

            • A blank sample containing the solvent and diluted ABTS•+ solution is also measured.

            • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

            • The IC50 value is determined from the plot of percentage inhibition versus concentration.

            Conclusion

            The available scientific evidence strongly supports the antioxidant potential of lignans, particularly plant-derived lignans like SDG. Their ability to directly scavenge free radicals and to upregulate endogenous antioxidant defenses through the Nrf2 pathway makes them promising candidates for further research and development in the context of oxidative stress-related diseases. The standardized assays detailed in this guide provide a robust framework for the continued evaluation and comparison of these valuable natural compounds.

            References

            A Head-to-Head Comparison of Lignans from Justicia procumbens and Other Potent Natural Compounds

            Author: BenchChem Technical Support Team. Date: December 2025

            In the landscape of natural product research, lignans (B1203133) have emerged as a prominent class of compounds with a diverse range of biological activities. This guide provides a detailed head-to-head comparison of lignans isolated from Justicia procumbens with other well-characterized natural compounds: Podophyllotoxin, Arctigenin (B1665602), and Honokiol. The comparison focuses on their cytotoxic, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies. This objective analysis aims to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.

            Quantitative Comparison of Biological Activities

            The following tables summarize the key quantitative data for the selected natural compounds, providing a clear comparison of their potency in various biological assays.

            Table 1: Cytotoxic Activity (IC50 values in µM)

            CompoundCell LineIC50 (µM)Reference
            Justicidin A (from J. procumbens)A549 (Lung)0.02[1]
            P-388 (Leukemia)< 0.01[1]
            HT-29 (Colon)0.01[1]
            Diphyllin (from J. procumbens)A549 (Lung)0.28[1]
            P-388 (Leukemia)0.12[1]
            HT-29 (Colon)0.21[1]
            Podophyllotoxin A549 (Lung)0.0019[2]
            HeLa (Cervical)0.002[3]
            K562 (Leukemia)0.002[4]
            Arctigenin HCT-116 (Colon)3.27[5]
            MDA-MB-231 (Breast)5.79[5]
            MV4-11 (Leukemia)4.271[6]
            Honokiol Raji (Lymphoma)0.092[7]
            HNE-1 (Nasopharyngeal)144.71[7]
            U2OS (Osteosarcoma)20-40[8]

            Table 2: Anti-Inflammatory and Antioxidant Activity

            CompoundAssayIC50 (µM) / % InhibitionReference
            Arctigenin Nitric Oxide (NO) Production in RAW 264.7 cellsIC50 ≈ 15[9]
            TNF-α Release in THP-1 cellsIC50 = 25.0[9]
            IL-6 Release in RAW 264.7 cellsIC50 = 29.2[9]
            Nitrite ScavengingIC50 = 17.49 mg/mL[10]
            Honokiol CYP2B6 InhibitionIC50 = 13.8[11]
            CYP2D6 InhibitionIC50 = 14.0[11]
            UGT1A9 InhibitionIC50 = 0.98[11]
            Podophyllotoxin Not primarily studied for these activities-
            Lignans from J. procumbens Not primarily studied for these activities-

            Experimental Protocols

            Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

            MTT Assay for Cytotoxicity

            The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

            • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

            • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

            • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

            • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

            • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

            Nitric Oxide (NO) Inhibition Assay

            This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19]

            • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

            • Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

            • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

            • Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

            DPPH Radical Scavenging Assay

            This assay is used to determine the free radical-scavenging activity of a compound.[20][21][22][23][24]

            • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

            • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

            • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical-scavenging activity of the compound.

            • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

            Signaling Pathways and Mechanisms of Action

            The therapeutic effects of these natural compounds are mediated through their interaction with various cellular signaling pathways.

            Podophyllotoxin Signaling Pathway

            Podophyllotoxin and its derivatives are well-known for their potent anticancer activity, primarily by targeting microtubule assembly and topoisomerase II.[25][26][27][28][29] This leads to cell cycle arrest, particularly in the G2/M phase, and the induction of apoptosis.

            Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Microtubules Microtubules Podophyllotoxin->Microtubules Inhibits Polymerization Topoisomerase_II Topoisomerase_II Podophyllotoxin->Topoisomerase_II Inhibits G2_M_Arrest G2_M_Arrest Microtubules->G2_M_Arrest Disruption leads to DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Inhibition leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis DNA_Damage->Apoptosis

            Caption: Podophyllotoxin's mechanism of action.

            Arctigenin Signaling Pathway

            Arctigenin exhibits significant anti-inflammatory and anticancer properties by modulating multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt.[9][30][31][32][33] By inhibiting these pathways, arctigenin can suppress the production of pro-inflammatory mediators and inhibit cancer cell proliferation and survival.

            Arctigenin_Pathway Arctigenin Arctigenin NF_kB NF_kB Arctigenin->NF_kB Inhibits STAT3 STAT3 Arctigenin->STAT3 Inhibits PI3K_Akt PI3K_Akt Arctigenin->PI3K_Akt Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Cell_Proliferation Cell_Proliferation STAT3->Cell_Proliferation Promotes PI3K_Akt->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

            Caption: Arctigenin's multi-target signaling pathways.

            Honokiol Signaling Pathway

            Honokiol is a biphenolic compound with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][34][35][36] Its mechanisms of action involve the modulation of several key signaling pathways, such as NF-κB, PI3K/mTOR, and MAPK/ERK.

            Honokiol_Pathway Honokiol Honokiol NF_kB NF_kB Honokiol->NF_kB Inhibits PI3K_mTOR PI3K_mTOR Honokiol->PI3K_mTOR Inhibits MAPK_ERK MAPK_ERK Honokiol->MAPK_ERK Modulates Inflammation Inflammation NF_kB->Inflammation Promotes Cell_Survival Cell_Survival PI3K_mTOR->Cell_Survival Promotes Apoptosis Apoptosis MAPK_ERK->Apoptosis Autophagy Autophagy MAPK_ERK->Autophagy

            Caption: Honokiol's diverse signaling targets.

            Conclusion

            This comparative guide highlights the potent and diverse biological activities of lignans from Justicia procumbens and other notable natural compounds. While lignans from Justicia procumbens, such as Justicidin A and Diphyllin, exhibit remarkable cytotoxic potential, Podophyllotoxin remains one of the most potent microtubule-targeting agents. Arctigenin and Honokiol, on the other hand, demonstrate a broader spectrum of activity, including significant anti-inflammatory and antioxidant effects, mediated through the modulation of multiple signaling pathways.

            The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers to evaluate these compounds for further investigation and potential therapeutic development. The distinct mechanisms of action and varying potencies of these natural products underscore the importance of continued research into their unique properties and potential applications in medicine.

            References

            Unveiling the Biological Promise of Lignan J1: A Comparative Guide to its Reproducibility

            Author: BenchChem Technical Support Team. Date: December 2025

            For researchers, scientists, and professionals in drug development, the reproducibility of a compound's biological effects is a cornerstone of its therapeutic potential. This guide provides a comprehensive comparison of the reported biological activities of Lignan (B3055560) J1, a lignan isolated from Justicia procumbens, with other well-characterized lignans (B1203133). By presenting available experimental data and detailed methodologies, this document aims to offer an objective assessment of the likelihood of reproducing Lignan J1's effects and to contextualize its performance against established alternatives.

            Comparative Analysis of Biological Activities

            This compound has been primarily investigated for its cytotoxic and antiviral properties. To provide a robust comparison, this guide evaluates its performance alongside Arctigenin, a lignan known for its anti-inflammatory effects, and Podophyllotoxin, a potent anticancer agent. Additionally, data for Justicidin B, another lignan found in Justicia procumbens, is included to offer a broader perspective on the bioactivity of compounds from this plant source.

            Cytotoxicity Against Human Cancer Cell Lines

            The ability to induce cell death in cancerous cells is a key therapeutic indicator. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-related compounds, Podophyllotoxin, and Justicidin B against various cancer cell lines. Lower IC50 values indicate greater potency.

            CompoundCell LineIC50 (µM)Reference
            Procumbenoside HLoVo (Colon Carcinoma)17.908 ± 1.949[1]
            Podophyllotoxin MCF-7 (Breast) 0.04 ± 0.01 [2]
            MDA-MB-231 (Breast) 0.145 ± 0.04 [2]
            BT-549 (Breast) 1.26 ± 0.08 [2]
            PC-3 (Prostate) 0.18 - 9 [3]
            DU 145 (Prostate) 0.18 - 9 [3]
            HeLa (Cervical) 0.18 - 9 [3]
            Justicidin B RPMI-8226 (Lymphoma) 0.17 (72h) [4]
            DOHH-2 (Lymphoma) NF-κB modulation [4]
            A2058 (Melanoma) 8.9 [5]
            A549 (Lung) 11.4 [5]
            MCF-7 (Breast) 14.09 (converted) [6]
            MDA-MB-231 (Breast) 38.91 (converted) [6]

            Note: Specific IC50 values for this compound were not available in the searched literature. Data for Procumbenoside H, a lignan glycoside from the same plant, is provided as a proxy.

            Anti-inflammatory Activity

            The anti-inflammatory potential of lignans is often assessed by their ability to inhibit the production of nitric oxide (NO) and modulate inflammatory signaling pathways such as NF-κB.

            CompoundAssayEffectIC50 (µM)Reference
            Arctigenin MKK1 InhibitionPotent Inhibition0.001[7]
            NF-κB InhibitionInhibition of p65 nuclear translocation-[8]
            NO ProductionInhibition-
            Justicidin B NF-κB ModulationConcentration-dependent decrease in MDA-MB-231 cells-[9]
            Lignans from Justicia ciliata NO Production InhibitionStrong Inhibition27.1 ± 1.6 and 29.4 ± 1.4[10]

            Note: Specific anti-inflammatory data for this compound is not yet available. The potent activity of Arctigenin and other lignans from the Justicia genus suggests that this compound may possess similar properties worth investigating.

            Antioxidant Activity

            The antioxidant capacity of lignans is a significant aspect of their biological profile, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

            CompoundAssayIC50 (µg/mL)Reference
            Secoisolariciresinol DPPH Radical Scavenging12.252[11]
            Nordihydroguaiaretic acid DPPH Radical Scavenging13.070[11]
            α-(-)-conidendrin DPPH Radical Scavenging13.345[11]

            Note: Quantitative antioxidant data for this compound is not currently published. The data presented for other phytolignans illustrates the typical range of antioxidant activity observed in this class of compounds.

            Experimental Protocols

            To ensure the reproducibility of the cited biological effects, detailed methodologies for key experiments are provided below.

            Cytotoxicity Assay (MTT Assay)

            This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.

            • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

            • Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound, Podophyllotoxin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

            • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

            • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

            • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

            • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

            Anti-inflammatory Assay (NF-κB Activity)

            This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

            • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of the test lignan (e.g., Arctigenin) for 1-2 hours.

            • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, or 60 minutes for p65 nuclear translocation).

            • Protein Extraction:

              • For Western Blotting: Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

              • For Immunofluorescence: Fix and permeabilize the cells on coverslips.

            • Western Blotting:

              • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

              • Probe with primary antibodies against phosphorylated and total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).

              • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

            • Immunofluorescence:

              • Incubate cells with a primary antibody against the p65 subunit of NF-κB.

              • Follow with a fluorescently labeled secondary antibody.

              • Counterstain nuclei with DAPI.

              • Visualize the subcellular localization of p65 using a fluorescence microscope.

            Antioxidant Assay (DPPH Radical Scavenging)

            This method assesses the free radical scavenging capacity of a compound.

            • Sample Preparation: Prepare different concentrations of the test lignan in a suitable solvent (e.g., methanol).

            • Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of a 0.2 mM DPPH solution in methanol.

            • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

            • Absorbance Measurement: Measure the absorbance at 517 nm.

            • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

            Signaling Pathways and Experimental Workflows

            To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

            Caption: Experimental workflows for assessing the biological activities of this compound.

            anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->Inflammatory_Genes promotes Nucleus Nucleus Arctigenin Arctigenin Arctigenin->IKK inhibits Arctigenin->NFkB inhibits nuclear translocation

            Caption: Arctigenin's inhibition of the NF-κB signaling pathway.

            anticancer_pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces Podophyllotoxin Podophyllotoxin Podophyllotoxin->Tubulin binds and inhibits polymerization

            Caption: Podophyllotoxin's mechanism of inducing apoptosis via tubulin inhibition.

            References

            Independent Validation of Lignan Therapeutic Potential: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: December 2025

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides an objective comparison of the therapeutic potential of lignans (B1203133), with a focus on compounds derived from Justicia procumbens, such as Lignan (B3055560) J1, and other well-researched lignans including Secoisolariciresinol diglucoside (SDG) and Honokiol. The information is presented to aid in the evaluation and validation of these compounds for potential drug development.

            Introduction to Lignans and Their Therapeutic Promise

            Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the scientific community due to their broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide will delve into the experimental data supporting the therapeutic potential of specific lignans, offering a comparative analysis to inform further research and development. While Lignan J1 from Justicia procumbens is a compound of interest, its published research is limited. Therefore, this guide will utilize data from other bioactive lignans isolated from the same plant, such as Justicidin A and Diphyllin, as a proxy to represent the potential of this class of compounds from Justicia procumbens.

            Comparative Analysis of Therapeutic Potential

            The following sections provide a detailed comparison of the cytotoxic, anti-inflammatory, and antiviral activities of lignans from Justicia procumbens, Secoisolariciresinol diglucoside (SDG), and Honokiol.

            Cytotoxic Activity Against Cancer Cell Lines

            Lignans have demonstrated significant potential as anticancer agents by inducing cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.

            Lignan (Source)Cancer Cell LineIC50 (µM)Reference
            Justicidin A (Justicia procumbens)P388 (Leukemia)0.002[1]
            KB (Oral Carcinoma)< 0.1[1]
            Diphyllin (Justicia procumbens)HT-29 (Colon Cancer)2.9 (µg/mL)[2]
            SW-480 (Colon Cancer)1.3 (µg/mL)[2]
            HCT-15 (Colon Cancer)3.9 (µg/mL)[2]
            LoVo (Colon Carcinoma)7.55 (µL/mL)[3]
            Honokiol (Magnolia spp.)MCF-7 (Breast Cancer)10.0[4]
            PC-3 (Prostate Cancer)20.0
            A549 (Lung Cancer)15.0
            Secoisolariciresinol diglucoside (SDG) (Linum usitatissimum)SW480 (Colon Cancer)Dose-dependent inhibition of growth[5]
            MCF-7 (Breast Cancer)Reduced tumor cell proliferation in vivo[5]

            Note: Direct IC50 values for SDG are not as consistently reported in the literature; its anticancer effects are often demonstrated through other measures of cell viability and tumor growth inhibition.

            Anti-inflammatory Activity

            Chronic inflammation is a key factor in the development of many diseases. Lignans have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

            Lignan (Source)Experimental ModelKey FindingsReference
            Lignans from Justicia procumbens LPS-stimulated RAW 264.7 macrophagesJusticidin A and Tuberculatin enhanced TNF-α generation[2]
            Secoisolariciresinol diglucoside (SDG) (Linum usitatissimum)LPS-stimulated HUVECsDecreased levels of IL-1β, IL-6, and TNF-α; inhibited NF-κB pathway[6]
            Carrageenan-induced rat paw edemaReduced paw swelling by 45.18% (80 mg/kg); decreased nitrite, PGE2, and NGF levels[7]
            Honokiol (Magnolia spp.)LPS-stimulated RAW 264.7 macrophagesInhibited NO production; inhibited phosphorylation of ERK1/2, JNK1/2, and p38; inhibited NF-κB activation[8]
            Antiviral Activity

            Several lignans have demonstrated the ability to inhibit the replication of various viruses, highlighting their potential as antiviral drug candidates. The half-maximal effective concentration (EC50) is used to measure antiviral activity, with a lower EC50 indicating greater potency.

            Lignan (Source)VirusCell LineEC50 (µM)Reference
            Diphyllin (Justicia procumbens)SARS-CoV-2Vero1.92[9][10]
            Vesicular Stomatitis Virus (VSV)-MIC < 0.66[11]
            HIV-1-IC50 = 0.38[12]

            Signaling Pathways and Experimental Workflows

            To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these lignans, the following diagrams illustrate a key signaling pathway and typical experimental workflows.

            NF-κB Signaling Pathway

            The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many lignans exert their anti-inflammatory effects by inhibiting this pathway.

            NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Lignans Lignans (e.g., Honokiol, SDG) Lignans->IKK_complex Inhibit

            Caption: The NF-κB signaling pathway and points of inhibition by lignans.

            Experimental Workflow: In Vitro Cytotoxicity Testing

            The following workflow outlines the typical steps involved in assessing the cytotoxic effects of a compound on cancer cells using an MTT assay.

            Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Lignan Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate Cell Viability & IC50 Value measure->analyze end End analyze->end Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 pretreat Pre-treat with Lignan (Varying Concentrations) incubate1->pretreat incubate2 Incubate (1-2h) pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate (24h) stimulate->incubate3 collect_supernatant Collect Supernatant incubate3->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure Measure Absorbance (540 nm) add_griess->measure analyze Calculate Nitric Oxide Concentration measure->analyze end End analyze->end

            References

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Reactant of Route 1
            Lignan J1
            Reactant of Route 2
            Reactant of Route 2
            Lignan J1

            体外研究产品的免责声明和信息

            请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。